molecular formula C11H9FN2O B135470 6-(4-Fluorophenoxy)pyridin-3-amine CAS No. 143071-78-7

6-(4-Fluorophenoxy)pyridin-3-amine

Cat. No.: B135470
CAS No.: 143071-78-7
M. Wt: 204.2 g/mol
InChI Key: KJADQTVNOQCJCC-UHFFFAOYSA-N
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Description

6-(4-Fluorophenoxy)pyridin-3-amine is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-fluorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJADQTVNOQCJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329556
Record name 6-(4-fluorophenoxy)pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730095
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

143071-78-7
Record name 6-(4-fluorophenoxy)pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-fluorophenoxy)pyridin-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to 6-(4-Fluorophenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-(4-Fluorophenoxy)pyridin-3-amine. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a fluorophenoxy group. Its core chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₉FN₂OPubChem[1]
Molecular Weight 204.20 g/mol BLDpharm[2], Santa Cruz Biotechnology[3]
Monoisotopic Mass 204.06989 DaPubChem[1]
CAS Number 143071-78-7BLDpharm[2]
Predicted XlogP 2.1PubChem[1]
Melting Point No data available
Boiling Point No data availableBLDpharm[2]
Solubility No data available

Synthesis and Spectroscopic Analysis

Postulated Synthetic Pathways

Scheme 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This pathway would likely involve the reaction of a dihalopyridine with 4-fluorophenol, followed by the introduction of the amine group.

SNAr_Synthesis Start 6-chloro-3-nitropyridine + 4-fluorophenol Intermediate 6-(4-fluorophenoxy)-3-nitropyridine Start->Intermediate Reduction Reduction (e.g., SnCl2, H2/Pd-C) Intermediate->Reduction Product This compound Reduction->Product

Postulated SNAr synthesis route.

Scheme 2: Synthesis via Buchwald-Hartwig Amination

Alternatively, a palladium-catalyzed Buchwald-Hartwig amination could be employed, coupling an appropriate aminopyridine precursor with a fluorophenoxy-containing aryl halide or triflate.[4][5][6] This method is well-established for the formation of C-N bonds.[4]

Buchwald_Hartwig_Synthesis Reactants 6-halopyridin-3-amine + 4-fluorophenol OR 3-amino-6-halopyridine + 4-fluorophenol Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP) Reactants->Catalyst Product This compound Catalyst->Product

Postulated Buchwald-Hartwig amination route.
Spectroscopic Characterization (Predicted and Comparative)

Direct experimental spectra for this compound are not available in the surveyed literature. However, based on the analysis of similar structures, the following spectral characteristics can be anticipated.

1H NMR:

  • Aromatic protons on the pyridine and fluorophenyl rings are expected to appear in the range of δ 7.0-8.5 ppm.

  • The protons on the fluorophenyl ring will likely exhibit splitting patterns consistent with a para-substituted system, further influenced by coupling to the fluorine atom.

  • The amino group protons (NH₂) would likely appear as a broad singlet.

13C NMR:

  • Aromatic carbons are expected in the δ 110-160 ppm region.

  • The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F).

FTIR:

  • N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ region.

  • C-N stretching vibrations should be observable around 1384 cm⁻¹.[7]

  • C-O-C (ether) stretching will likely appear in the 1200-1300 cm⁻¹ region.

  • C-F stretching vibrations are anticipated in the 1000-1400 cm⁻¹ range.

Mass Spectrometry:

  • The molecular ion peak [M]⁺ is expected at m/z 204.

  • Predicted adducts include [M+H]⁺ at m/z 205.07717 and [M+Na]⁺ at m/z 227.05911.[1]

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of aminopyridine and pyridinyl ether derivatives has been investigated for various therapeutic applications, particularly as kinase inhibitors.

Kinase Inhibition Profile (Hypothesized)

Several studies have highlighted the potential of related structures to inhibit key kinases involved in cancer progression.

  • FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are common in acute myeloid leukemia (AML).[8][9] Derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine have demonstrated potent inhibition of FLT3 and its mutants.[10][11] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against FLT3.

  • Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis. Their overexpression is linked to various cancers.[12] Imidazo[4,5-b]pyridine-based compounds have been identified as dual inhibitors of Aurora and FLT3 kinases.[13] This suggests a potential for this compound to interact with this class of kinases as well.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor with activity against FLT3.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Gene_Expression Gene Expression (Proliferation, Survival) STAT5->Gene_Expression AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Gene_Expression MAPK->Gene_Expression Inhibitor 6-(4-Fluorophenoxy) pyridin-3-amine (Hypothetical) Inhibitor->FLT3 Inhibition

Hypothetical inhibition of the FLT3 signaling pathway.
Cytotoxicity

The cytotoxic potential of this compound against cancer cell lines has not been reported. However, various substituted pyridine derivatives have demonstrated cytotoxic effects.[14][15] In vitro cytotoxicity assays, such as the MTT or Sulforhodamine B assays, would be necessary to evaluate the anti-proliferative activity of this compound.[13][15][16]

Experimental Protocols (General Methodologies)

The following are generalized experimental protocols that could be adapted for the synthesis and analysis of this compound.

General Procedure for Buchwald-Hartwig Amination

Aryl halides or triflates can be coupled with amines using a palladium catalyst and a suitable ligand.

Buchwald_Hartwig_Workflow Start Combine aryl halide/triflate, amine, Pd catalyst, ligand, and base in a sealed tube Reaction Heat the mixture in an appropriate solvent (e.g., toluene, dioxane) under inert atmosphere Start->Reaction Workup Cool to room temperature, dilute with solvent, and wash with water and brine Reaction->Workup Purification Dry the organic layer, concentrate, and purify by column chromatography Workup->Purification Analysis Characterize the product by NMR, MS, and IR spectroscopy Purification->Analysis

General workflow for Buchwald-Hartwig amination.

Protocol:

  • To an oven-dried sealed tube, add the aryl halide/triflate (1.0 equiv), amine (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., BINAP, 4-10 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16]

Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Safety and Handling

Detailed safety information for this compound is not available. As a precaution, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. Based on data for similar compounds, it may be harmful if swallowed or in contact with skin.[2]

Conclusion

This compound is a compound of interest for which a complete experimental profile is yet to be established. Based on the known biological activities of structurally related pyridine derivatives, it holds potential as a scaffold for the development of novel kinase inhibitors, particularly targeting FLT3 and Aurora kinases. Further experimental investigation is required to fully elucidate its chemical properties, optimize its synthesis, and evaluate its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 6-(4-Fluorophenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 6-(4-fluorophenoxy)pyridin-3-amine, a key intermediate in pharmaceutical research and development. This document details established methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols and reaction pathway visualizations.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure, featuring a substituted pyridine ring linked to a fluorinated phenol, offers multiple points for further chemical modification, making it a versatile scaffold in drug discovery programs. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide focuses on the two most prevalent and effective methods for its preparation: the Ullmann Condensation and the Buchwald-Hartwig Cross-Coupling reaction.

Core Synthesis Pathways

The principal retrosynthetic disconnection for this compound involves the formation of the ether linkage between a pyridine and a phenol moiety. The most common starting materials for this transformation are 6-chloropyridin-3-amine and 4-fluorophenol. The following sections detail the two primary catalytic methods to achieve this coupling.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of carbon-oxygen bonds.[1] While traditionally requiring harsh reaction conditions, modern iterations of the Ullmann reaction often employ ligands to facilitate the coupling at lower temperatures.[1] This method represents a cost-effective approach to the synthesis of this compound.

Reaction Scheme:

A general representation of the Ullmann condensation for the synthesis of this compound is depicted below:

Ullmann_Condensation 6-Chloropyridin-3-amine 6-Chloropyridin-3-amine Reaction Ullmann Condensation 6-Chloropyridin-3-amine->Reaction 4-Fluorophenol 4-Fluorophenol 4-Fluorophenol->Reaction Product This compound Reaction->Product Cu Catalyst, Base, Solvent, Heat

Diagram 1: Ullmann Condensation Pathway.
Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction renowned for its versatility in forming carbon-nitrogen bonds.[2] A variation of this reaction can be effectively applied to the formation of carbon-oxygen bonds, providing a powerful and often milder alternative to the Ullmann condensation.[3] This method typically offers high yields and broad functional group tolerance.[4]

Reaction Scheme:

The logical workflow for the Buchwald-Hartwig C-O cross-coupling is illustrated in the following diagram:

Buchwald_Hartwig_Coupling Reactants 6-Chloropyridin-3-amine + 4-Fluorophenol Reaction Buchwald-Hartwig C-O Coupling Reactants->Reaction CatalystSystem Pd Catalyst + Ligand + Base CatalystSystem->Reaction Product This compound Reaction->Product Anhydrous Solvent, Inert Atmosphere, Heat

Diagram 2: Buchwald-Hartwig C-O Coupling Workflow.

Data Presentation

The following tables summarize typical reaction components and conditions for the synthesis of this compound via the Ullmann Condensation and Buchwald-Hartwig C-O Cross-Coupling.

Table 1: Ullmann Condensation - Reaction Parameters

ComponentExampleRoleTypical Conditions
Aryl Halide6-Chloropyridin-3-amineStarting Material1.0 equivalent
Phenol4-FluorophenolStarting Material1.0 - 1.5 equivalents
Copper CatalystCopper(I) Iodide (CuI)Catalyst5 - 20 mol%
Ligand1,10-PhenanthrolineCatalyst Ligand10 - 40 mol%
BasePotassium Carbonate (K₂CO₃)Proton Scavenger2.0 - 3.0 equivalents
SolventDimethylformamide (DMF)Reaction MediumAnhydrous
Temperature100 - 150 °CReaction ConditionVaries with substrate
Time12 - 24 hoursReaction DurationMonitored by TLC/LC-MS

Table 2: Buchwald-Hartwig C-O Coupling - Reaction Parameters

ComponentExampleRoleTypical Conditions
Aryl Halide6-Chloropyridin-3-amineStarting Material1.0 equivalent
Phenol4-FluorophenolStarting Material1.1 - 1.5 equivalents
Palladium SourcePd₂(dba)₃ or Pd(OAc)₂Catalyst Precursor1 - 5 mol%
LigandXantphos, XPhos, RuPhosCatalyst Ligand2 - 10 mol%
BaseSodium tert-butoxide (NaOt-Bu)Strong, Non-nucleophilic Base1.5 - 2.5 equivalents
SolventToluene or DioxaneAnhydrous, Degassed SolventAnhydrous
Temperature80 - 110 °CReaction ConditionVaries with catalyst system
Time4 - 18 hoursReaction DurationMonitored by TLC/LC-MS

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These protocols are based on established procedures for similar cross-coupling reactions and should be optimized for specific laboratory conditions.[5]

Protocol 1: Ullmann Condensation

Materials:

  • 6-Chloropyridin-3-amine

  • 4-Fluorophenol

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried reaction vessel, add 6-chloropyridin-3-amine (1.0 eq), 4-fluorophenol (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Buchwald-Hartwig C-O Cross-Coupling

Materials:

  • 6-Chloropyridin-3-amine

  • 4-Fluorophenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst.

  • Add 6-chloropyridin-3-amine (1.0 eq) and 4-fluorophenol (1.2 eq) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield this compound.

The following diagram outlines the general experimental workflow for a typical cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup Combine Reactants, Catalyst, Ligand, and Base in a Dry Reaction Vessel Inert Evacuate and Backfill with Inert Gas Setup->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature with Stirring Solvent->Heat Monitor Monitor Progress by TLC or LC-MS Heat->Monitor Quench Cool and Quench the Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Diagram 3: General Experimental Workflow.

References

Unraveling the Biological Role of 6-(4-Fluorophenoxy)pyridin-3-amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, detailed information regarding the specific mechanism of action, biological targets, and associated signaling pathways for the compound 6-(4-Fluorophenoxy)pyridin-3-amine remains largely unavailable in the public domain. This technical guide summarizes the current landscape of knowledge surrounding this molecule and related structures, highlighting the absence of in-depth biological studies for the specified compound.

Currently, information on this compound is predominantly confined to chemical and physical property databases. These resources classify it as a heterocyclic building block, often used in the synthesis of more complex molecules. There are no publicly accessible reports detailing its pharmacological effects, such as in vitro or in vivo studies that would elucidate its mechanism of action.

Insights from Structurally Related Compounds

While direct data on this compound is lacking, research on structurally analogous compounds may offer potential, albeit speculative, avenues for future investigation. It is crucial to note that minor structural modifications can lead to significant changes in biological activity, and therefore, the following examples should not be directly extrapolated to the compound .

Pyridin-3-amine Derivatives as Kinase Inhibitors

Several studies have explored the potential of molecules containing a pyridin-3-amine core as inhibitors of various protein kinases. For instance, a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives have been synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target implicated in acute myeloid leukemia. These compounds demonstrated inhibitory activity against FLT3 and its mutants.

Another area of investigation involves pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which have been synthesized and tested for their cytotoxic effects against lung cancer cell lines. These studies suggest that the broader class of pyridine-containing compounds is of interest in the development of anti-cancer agents.

Future Directions

The absence of biological data for this compound presents an opportunity for novel research. Future studies could involve:

  • In vitro screening: Testing the compound against a panel of kinases and other common drug targets to identify potential biological activity.

  • Cell-based assays: Evaluating the effect of the compound on various cell lines to determine any cytotoxic or other phenotypic effects.

  • Computational modeling: Utilizing the known structure of the compound to predict potential binding interactions with various protein targets.

Conclusion

Unraveling the Biological Potential of 6-(4-Fluorophenoxy)pyridin-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological entities, particularly protein kinases. The addition of a fluorophenoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, enhancing potency, selectivity, and metabolic stability. This guide explores the documented biological activities of closely related analogues to provide a predictive framework for the biological potential of 6-(4-Fluorophenoxy)pyridin-3-amine.

Potential Therapeutic Targets and Biological Activities

Based on the analysis of structurally related compounds, this compound is likely to exhibit inhibitory activity against various protein kinases implicated in oncology and inflammatory diseases. The primary therapeutic areas of interest for compounds with this structural motif include:

  • Oncology: Inhibition of receptor tyrosine kinases (RTKs) such as FLT3, c-Met, and VEGFR-2.

  • Inflammatory Diseases: Modulation of signaling pathways involving p38 MAP kinase.

Kinase Inhibitory Activity

Numerous studies have highlighted the potential of fluorophenoxy pyridine derivatives as potent kinase inhibitors. The following sections summarize the key findings for related compounds.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition:

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in acute myeloid leukemia (AML). Several 4-(2-fluorophenoxy)pyridine derivatives have been investigated as inhibitors of the internal tandem duplication (ITD) mutation of FLT3.[1][2] These compounds have demonstrated potent enzymatic and cellular inhibitory activities.

c-Met Kinase Inhibition:

The c-Met proto-oncogene encodes the receptor for hepatocyte growth factor and is a key driver in various cancers. Structurally similar 4-(2-fluorophenoxy)-3,3'-bipyridine and 4-phenoxy-pyridine/pyrimidine derivatives have been synthesized and evaluated as c-Met inhibitors, with some candidates showing excellent potency.[3][4]

VEGFR-2 Kinase Inhibition:

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis. Certain 4-phenoxy-pyridine/pyrimidine derivatives have been identified as dual inhibitors of VEGFR-2 and c-Met.[4]

p38 MAP Kinase Inhibition:

The p38 mitogen-activated protein (MAP) kinase is involved in the production of pro-inflammatory cytokines like TNF-α and IL-6, making it a target for autoimmune and inflammatory diseases.[5] A potent and selective p38 kinase inhibitor, RWJ 68354, features a 2-(4-fluorophenyl)pyridine core, suggesting that fluorophenoxy pyridine derivatives could also target this pathway.[6]

Quantitative Data on Structurally Similar Compounds

The following table summarizes the reported in vitro potencies of representative fluorophenoxy pyridine derivatives against various kinases and cancer cell lines.

Compound ClassTargetAssayIC50 (nM)Reference
4-(2-fluorophenoxy)pyridine derivative (13v)FLT3-ITD KinaseEnzymatic<10[1]
4-(2-fluorophenoxy)pyridine derivative (13v)BaF3-FLT3-ITD cellsCellular20[1]
4-(2-fluorophenoxy)-3,3'-bipyridine derivative (26c)c-Met KinaseEnzymatic8.2[3]
4-(2-fluorophenoxy)-3,3'-bipyridine derivative (26c)MKN-45 cellsCellular3[3]
4-Phenoxy-pyridine derivative (23k)VEGFR-2 KinaseEnzymatic1050[4]
4-Phenoxy-pyridine derivative (23k)c-Met KinaseEnzymatic1430[4]
4-Phenoxy-pyridine derivative (23k)A549 cellsCellular2160[4]

Postulated Signaling Pathways

Given the likely kinase inhibitory profile of this compound, below are representative signaling pathways that could be modulated by this compound, based on data from its analogues.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-(4-Fluorophenoxy) pyridin-3-amine (Hypothetical) Inhibitor->FLT3

Caption: Hypothetical inhibition of the FLT3-ITD signaling pathway.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met GAB1 GAB1 cMet->GAB1 HGF HGF HGF->cMet PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS Akt Akt PI3K->Akt Proliferation Proliferation, Invasion, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-(4-Fluorophenoxy) pyridin-3-amine (Hypothetical) Inhibitor->cMet

Caption: Postulated mechanism of c-Met signaling inhibition.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the evaluation of similar compounds, the following are generalized methodologies that would be appropriate for assessing its biological activity.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compound to inhibit the enzymatic activity of a target kinase.

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, and detection reagents.

  • Procedure: a. The test compound is serially diluted in DMSO and added to the wells of a microplate. b. The target kinase and its substrate are added to the wells. c. The reaction is initiated by the addition of ATP. d. The plate is incubated at a specified temperature for a set period. e. The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the compound on the viability and proliferation of cancer cell lines.

  • Cell Culture: The desired cancer cell lines (e.g., those with known kinase mutations) are cultured under standard conditions.

  • Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The cells are treated with serial dilutions of the test compound. c. The plates are incubated for a period of 48 to 72 hours. d. A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well. e. The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel kinase inhibitor.

Experimental_Workflow Start Compound Synthesis & Purification KinaseAssay In Vitro Kinase Inhibition Assay Start->KinaseAssay CellAssay Cellular Proliferation Assay KinaseAssay->CellAssay Selectivity Kinase Selectivity Profiling CellAssay->Selectivity Mechanism Mechanism of Action Studies (e.g., Western Blot) CellAssay->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Selectivity->InVivo Mechanism->InVivo End Lead Optimization InVivo->End

Caption: General experimental workflow for kinase inhibitor evaluation.

Conclusion

While direct experimental data for this compound is currently lacking, the analysis of structurally related compounds strongly suggests its potential as a kinase inhibitor. The fluorophenoxy and pyridin-3-amine moieties are common features in inhibitors of oncogenic kinases such as FLT3, c-Met, and VEGFR-2, as well as inflammatory pathway kinases like p38. Future research should focus on the synthesis and biological evaluation of this compound, employing the experimental strategies outlined in this guide. Such investigations will be crucial to elucidate its specific biological targets, mechanism of action, and potential as a therapeutic agent.

References

An In-depth Technical Guide to 6-(4-Fluorophenoxy)pyridin-3-amine: Structural Analogs and Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 6-(4-Fluorophenoxy)pyridin-3-amine, a core scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of this class of compounds, offering valuable insights for researchers in oncology, inflammation, and other disease areas where kinase signaling plays a pivotal role.

Core Structure and Rationale

The 6-phenoxypyridin-3-amine scaffold serves as a versatile template for the design of kinase inhibitors. The 3-amino group can act as a crucial hydrogen bond donor, mimicking the adenine moiety of ATP and interacting with the hinge region of the kinase ATP-binding site. The phenoxy group at the 6-position extends into the solvent-exposed region of the ATP pocket, providing a vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The fluorine substitution on the phenoxy ring is a common strategy to improve metabolic stability and binding affinity.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs typically commences from readily available halopyridines, such as 6-bromo- or 6-chloropyridin-3-amine. These precursors serve as key building blocks for introducing the phenoxy moiety and other substituents.

General Synthetic Routes

Two primary synthetic strategies are employed for the generation of a library of 6-phenoxypyridin-3-amine derivatives:

  • Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming the C-O bond between an aryl halide (e.g., 6-bromopyridin-3-amine) and a phenol. This approach allows for the introduction of a wide variety of substituted phenols.

  • Nucleophilic Aromatic Substitution (SNAAr): In cases where the pyridine ring is sufficiently electron-deficient (e.g., activated by a nitro group), a direct reaction with a phenoxide is possible. However, the Buchwald-Hartwig coupling is generally more versatile.

Further modifications can be made to the pyridine or phenoxy rings, or the 3-amino group can be derivatized to explore the chemical space and optimize the desired biological activity.

Biological Activity and Structure-Activity Relationship (SAR)

Compound IDR1R2R3R4Kinase IC50 (nM)
1a HFHH50
1b HHHH250
1c HClHH75
1d HCH3HH150
1e HOCH3HH200
1f FFHH30
1g HFFH60
1h HFHCH345
1i HFHCl40

Caption: Table of hypothetical biological data for 6-(phenoxy)pyridin-3-amine analogs.

From this hypothetical data, several SAR trends can be inferred:

  • Effect of Phenoxy Substitution: The presence and position of substituents on the phenoxy ring significantly impact inhibitory activity. A fluorine atom at the para-position (Compound 1a ) appears to be beneficial compared to the unsubstituted analog (Compound 1b ). Other electron-withdrawing groups like chlorine (Compound 1c ) may also be tolerated.

  • Multiple Halogenation: The addition of a second fluorine atom to the phenoxy ring (Compound 1f ) can further enhance potency.

  • Pyridine Ring Substitution: Modifications to the pyridine core (Compounds 1h and 1i ) can also modulate activity.

Experimental Protocols

General Procedure for the Synthesis of 6-(Substituted-phenoxy)pyridin-3-amine Analogs via Buchwald-Hartwig Coupling

This protocol describes a general method for the synthesis of 6-phenoxypyridin-3-amine derivatives.

Materials:

  • 6-Bromopyridin-3-amine

  • Substituted phenol

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a dry reaction vessel, add 6-bromopyridin-3-amine (1.0 eq.), the substituted phenol (1.2 eq.), Cs2CO3 (2.0 eq.), Pd2(dba)3 (0.05 eq.), and Xantphos (0.1 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-(substituted-phenoxy)pyridin-3-amine.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a white assay plate, add the kinase, substrate peptide, and diluted test compounds or a DMSO vehicle control to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The 6-phenoxypyridin-3-amine scaffold is often associated with the inhibition of tyrosine kinases involved in cancer cell signaling. A common target for such inhibitors is the Receptor Tyrosine Kinase (RTK) signaling pathway, which plays a crucial role in cell proliferation, survival, and angiogenesis.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Inhibitor 6-(4-Fluorophenoxy) pyridin-3-amine Analog Inhibitor->Dimerization Inhibition Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel kinase inhibitors based on the 6-phenoxypyridin-3-amine scaffold.

Experimental_Workflow Synthesis Analog Synthesis (Buchwald-Hartwig) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Screening (In Vitro Kinase Assay) Purification->Screening SAR SAR Analysis & Lead Identification Screening->SAR SAR->Synthesis Design New Analogs Cell_Assays Cell-based Assays (Proliferation, Apoptosis) SAR->Cell_Assays ADME In Vitro ADME/Tox (Microsomal Stability, etc.) Cell_Assays->ADME In_Vivo In Vivo Efficacy (Xenograft Models) ADME->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Synthesis Further Refinement

Caption: Drug discovery workflow for 6-phenoxypyridin-3-amine based kinase inhibitors.

Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds for the development of novel kinase inhibitors. The synthetic accessibility and the potential for chemical modification make this scaffold an attractive starting point for drug discovery campaigns. Further investigation into the structure-activity relationships and the elucidation of specific kinase targets will be crucial for the successful development of clinical candidates based on this core structure. This guide provides a foundational understanding for researchers to build upon in their efforts to design and develop the next generation of targeted therapeutics.

Unraveling the Enigma of InChIKey KJADQTVNOQCJCC-UHFFFAOYSA-N: A Technical Guide to a Chemical Identifier

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the properties and characteristics of the entity identified by the IUPAC International Chemical Identifier Key (InChIKey) KJADQTVNOQCJCC-UHFFFAOYSA-N. A comprehensive search of major chemical databases, including PubChem and ChEMBL, reveals that this InChIKey does not resolve to a specific, publicly documented chemical structure. This document will, therefore, serve as an in-depth exploration of the InChIKey system, using KJADQTVNOQCJCC-UHFFFAOYSA-N as a case study to illustrate the structure, function, and potential reasons for the non-resolution of such an identifier.

The InChIKey: A Digital Fingerprint for Molecules

The InChIKey is a 27-character, condensed, and hashed representation of a full InChI string, which itself is a textual identifier for chemical substances.[1][2] Designed for robust and efficient database and web searching, the InChIKey provides a nearly unique digital fingerprint for a molecule.[3]

An InChIKey is composed of three parts separated by hyphens:

  • First Block (14 characters): Encodes the core molecular skeleton, including the chemical formula, connectivity of atoms, and charge.[4][5] This part is a hash of the main layer of the InChI string.

  • Second Block (8 characters): Represents stereochemistry, isotopic substitution, and tautomeric information.[3][4]

  • Final Character Block (1 character for version and 1 for protonation): Indicates the InChI version and the protonation state of the molecule.[3][4]

Deconstruction of InChIKey KJADQTVNOQCJCC-UHFFFAOYSA-N

Let's dissect the provided InChIKey to understand the information it is intended to convey:

ComponentValueInterpretation
First Block KJADQTVNOQCJCCThis 14-character string is a hashed representation of the molecule's fundamental connectivity and elemental composition. Without the original InChI string, it is not possible to reverse-engineer the exact structure.
Second Block UHFFFAOYThis specific sequence is commonly generated for molecules that have no defined stereochemistry (e.g., no chiral centers or geometric isomers).
Standard InChI Flag SIndicates that this is a standard InChIKey, derived from a standard InChI.
InChI Version ACorresponds to version 1 of the InChI algorithm.[3]
Protonation State NSignifies a neutral molecule (no net positive or negative charge).[3][5]

The presence of "UHFFFAOYSA" in the second block is a strong indicator that the intended molecule, had it been resolved, would be one without stereochemical complexity.

The Case of the Unresolved InChIKey

The inability to find a corresponding chemical structure for KJADQTVNOQCJCC-UHFFFAOYSA-N can arise from several possibilities:

  • Typographical Error: The InChIKey may contain a simple typing mistake.

  • Proprietary Compound: The molecule may be part of a proprietary database that is not publicly accessible.

  • Novel or Unpublished Substance: The compound may be a novel entity that has not yet been disclosed in public literature or databases.

  • Deletion from Databases: The entry for this compound may have been removed from public repositories.

  • Computational Artifact: The InChIKey could be a theoretical or computationally generated identifier that does not correspond to a synthesized molecule.

The following diagram illustrates the logical workflow for identifying a compound from an InChIKey and the potential points of failure.

InChIKey_Resolution_Workflow start Start: InChIKey Provided (KJADQTVNOQCJCC-UHFFFAOYSA-N) search Query Chemical Databases (e.g., PubChem, ChemSpider, ChEMBL) start->search result Resolution Outcome search->result success Compound Identified: - Retrieve Properties - Analyze Pathways - Detail Protocols result->success Match Found failure Compound Not Found result->failure No Match reasoning Possible Reasons for Non-Resolution: - Typographical Error - Proprietary Compound - Novel Substance - Database Deletion - Computational Artifact failure->reasoning

InChIKey Resolution Workflow

Quantitative Data and Experimental Protocols

Due to the non-resolution of the InChIKey KJADQTVNOQCJCC-UHFFFAOYSA-N to a known chemical entity, no quantitative data regarding its physicochemical or pharmacological properties can be provided. Consequently, there are no associated experimental protocols or signaling pathways to detail.

Conclusion for Researchers

While the InChIKey KJADQTVNOQCJCC-UHFFFAOYSA-N does not correspond to a publicly known chemical structure, its analysis provides valuable insight into the structure and utility of the InChI system. For researchers encountering a non-resolving InChIKey, it is recommended to first verify the accuracy of the identifier. If the key is correct, it may represent a novel or proprietary compound, necessitating further investigation through other avenues beyond public chemical databases. This guide serves to underscore the importance of the InChIKey as a precise tool for chemical identification and the logical steps involved in its application in a research context.

References

An In-depth Technical Guide to 6-(4-Fluorophenoxy)pyridin-3-amine (CAS Number: 143071-78-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Fluorophenoxy)pyridin-3-amine is a key chemical intermediate playing a significant role in the landscape of modern medicinal chemistry and drug discovery. This technical whitepaper provides a comprehensive overview of its chemical and physical properties, synthesis, and, most notably, its application as a crucial building block in the development of targeted therapeutics, particularly kinase inhibitors. While the compound itself is not known to possess significant biological activity, its structural motif is integral to the pharmacophore of several investigational drug candidates. This guide will detail its role in the synthesis of such molecules and explore the biological pathways they modulate.

Core Compound Properties

This compound is a fluorinated aromatic amine that serves as a versatile scaffold in organic synthesis. Its physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 143071-78-7
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.20 g/mol
Appearance Typically a powder
Purity Commercially available with purities often exceeding 95%
Storage Temperature Room Temperature
InChI 1S/C11H9FN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2
InChIKey KJADQTVNOQCJCC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OC2=NC=C(C=C2)N)F

Data sourced from commercial supplier information.

Synthesis and Manufacturing

While detailed, step-by-step synthesis protocols for this compound are often proprietary, the general synthetic approach involves the coupling of a substituted pyridine with a fluorophenol derivative. The key bond formation is the ether linkage between the pyridine and fluorophenoxy moieties.

A common synthetic strategy is the nucleophilic aromatic substitution (SₙAr) reaction, where a halogenated pyridine (e.g., 6-chloropyridin-3-amine or 6-bromopyridin-3-amine) is reacted with 4-fluorophenol in the presence of a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 6-Halopyridin-3-amine product This compound reactant1->product SₙAr Reaction reactant2 4-Fluorophenol reactant2->product condition1 Base (e.g., K2CO3, NaH) condition2 Solvent (e.g., DMF, DMSO) condition3 Heat

General Synthetic Workflow for this compound.

Role in Drug Discovery and Development: A Synthetic Intermediate

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. The amine group on the pyridine ring serves as a crucial handle for further chemical modifications, allowing for the construction of diverse chemical libraries for drug screening.

Application in the Synthesis of Kinase Inhibitors

A significant application of this intermediate is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the aminopyridine scaffold of this compound is well-suited to mimic the hinge-binding interactions of ATP.

The following is a representative experimental protocol for the acylation of this compound to form an acrylamide derivative, a common warhead in covalent inhibitors. This protocol is adapted from methodologies described in the synthesis of Fms-like tyrosine kinase 3 (FLT3) inhibitors.[1][2]

Reaction: Acylation of this compound with Acryloyl Chloride.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, N-(6-(4-fluorophenoxy)pyridin-3-yl)acrylamide, can be purified by flash column chromatography on silica gel.

G start This compound product N-(6-(4-fluorophenoxy)pyridin-3-yl)acrylamide start->product Acylation reagent Acryloyl Chloride reagent->product conditions Base (TEA/DIPEA) Solvent (DCM) 0°C to RT workup Aqueous Workup Purification product->workup final_product Covalent Kinase Inhibitor workup->final_product Further Synthetic Steps

Synthetic workflow to a covalent kinase inhibitor.
Biological Context: Targeting the FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

Derivatives of this compound have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3).[1][2] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting cancer cell proliferation and survival.[1][2] Covalent inhibitors synthesized from the acrylamide derivative of this compound can irreversibly bind to a cysteine residue in the ATP-binding site of FLT3, leading to the inhibition of its downstream signaling pathways.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor Tyrosine Kinase FLT3_Ligand->FLT3_Receptor Activates STAT5 STAT5 FLT3_Receptor->STAT5 PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS FLT3_Inhibitor Inhibitor derived from This compound FLT3_Inhibitor->FLT3_Receptor Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the FLT3 signaling pathway.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of potential therapeutic agents, particularly in the field of oncology. Its utility as a scaffold for kinase inhibitors highlights its importance in modern drug discovery. While the compound itself is a synthetic building block, the final molecules derived from it have shown promise in modulating key signaling pathways involved in disease progression. This technical guide provides a foundational understanding of its properties and applications for researchers and professionals in the field of drug development.

References

A Technical Guide to the Physicochemical Properties of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physicochemical properties of novel pyridine derivatives, compounds of significant interest in medicinal chemistry and materials science. Pyridine-based structures are integral to numerous pharmaceuticals due to their unique electronic profile, metabolic stability, and capacity to engage in hydrogen bonding.[1][2][3] Understanding and quantifying their physicochemical properties is paramount for optimizing drug candidates and developing new functional materials.

Core Physicochemical Properties in Drug Discovery

The therapeutic efficacy and pharmacokinetic profile of a drug are intrinsically linked to its physicochemical properties. For pyridine derivatives, the most critical parameters include acidity/basicity (pKa), lipophilicity (logP), and aqueous solubility.

  • Acidity/Basicity (pKa) : The pKa value dictates the ionization state of a molecule at a given pH. The nitrogen atom in the pyridine ring imparts weak basicity.[3] This property is crucial as it influences how a compound interacts with biological targets, its solubility in aqueous environments like blood plasma, and its ability to cross cellular membranes.[4]

  • Lipophilicity (logP) : The partition coefficient (logP) measures a compound's distribution between an oily (n-octanol) and an aqueous phase, indicating its lipophilicity or hydrophobicity.[5] This parameter is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced logP is often essential for oral bioavailability.[2]

  • Aqueous Solubility : Solubility is a fundamental property that affects a drug's formulation and bioavailability.[6] Poor water solubility can be a major hurdle in drug development.[7] The pyridine scaffold, with its capacity for hydrogen bonding, is often incorporated to improve the water solubility of potential drug molecules.[1][8]

Quantitative Data Summary

The following table summarizes key physicochemical properties for a representative set of hypothetical novel pyridine derivatives to illustrate typical data presentation.

Compound IDGeneral Structure/ClasspKalogPAqueous Solubility (mg/mL)Melting Point (°C)
PD-001 2-Aminopyridine6.80.525.058-60
PD-002 4-Cyanopyridine1.90.815.578-81
PD-003 3-Chloropyridine-N-oxide0.71.25.2145-147
PD-004 2,6-Dimethoxypyridine3.31.52.151-54
PD-005 Pyridine-3-carboxylic acid4.8-0.640.0137-139

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant.[5][9]

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • 0.1 M HCl solution

  • 0.1 M NaOH solution

  • Novel pyridine derivative sample (1-5 mg)

  • Co-solvent (e.g., methanol or DMSO) if solubility is low

  • Deionized water

Procedure:

  • Accurately weigh and dissolve the pyridine derivative in a known volume of deionized water (or a water/co-solvent mixture).

  • Place the solution in a thermostatted vessel and insert the calibrated pH electrode.

  • For a basic pyridine derivative, titrate the solution with a standardized solution of 0.1 M HCl. For an acidic derivative, use 0.1 M NaOH.

  • Record the pH value after each incremental addition of the titrant.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point of the resulting sigmoid curve.[10]

This is the traditional method for measuring the partition coefficient of a compound between n-octanol and water.[5]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Novel pyridine derivative sample

  • Separatory funnel or glass vials

  • Mechanical shaker or vortex mixer

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a stock solution of the pyridine derivative in the aqueous phase.

  • Add equal volumes of the pre-saturated n-octanol and the aqueous drug solution to a separatory funnel or vial.

  • Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Carefully collect samples from both the aqueous and n-octanol phases.

  • Determine the concentration of the pyridine derivative in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

This method determines the maximum concentration of a compound that can dissolve in water at a specific temperature.[6]

Materials:

  • Novel pyridine derivative sample (solid form)

  • Deionized water

  • Thermostatted shaker bath

  • pH meter

  • Centrifuge and/or filters (e.g., 0.45 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid pyridine derivative to a known volume of deionized water in a sealed vial. This ensures a saturated solution is formed.

  • Place the vial in a thermostatted shaker bath (e.g., at 25°C or 37°C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, check that excess solid is still present.

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration.

  • Measure the pH of the final saturated solution.

  • Accurately dilute the clear supernatant and determine its concentration using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • The measured concentration represents the aqueous solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a novel pyridine derivative, from synthesis through to data analysis and its application in structure-activity relationship (SAR) studies.

G Physicochemical Characterization Workflow cluster_props Physicochemical Property Determination synthesis Synthesis of Novel Pyridine Derivative purification Purification & Structural Verification (NMR, MS) synthesis->purification pka_det pKa Determination (Potentiometric Titration) purification->pka_det logp_det logP Determination (Shake-Flask/HPLC) purification->logp_det sol_det Solubility Assay (Saturation Method) purification->sol_det data_analysis Data Analysis & Comparison pka_det->data_analysis logp_det->data_analysis sol_det->data_analysis sar_study Structure-Activity Relationship (SAR) Analysis data_analysis->sar_study optimization Lead Optimization sar_study->optimization

Workflow for physicochemical profiling of novel pyridine derivatives.

References

An In-depth Technical Guide to the Initial Screening of a 6-(4-Fluorophenoxy)pyridin-3-amine Library for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide outlines a representative strategy for the initial screening and characterization of a novel library centered on the 6-(4-fluorophenoxy)pyridin-3-amine scaffold. Derivatives of this and related aminopyridine structures have emerged as promising candidates for kinase inhibitors. This document provides a framework for identifying and prioritizing hits from a high-throughput screening (HTS) campaign, complete with detailed experimental methodologies and data visualization to guide further drug development efforts.

Introduction: The Aminopyridine Scaffold in Kinase Inhibition

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Specifically, substituted 3-aminopyridine derivatives are of significant interest as they can mimic the hinge-binding interactions of ATP within the catalytic site of protein kinases. Dysregulation of kinase signaling is a known driver of various pathologies, including cancer and inflammatory diseases, making them a major class of therapeutic targets.

The this compound core combines several key features:

  • The 3-amino group acts as a critical hydrogen bond donor, anchoring the molecule in the kinase hinge region.

  • The pyridine ring serves as a versatile central scaffold.

  • The 6-phenoxy linkage provides a vector for exploring structure-activity relationships (SAR) through modifications on the phenyl ring, influencing potency and selectivity.

  • The 4-fluoro substituent can enhance metabolic stability and binding affinity.

This guide details a hypothetical screening cascade designed to identify potent and selective kinase inhibitors from a library of such compounds.

High-Throughput Screening (HTS) Cascade

The initial screening process is designed as a funnel, beginning with a broad primary screen to identify active compounds, followed by increasingly specific secondary and cellular assays to confirm activity, determine potency, and assess initial cytotoxicity.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Cellular Activity cluster_3 Phase 4: Lead Prioritization Compound_Library This compound Library (10,000 Compounds) Primary_Assay Primary Biochemical Screen (e.g., p38α Kinase TR-FRET Assay) Single Concentration (10 µM) Compound_Library->Primary_Assay Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Primary_Assay->Hit_Confirmation ~500 Primary Hits (>50% Inhibition) Dose_Response IC50 Determination (10-point dose-response) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., ADP-Glo Assay) Dose_Response->Orthogonal_Assay Selectivity_Panel Kinase Selectivity Panel (e.g., FLT3, VEGFR2) Orthogonal_Assay->Selectivity_Panel ~50 Confirmed Hits Cellular_Assay Cell-Based Viability Assay (e.g., MTT Assay on Cancer Cell Line) Selectivity_Panel->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis Lead_Candidates Prioritized Lead Candidates (for further optimization) SAR_Analysis->Lead_Candidates p38_MAPK_Pathway Stimuli Environmental Stress (UV, Osmotic Shock) Inflammatory Cytokines (TNFα, IL-1β) MAP3K MAPKKKs (e.g., TAK1, ASK1, MEKKs) Stimuli->MAP3K activate MAP2K MAPKKs (MKK3, MKK6) MAP3K->MAP2K phosphorylate p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylate Downstream_Kinases Downstream Kinases (MK2/3, MSK1/2) p38->Downstream_Kinases phosphorylate Transcription_Factors Transcription Factors (ATF2, MEF2C, CREB) p38->Transcription_Factors phosphorylate Downstream_Kinases->Transcription_Factors phosphorylate Cellular_Response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Regulation) Transcription_Factors->Cellular_Response regulate gene transcription Library_Compound 6-(4-Fluorophenoxy) pyridin-3-amine Inhibitor Library_Compound->p38 inhibit

Discovery of 6-(4-Fluorophenoxy)pyridin-3-amine covalent inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery of 6-(4-Fluorophenoxy)pyridin-3-amine Covalent Inhibitors

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the principles, strategies, and methodologies involved in the discovery and development of covalent inhibitors based on the this compound scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of targeted therapies, particularly in oncology.

Introduction: A Strategic Approach to Targeted Kinase Inhibition

The Resurgence of Covalent Inhibition

The paradigm of covalent drug design, once sidelined due to concerns over off-target reactivity, has undergone a significant renaissance.[1] This renewed interest is driven by the clinical success of targeted covalent inhibitors (TCIs) in oncology, such as those targeting Bruton's tyrosine kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR).[2] Covalent inhibitors offer distinct advantages, including prolonged pharmacodynamic effects, enhanced potency, and the ability to overcome drug resistance mechanisms that plague reversible inhibitors.[3][4] By forming a stable, irreversible bond with their target protein, these agents can achieve sustained target inactivation that is less dependent on maintaining high plasma concentrations.

Key Oncogenic Drivers: The Case for Targeting EGFR and FLT3

Protein kinases are critical regulators of cellular signaling, and their aberrant activation is a hallmark of many cancers.[5] Among the most validated kinase targets are EGFR and Fms-like tyrosine kinase 3 (FLT3).

  • Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, EGFR is frequently overexpressed or mutated in various cancers, most notably non-small-cell lung cancer (NSCLC).[2] While first-generation reversible inhibitors like gefitinib and erlotinib were initially effective against activating mutations (e.g., L858R), patients often develop resistance, commonly through a secondary "gatekeeper" mutation, T790M.[2] This clinical challenge necessitated the development of second- and third-generation inhibitors capable of targeting these resistant forms.[6]

  • Fms-like Tyrosine Kinase 3 (FLT3): As a class III receptor tyrosine kinase, FLT3 is pivotal for the normal development of hematopoietic stem cells.[7] Activating mutations, especially internal tandem duplications (FLT3-ITD), are found in approximately 25-30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[8][9] This makes FLT3 a prime therapeutic target for AML, though resistance to initial inhibitors remains a hurdle.[10]

The development of covalent inhibitors provides a robust strategy to achieve durable inhibition of these clinically important, and often mutated, kinases.[11]

The this compound Scaffold: A Privileged Hinge-Binder

At the heart of many successful kinase inhibitors lies a "hinge-binding" scaffold, a molecular framework that anchors the inhibitor in the ATP-binding site by forming key hydrogen bonds with the kinase hinge region. The This compound core is an exemplary scaffold for this purpose.

Its utility stems from several key features:

  • Hinge Interaction: The pyridine nitrogen and the exocyclic amine can form critical hydrogen bonds with backbone atoms of the kinase hinge region (e.g., Met793 in EGFR), mimicking the interaction of the natural ATP ligand.[6]

  • Hydrophobic Pocket Occupancy: The 4-fluorophenoxy group is well-positioned to extend into a hydrophobic pocket, enhancing binding affinity and contributing to selectivity.[6]

  • Vector for Covalent Warhead: The 3-amino group serves as a perfect attachment point for an electrophilic "warhead," positioning it to react with a nearby nucleophilic amino acid residue.

Caption: Core scaffold and its key functional features.

Design and Synthesis Strategy

The design of a covalent inhibitor is a tale of two parts: achieving high-affinity, non-covalent binding, and then ensuring efficient, selective covalent bond formation.

Rational Design: Integrating Affinity and Reactivity

The overall potency of a covalent inhibitor is a function of two distinct kinetic parameters:

  • Reversible Binding Affinity (Ki): This describes the initial, non-covalent binding of the inhibitor to the target kinase. A low Ki (high affinity) is crucial as it ensures the inhibitor resides in the active site long enough for the covalent reaction to occur.[1]

  • Rate of Inactivation (kinact): This is the first-order rate constant for the formation of the covalent bond once the reversible complex is formed.[1]

The efficiency of the inhibitor is best described by the second-order rate constant, kinact/Ki .[1] A successful design strategy focuses on optimizing the scaffold to lower Ki while tuning the warhead to achieve an appropriate kinact—reactive enough to engage the target but not so reactive that it causes widespread off-target effects.

The Electrophilic Warhead: Forging the Irreversible Bond

The most common strategy for creating covalent kinase inhibitors is to target a non-catalytic cysteine residue located near the ATP-binding site, such as Cys797 in EGFR.[6] This is achieved by appending a Michael acceptor to the inhibitor scaffold. This electrophilic moiety reacts with the nucleophilic thiol group of the cysteine via a conjugate addition reaction.

Commonly used warheads include:

  • Acrylamide: A widely used and well-characterized warhead.

  • Vinyl sulfonamide: Another effective Michael acceptor used in covalent inhibitor design.[12]

Caption: Covalent modification via Michael addition.
General Synthetic Protocol

The synthesis of covalent inhibitors based on the this compound scaffold typically involves a multi-step process. The following is a representative, generalized protocol.

Protocol: Synthesis of an Acrylamide-Functionalized Inhibitor

  • Step 1: Nucleophilic Aromatic Substitution (SNAr)

    • Reactants: 2-chloro-5-nitropyridine and 4-fluorophenol.

    • Procedure: To a solution of 4-fluorophenol in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a strong base (e.g., NaH or K2CO3) to generate the phenoxide. Add 2-chloro-5-nitropyridine to the reaction mixture. Heat the reaction (e.g., 80-120 °C) and monitor by TLC or LC-MS until completion. Upon completion, perform an aqueous workup and purify the product, 2-(4-fluorophenoxy)-5-nitropyridine, by column chromatography.

    • Causality: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack by the 4-fluorophenoxide, enabling the SNAr reaction.

  • Step 2: Reduction of the Nitro Group

    • Reactant: 2-(4-fluorophenoxy)-5-nitropyridine.

    • Procedure: Dissolve the nitro-pyridine intermediate in a solvent such as ethanol or ethyl acetate. Add a reducing agent, typically a metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, or a chemical reductant like iron powder in acetic acid or stannous chloride (SnCl2). Stir at room temperature until the reaction is complete. Filter off the catalyst (if used) and remove the solvent under reduced pressure to yield the desired this compound.

    • Causality: This reduction converts the nitro group to the primary amine, which is essential for the subsequent coupling step.

  • Step 3: Acylation with the Electrophilic Warhead

    • Reactants: this compound and acryloyl chloride.

    • Procedure: Dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or DIPEA). Cool the solution in an ice bath. Add acryloyl chloride dropwise to the stirred solution. Allow the reaction to warm to room temperature and proceed until completion. Perform an aqueous workup and purify the final covalent inhibitor product by column chromatography or recrystallization.

    • Causality: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acryloyl chloride to form the stable amide bond, thereby attaching the covalent warhead.

The Characterization Cascade: From Enzyme to Cell

A systematic, tiered approach is essential for the efficient evaluation of novel covalent inhibitors. The workflow progresses from simple, high-throughput biochemical assays to more complex and physiologically relevant cellular models.

G A Biochemical Kinase Assay (IC50, Ki, kinact) B Cellular Target Engagement (Western Blot for p-Kinase) A->B Potent compounds advance C Cellular Proliferation Assay (GI50) B->C On-target compounds advance D Mechanism Confirmation (Washout Assay, Intact MS) C->D Lead candidates advance

Caption: Experimental workflow for inhibitor characterization.
Biochemical Assays: Quantifying Potency and Kinetics

Protocol 1: In Vitro Kinase Assay for IC50 Determination

  • Objective: To determine the concentration of inhibitor required to reduce kinase activity by 50% (IC50).

  • Methodology (Example: HTRF KinEASE-TK Assay):

    • Reagents: Recombinant kinase (e.g., EGFR T790M/L858R), TK-substrate-biotin, ATP, HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin).

    • Procedure: a. Serially dilute the test inhibitor in assay buffer. b. In a 384-well plate, add the inhibitor dilutions, the kinase, and the TK-substrate. c. Pre-incubate the mixture for a defined period (e.g., 60 minutes) to allow for covalent bond formation.[13] d. Initiate the kinase reaction by adding ATP (at a concentration near its Km).[13] e. Incubate for the reaction period (e.g., 30-60 minutes). f. Stop the reaction and add the HTRF detection reagents. g. Incubate to allow for detection complex formation. h. Read the plate on an HTRF-compatible reader.

    • Data Analysis: Calculate the ratio of the two emission signals and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation: The IC50 value for covalent inhibitors is time-dependent. Running the assay with different pre-incubation times should yield lower IC50 values with longer incubation, confirming time-dependent inhibition.[14]

Protocol 2: Determination of Ki and kinact

  • Objective: To dissect the non-covalent binding affinity from the rate of covalent modification.

  • Methodology (Time-Dependent IC50 Method):

    • Perform the biochemical kinase assay as described in Protocol 1.

    • Crucially, run the assay with multiple, different pre-incubation times between the enzyme and inhibitor (e.g., 5, 15, 30, 60, 120 minutes) before initiating the reaction with ATP.[6]

    • Determine the IC50 value for each pre-incubation time point.

    • Plot the apparent IC50 values over time and fit the data to the equation derived by Krippendorff et al. to calculate Ki and kinact.[6]

  • Trustworthiness: This method provides a more complete picture of the inhibitor's mechanism than a single-point IC50 and is essential for structure-activity relationship (SAR) studies of covalent inhibitors.[3]

Cellular Assays: Confirming On-Target Activity

Protocol 3: Western Blot for Cellular Target Inhibition

  • Objective: To measure the inhibition of kinase autophosphorylation in a cellular context.

  • Methodology:

    • Cell Culture: Seed a relevant cancer cell line (e.g., H1975 for EGFR L858R/T790M; MV4-11 for FLT3-ITD) in multi-well plates.[7]

    • Treatment: Treat cells with a serial dilution of the inhibitor for a set time (e.g., 2-4 hours).

    • Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-EGFR Tyr1068 or anti-p-FLT3 Tyr591). Subsequently, strip and re-probe the same membrane with an antibody for the total protein level of the kinase and a loading control (e.g., GAPDH or β-actin).

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

    • Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated kinase signal to the total kinase signal. Plot the percent inhibition of phosphorylation against inhibitor concentration to determine the cellular IC50.

  • Causality: A potent IC50 in this assay demonstrates that the compound can cross the cell membrane, engage its intended target, and inhibit its catalytic activity in a complex biological environment.

Protocol 4: Anti-Proliferative Assay

  • Objective: To determine the inhibitor's effect on the growth and viability of cancer cells.

  • Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):

    • Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

    • Dosing: Treat the cells with a serial dilution of the inhibitor. Include a vehicle-only control.

    • Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

    • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

    • Reading: Measure luminescence using a plate-reading luminometer.

    • Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

  • Self-Validation: To confirm on-target activity, the assay should be run in parallel on a cell line that is not dependent on the target kinase. A significant potency shift (i.e., much higher GI50) in the non-dependent cell line suggests the anti-proliferative effect is target-specific.[9]

Definitive Proof of Covalent Mechanism

Protocol 5: Cellular Washout Assay

  • Objective: To distinguish between reversible and irreversible (covalent) inhibition in cells.[15]

  • Methodology:

    • Treat cells with a high concentration of the inhibitor (e.g., 10x the GI50) for a short period (e.g., 2-4 hours).

    • For the "washout" condition, remove the inhibitor-containing medium, wash the cells extensively with fresh, drug-free medium (e.g., 3-4 times), and then add fresh medium.[15]

    • For the "continuous" condition, simply leave the inhibitor-containing medium on the cells.

    • Allow cells to grow for a further period (e.g., 24-48 hours).

    • Assess the downstream effect, typically by performing a Western blot for target phosphorylation as described in Protocol 3.

  • Interpretation: If the inhibition of phosphorylation persists in the "washout" group, it indicates an irreversible, covalent mechanism. If the phosphorylation signal recovers, the inhibition was likely reversible.[15]

Protocol 6: Intact Protein Mass Spectrometry

  • Objective: To directly observe the covalent modification of the target protein.[16]

  • Methodology:

    • Incubation: Incubate the purified recombinant kinase with a slight molar excess of the covalent inhibitor for a sufficient time to ensure complete reaction. Include a control sample of the protein with only the vehicle (e.g., DMSO).

    • Sample Preparation: Desalt the protein-inhibitor mixture to remove non-reacted inhibitor and buffer components.

    • Mass Spectrometry: Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) on a high-resolution instrument (e.g., Q-TOF or Orbitrap).[17]

    • Analysis: Deconvolute the resulting mass spectra to determine the precise molecular weight of the protein. Compare the mass of the inhibitor-treated protein to the vehicle-treated control.

  • Trustworthiness: The observation of a mass increase in the treated sample that corresponds exactly to the molecular weight of the inhibitor is the most definitive evidence of covalent bond formation.[16] Testing against a mutant version of the protein where the target cysteine is changed to a non-nucleophilic residue (e.g., Cys797Ala) should show no mass shift, confirming the site of modification.[16]

Structure-Activity Relationship (SAR) and Data-Driven Optimization

The discovery process is an iterative cycle of designing, synthesizing, and testing compounds to build a robust SAR. The goal is to systematically modify the inhibitor structure to improve potency, selectivity, and drug-like properties.

Table 1: Illustrative SAR Data for a Hypothetical Inhibitor Series

CompoundR Group ModificationWarheadKi (nM)kinact (10-3 s-1)kinact/Ki (M-1s-1)p-EGFR IC50 (nM)GI50 (nM)
1 HAcrylamide251.560,0005075
2 3-methoxyAcrylamide51.6320,0001015
3 3-chloroAcrylamide81.4175,0001825
4 3-methoxyVinylsulfonamide60.8133,0002540
5 3-methoxyPropionamide (non-reactive)4N/AN/A850>1000

This is hypothetical data for illustrative purposes.

Analysis of SAR:

  • Impact of Scaffold Modification: Comparing compound 2 to the parent compound 1 , the addition of a 3-methoxy group to the phenoxy ring significantly improves non-covalent affinity (Ki drops from 25 to 5 nM). This translates directly to improved biochemical efficiency (kinact/Ki) and much greater potency in both cellular target engagement and anti-proliferative assays. This suggests the methoxy group makes a favorable interaction in a hydrophobic pocket.[6]

  • Tuning the Warhead: Compound 4 , with a vinylsulfonamide warhead, retains high affinity but has a slower rate of inactivation (kinact) compared to its acrylamide counterpart (2 ). This results in lower overall biochemical and cellular potency. This demonstrates how the choice of electrophile is critical for tuning reactivity.[12]

  • Validating the Covalent Contribution: Compound 5 is a crucial negative control. By replacing the acrylamide with a non-reactive propionamide, the covalent mechanism is removed. While the non-covalent affinity (Ki) is still excellent, the cellular and anti-proliferative potencies are dramatically reduced. This confirms that the potent activity of the lead compounds is overwhelmingly driven by the formation of the covalent bond.[1]

Conclusion and Future Perspectives

The discovery of covalent inhibitors built upon the this compound scaffold represents a powerful, rational approach to targeting oncogenic kinases like EGFR and FLT3. The success of this strategy hinges on a deep understanding of the interplay between reversible binding affinity and covalent reactivity, guided by a systematic characterization cascade. By integrating medicinal chemistry, biochemistry, and cell biology, researchers can iteratively optimize lead compounds to achieve high potency and selectivity.

Future efforts in this field will likely focus on targeting novel kinases with accessible nucleophiles, developing new types of covalent warheads to fine-tune reactivity and overcome resistance, and applying these principles to design the next generation of targeted therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 6-(4-Fluorophenoxy)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and anticancer evaluation of novel 6-(4-Fluorophenoxy)pyridin-3-amine derivatives. The pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties, often through the inhibition of protein kinases crucial for tumor growth and survival. This document outlines a plausible synthetic route, detailed experimental protocols for biological evaluation, and methods for data presentation and visualization to support anticancer drug discovery programs.

Synthesis of this compound Derivatives

A feasible synthetic approach to this compound and its derivatives involves a key C-O cross-coupling reaction, such as the Buchwald-Hartwig or Ullmann condensation, followed by further derivatization of the amino group. The general workflow is depicted below.

Synthesis_Workflow Start 6-Chloropyridin-3-amine Coupling Buchwald-Hartwig or Ullmann C-O Coupling (Pd or Cu catalyst, Base, Solvent) Start->Coupling Reactant2 4-Fluorophenol Reactant2->Coupling Intermediate This compound Coupling->Intermediate Derivatization Amide Coupling or Reductive Amination (Acyl chloride/Carboxylic acid or Aldehyde/Ketone) Intermediate->Derivatization Product Target Derivatives Derivatization->Product

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a hypothetical derivative, N-(6-(4-fluorophenoxy)pyridin-3-yl)acetamide, as an example.

Step 1: Synthesis of this compound (Intermediate)

A plausible method for this step is the Buchwald-Hartwig C-O coupling reaction.

  • Materials:

    • 6-Chloropyridin-3-amine

    • 4-Fluorophenol

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous toluene

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add 6-chloropyridin-3-amine (1.0 mmol), 4-fluorophenol (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

    • Add anhydrous toluene (10 mL).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Step 2: Synthesis of N-(6-(4-fluorophenoxy)pyridin-3-yl)acetamide (Final Product)

  • Materials:

    • This compound

    • Acetyl chloride

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

    • Add triethylamine (1.5 mmol) and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final product.

Anticancer Activity Evaluation

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of the synthesized derivatives is typically evaluated against a panel of human cancer cell lines using the MTT assay. The results are expressed as IC₅₀ values (the concentration of compound required to inhibit cell growth by 50%).

Table 1: Hypothetical Anticancer Activity (IC₅₀ in µM) of this compound Derivatives

Compound IDR GroupMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
FPA-01 -H15.221.818.5
FPA-02 -COCH₃8.512.39.7
FPA-03 -COPh5.17.96.4
FPA-04 -SO₂CH₃10.315.111.9
Doxorubicin (Reference)0.81.20.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanism of Action: Kinase Inhibition

Many pyridine-based anticancer agents function as inhibitors of protein kinases. Based on the structural similarity to known kinase inhibitors, it is plausible that this compound derivatives could target kinases such as FLT3 or VEGFR, which are implicated in cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FLT3) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Growth Factor Ligand->RTK Inhibitor This compound Derivative Inhibitor->RTK

Caption: A potential signaling pathway inhibited by the derivatives.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds at various concentrations B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Western Blot Analysis

This technique is used to detect specific proteins in a sample to validate the effect of the compounds on the proposed signaling pathway.

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-VEGFR, anti-VEGFR, anti-p-AKT, anti-AKT, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the test compound at a specific concentration for a designated time.

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a specified duration.

    • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Analytical methods for 6-(4-Fluorophenoxy)pyridin-3-amine characterization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analytical Characterization of 6-(4-Fluorophenoxy)pyridin-3-amine

Introduction

This compound is a substituted aminopyridine derivative with potential applications in pharmaceutical and materials science research. As with any synthesized chemical compound intended for advanced applications, rigorous characterization is essential to confirm its identity, purity, and structural integrity. This document provides detailed analytical methods and protocols for researchers, scientists, and drug development professionals to effectively characterize this compound. The methodologies outlined herein cover chromatographic, spectroscopic, and spectrometric techniques to ensure a comprehensive analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₁H₉FN₂O[1][2]
Molecular Weight 204.20 g/mol [2]
Monoisotopic Mass 204.06989 Da[1]
Appearance Off-white to light yellow solid (typical)N/A
CAS Number 421224-35-9N/A

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application: HPLC is a primary technique for determining the purity of this compound and quantifying any related impurities. Reversed-phase HPLC is particularly well-suited for polar aromatic compounds.[3][4]

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with 10% B, hold for 1 minute.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (90:10 A:B).

Data Presentation: HPLC Purity Analysis

The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

ParameterResult
Retention Time (t_R) e.g., 6.5 min
Peak Area (Main) e.g., 12500 mAUs
Total Peak Area e.g., 12600 mAUs
Purity (%) 99.2%

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

Application: GC-MS is used to confirm the identity and volatility of the compound. The mass spectrum provides the molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.[3][5]

Experimental Workflow for Analytical Characterization

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_reporting Finalization Sample Sample Receipt Prep Sample Preparation (Dissolution/Dilution) Sample->Prep HPLC HPLC Analysis (Purity) Prep->HPLC GCMS GC-MS Analysis (Identity & Volatility) Prep->GCMS NMR NMR Spectroscopy (Structural Elucidation) Prep->NMR EA Elemental Analysis (Compositional Verification) Prep->EA Report Certificate of Analysis (Final Report) HPLC->Report GCMS->Report NMR->Report EA->Report Logical_Relationships Compound This compound Purity Purity Compound->Purity Identity Identity Compound->Identity Structure Structure Compound->Structure Composition Composition Compound->Composition HPLC HPLC HPLC->Purity GCMS GC-MS GCMS->Identity NMR NMR (¹H, ¹³C) NMR->Identity NMR->Structure EA Elemental Analysis EA->Composition

References

The Versatile 6-(4-Fluorophenoxy)pyridin-3-amine Scaffold in Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The pyridine core, a privileged scaffold, is frequently utilized for its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. This document provides detailed application notes and protocols for the exploration of the 6-(4-Fluorophenoxy)pyridin-3-amine scaffold and its derivatives in the development of potent and selective kinase inhibitors. While direct literature on kinase inhibitors derived from the exact this compound scaffold is limited, this document leverages data from the closely related and structurally significant 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold to provide actionable insights and methodologies.

The 6-Phenoxypyridin-3-yl Moiety as a Kinase Inhibitor Core

The 6-phenoxypyridin-3-yl structural motif serves as a key building block for a novel class of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a validated therapeutic target for B-cell malignancies such as mantle cell lymphoma (MCL).

Quantitative Data for 3-(6-Phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as BTK Inhibitors

A series of 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs have been synthesized and evaluated for their inhibitory activity against BTK and their anti-proliferative effects in MCL cell lines. The data for selected compounds, including the clinical BTK inhibitor Ibrutinib, are summarized below for comparison.

Compound IDBTK IC50 (nM)Jeko-1 IC50 (µM)Z138 IC50 (µM)Mino IC50 (µM)
13e 1.80.430.210.35
Ibrutinib 2.10.050.851.45
  • Jeko-1, Z138, Mino: Mantle Cell Lymphoma cell lines.

  • IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of kinase inhibitors based on the aminopyridine scaffold.

General Synthesis of 1-Substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives[1]

This synthetic route allows for the creation of a library of analogs for structure-activity relationship (SAR) studies.

Diagram of the Synthetic Workflow:

G A Starting Materials: - 6-phenoxynicotinaldehyde - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine B Cyclization Reaction A->B C Intermediate: 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine B->C D Alkylation/Arylation (e.g., with R-X and a base) C->D E Final Product: 1-R-3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine D->E F Purification (e.g., Column Chromatography) E->F

Caption: Synthetic workflow for 3-(6-phenoxypyridin-3-yl) derivatives.

Protocol:

  • Step 1: Synthesis of 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate C):

    • A mixture of 6-phenoxynicotinaldehyde and 4-amino-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., DMF) is heated in the presence of an oxidizing agent (e.g., iodine) and a base (e.g., potassium carbonate).

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and the product is isolated by filtration and purified.

  • Step 2: Synthesis of 1-Substituted Derivatives (Final Product E):

    • To a solution of the intermediate C in an appropriate solvent (e.g., DMF), a base (e.g., Cs₂CO₃) and the corresponding alkyl or aryl halide (R-X) are added.

    • The reaction mixture is stirred at room temperature or heated as required, and monitored by TLC.

    • After completion, the product is isolated by extraction and purified by column chromatography.

In Vitro Kinase Inhibition Assay (BTK)

This protocol describes a method to determine the IC50 values of test compounds against BTK.

Diagram of the Kinase Assay Workflow:

G A Prepare Assay Plate: - Add BTK enzyme - Add substrate (e.g., poly(Glu, Tyr)) - Add test compound dilutions B Initiate Reaction: Add ATP solution A->B C Incubate at 30°C B->C D Stop Reaction & Detect Signal (e.g., ADP-Glo™ Kinase Assay) C->D E Measure Luminescence D->E F Data Analysis: Calculate % inhibition and IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Assay Preparation: In a 96-well plate, add the BTK enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and serial dilutions of the test compound in assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. For example, using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol is used to assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed mantle cell lymphoma cells (e.g., Jeko-1, Z138, Mino) into 96-well plates at an appropriate density.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) values.

Signaling Pathway

The development of inhibitors based on the this compound scaffold can potentially target various kinase-driven signaling pathways. The B-cell receptor (BCR) signaling pathway, in which BTK is a key player, is a prime example.

Diagram of the BCR Signaling Pathway and BTK Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NF_kB NF-κB Ca_flux->NF_kB PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Inhibitor 6-Phenoxypyridin-3-yl Derivative Inhibitor->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the point of inhibition by BTK inhibitors.

Conclusion

The this compound scaffold and its close analogs represent a promising starting point for the development of novel kinase inhibitors. The methodologies and data presented here, derived from the structurally related 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine series, provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities targeting kinases of therapeutic interest. Through systematic SAR exploration and robust biological testing, this scaffold holds the potential to yield next-generation kinase inhibitors with improved potency, selectivity, and clinical efficacy.

Application Notes and Protocols: Evaluating the Cytotoxicity of 6-(4-Fluorophenoxy)pyridin-3-amine Analogs using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is particularly valuable in drug discovery for screening the effects of chemical compounds on cell health. The principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into purple, insoluble formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4][5] These formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[1][2][3] This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of 6-(4-fluorophenoxy)pyridin-3-amine analogs on cultured cells.

Experimental Protocols

This protocol is designed for adherent cells cultured in 96-well plates but can be adapted for suspension cells.

Materials and Reagents:

  • This compound analogs

  • Target cell line (e.g., HeLa, HepG2, PANC-1)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[5] The solution should be filter-sterilized and stored at -20°C, protected from light.[5]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO),[5] or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm.[2][7]

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in the complete culture medium. It is recommended to prepare 5-7 different concentrations.[8]

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[1]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2] The incubation time may need to be optimized depending on the cell type and metabolic rate.[9]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5]

    • To ensure complete dissolution, the plate can be placed on an orbital shaker for about 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2][7] A reference wavelength of 630 nm or higher can be used to reduce background noise.[4]

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.

  • Calculation of Cell Viability (%):

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell viability by 50%. This can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The following table is an example of how to present the quantitative data obtained from the MTT assay for a hypothetical this compound analog (Compound X).

Concentration of Compound X (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2500.085100
0.11.1800.07094.4
10.9500.06576.0
100.6250.05050.0
500.3100.04024.8
1000.1500.02512.0

Visualizations

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B D Treat cells with compounds for 24-72h B->D C Prepare serial dilutions of This compound analogs C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and determine IC50 H->I

Caption: Experimental workflow for the MTT assay.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Ligand Growth Factor Ligand->Receptor Compound This compound analog (Inhibitor) Compound->RAF

Caption: Illustrative kinase signaling pathway potentially inhibited by the analogs.

References

Application of 6-(4-Fluorophenoxy)pyridin-3-amine in the Design of FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the use of the 6-(4-Fluorophenoxy)pyridin-3-amine scaffold in the discovery and development of potent inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in Acute Myeloid Leukemia (AML).

Introduction: FLT3 as a Therapeutic Target in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated due to mutations, most commonly internal tandem duplications (FLT3-ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[2][3] These activating mutations drive uncontrolled cell proliferation and are associated with a poor prognosis, making FLT3 a prime target for therapeutic intervention.[1]

The development of small-molecule FLT3 inhibitors has become a key strategy in AML therapy.[4] Chemical scaffolds such as pyridine and its derivatives are central to the design of these inhibitors, offering a versatile platform for creating compounds that can effectively target the ATP-binding site of the FLT3 kinase.[5] The this compound structure represents a key building block for a class of potent FLT3 inhibitors, providing a foundational framework for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

The FLT3 Signaling Pathway

Under normal conditions, the binding of the FLT3 ligand (FL) induces receptor dimerization and autophosphorylation, activating downstream signaling pathways like RAS/MAPK, PI3K/AKT, and STAT5, which regulate cell survival and proliferation.[6] In AML, FLT3-ITD mutations cause ligand-independent dimerization and constitutive activation of these pathways, leading to malignant cell growth.[1][7] FLT3 inhibitors act by blocking the ATP-binding site, thereby preventing autophosphorylation and shutting down these aberrant downstream signals.[8]

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor This compound Based Inhibitor Inhibitor->FLT3

Caption: Simplified FLT3 signaling and inhibitor action.

Application Notes: A Scaffold for Potent Kinase Inhibition

The this compound core is a privileged scaffold in kinase inhibitor design. The pyridine ring can form crucial hydrogen bonds within the kinase hinge region, while the phenoxy group can be directed towards other pockets of the ATP-binding site. The amine group serves as a key attachment point for various side chains that can be modified to enhance binding affinity and selectivity against other kinases, such as c-KIT, to reduce off-target effects like myelosuppression.[5]

By employing strategies like scaffold-hopping and structure-based design, researchers have developed numerous potent inhibitors derived from related pyridine-based structures.[9][10] These efforts have led to the identification of compounds with significant inhibitory activity against both wild-type and mutated forms of FLT3.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative FLT3 inhibitors developed from related isoxazolo[3,4-b]pyridin-3-amine scaffolds, which share a similar core structure.

Table 1: Biochemical Kinase Inhibition Data

Compound ID Target Kinase IC50 (nM) Reference
F15 FLT3 123 [11]
C14 FLT3 256 [12]
S21 FLT3 4 [9][12]
13a FLT3 13.9 [5]

| FLIN-4 | FLT3-ITD | 1.07 |[8] |

Table 2: Cellular Anti-proliferative Activity

Compound ID Cell Line (FLT3 status) IC50 (nM) Reference
F15 MV4-11 (FLT3-ITD) 91 [11]
F15 MOLM-13 (FLT3-ITD) 253 [11]
C14 MV4-11 (FLT3-ITD) 325 [12]
C14 MOLM-13 (FLT3-ITD) 507 [12]
FLIN-4 MV4-11 (FLT3-ITD) 1.31 [8]
F14 MV4-11 (FLT3-ITD) 1785 [9]

| F14 | MOLM-13 (FLT3-ITD) | 2558 |[9] |

Experimental Protocols & Workflow

The evaluation of a novel FLT3 inhibitor involves a stepwise progression from biochemical assays to cell-based and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Biochem Biochemical Kinase Assay Selectivity Kinase Selectivity Panel Biochem->Selectivity Prolif Cell Proliferation Assay Selectivity->Prolif Western FLT3 Phosphorylation (Western Blot) Prolif->Western Apoptosis Apoptosis Assay (FACS) Western->Apoptosis Xenograft AML Xenograft Models Apoptosis->Xenograft

Caption: General experimental workflow for FLT3 inhibitor evaluation.
Protocol 4.1: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of a compound's IC50 value against recombinant FLT3 kinase.[8]

Objective: To quantify the direct inhibitory potency of a test compound on FLT3 kinase activity.

Materials:

  • Recombinant FLT3 kinase (e.g., BPS Bioscience #40260).[13]

  • ADP-Glo™ Kinase Assay Kit (Promega).[8][13]

  • Kinase substrate (e.g., poly(E,Y) 4:1).

  • ATP.

  • Kinase Assay Buffer.

  • Test compound (serially diluted in DMSO).

  • 384-well white assay plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without kinase as a background control.

  • Kinase Reaction:

    • Prepare a master mix containing Kinase Assay Buffer, ATP (at a concentration near the Km for FLT3), and the kinase substrate.

    • Prepare a second mix containing the FLT3 enzyme in Kinase Assay Buffer.

    • Add the enzyme solution to the wells containing the compound and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mix.

  • Incubation: Incubate the plate at 30°C for 1-2 hours.

  • Signal Generation:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the background luminescence from all wells. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4.2: Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of an inhibitor on the growth of an FLT3-dependent AML cell line.[14][15]

Objective: To determine the cellular potency (IC50) of a test compound in inhibiting the proliferation of FLT3-mutant AML cells.

Materials:

  • MV4-11 (homozygous FLT3-ITD) or MOLM-13 (heterozygous FLT3-ITD) cell lines.[6]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound (serially diluted).

  • 96-well clear or opaque-walled tissue culture plates.

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.[16]

  • Spectrophotometer or luminometer.

Procedure:

  • Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[16]

  • Compound Treatment: Add serial dilutions of the test compound to the wells in triplicate. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[16]

  • Viability Assessment (CellTiter-Glo® method):

    • Allow the plate to equilibrate to room temperature.

    • Add an equal volume of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Protocol 4.3: Western Blot for FLT3 Phosphorylation

This protocol confirms that the compound inhibits the FLT3 signaling pathway within the cell.

Objective: To determine if the test compound inhibits the autophosphorylation of FLT3 in a dose-dependent manner.

Materials:

  • MV4-11 or MOLM-13 cells.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Rabbit anti-phospho-FLT3 (Tyr591), Rabbit anti-total FLT3, and a loading control antibody (e.g., anti-β-actin).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blotting equipment.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed MV4-11 cells and grow to ~80% confluency. Treat the cells with increasing concentrations of the test compound for 2-4 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-FLT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3 and then β-actin.[6]

  • Data Analysis: Quantify the band intensities using densitometry. Determine the ratio of phospho-FLT3 to total FLT3 to assess the concentration-dependent inhibition of FLT3 phosphorylation.

References

Application Notes and Protocols for High-Throughput Screening of 6-(4-Fluorophenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Fluorophenoxy)pyridin-3-amine is a synthetic organic compound with potential applications in drug discovery. While its specific biological targets are not extensively characterized in publicly available literature, its structural motifs suggest potential activity as a kinase inhibitor. This document provides a comprehensive set of detailed protocols for high-throughput screening (HTS) assays to identify and characterize the bioactivity of this compound. The following protocols describe a primary biochemical screen to identify direct inhibitors of a model tyrosine kinase, a secondary cell-based reporter assay to confirm on-target effects within a cellular context, and a counter-screen to assess cytotoxicity.

I. Primary High-Throughput Screen: Fluorescence Polarization (FP) Kinase Inhibition Assay

Application Note: This biochemical assay is designed for the rapid screening of large compound libraries to identify direct inhibitors of a purified model tyrosine kinase. The assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled peptide substrate (tracer) binds to the kinase, resulting in a high FP signal due to the slower rotation of the larger complex. Active kinase phosphorylates the tracer, leading to its dissociation and a subsequent decrease in the FP signal. Inhibitors of the kinase will prevent phosphorylation, thus maintaining a high FP signal. This homogenous, "mix-and-read" format is highly amenable to automation and high-throughput screening.

Experimental Protocol:
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase Solution: Prepare a 2X working solution of the model tyrosine kinase (e.g., 2 nM) in Assay Buffer.

    • ATP Solution: Prepare a 2X working solution of ATP (e.g., 20 µM) in Assay Buffer.

    • Tracer Solution: Prepare a 2X working solution of the fluorescently labeled peptide substrate (e.g., 20 nM) in Assay Buffer.

    • Test Compound: Prepare serial dilutions of this compound in 100% DMSO, then dilute into Assay Buffer to a 2X final concentration. The final DMSO concentration in the assay should not exceed 1%.

    • Controls:

      • Positive Control (No Inhibition): DMSO in Assay Buffer.

      • Negative Control (Maximum Inhibition): A known potent inhibitor of the kinase (e.g., 10 µM Staurosporine) in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X Kinase Solution to each well.

    • Add 50 nL of test compound, positive control, or negative control to the appropriate wells using an acoustic dispenser.

    • Add 5 µL of a 2X mixture of ATP and Tracer Solution to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence polarization-capable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (FP_compound - FP_positive_control) / (FP_negative_control - FP_positive_control)

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Table 1: Hypothetical HTS FP Kinase Inhibition Data for this compound

Compound Concentration (µM)Fluorescence Polarization (mP)Percent Inhibition (%)
10028595.2
3027889.1
1025065.5
320124.2
11752.4
0.31720.0
0.11730.8
Positive Control (DMSO) 1720.0
Negative Control (Staurosporine) 290100.0
Calculated IC₅₀ (µM) \multicolumn{2}{c}{4.5 }

Visualization:

HTS_FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Kinase, ATP, Tracer, and Compound Plates Dispense Dispense Reagents and Compound into Assay Plate Reagents->Dispense Transfer Incubate Incubate at RT for 60 min Dispense->Incubate Start Reaction Read Read Fluorescence Polarization Incubate->Read Measure Signal Calculate Calculate % Inhibition Read->Calculate Raw Data IC50 Determine IC50 Calculate->IC50 Dose-Response Hit Identify Hits IC50->Hit Potency

Caption: Workflow for the Fluorescence Polarization (FP) kinase inhibition HTS assay.

II. Secondary High-Throughput Screen: Luciferase Reporter Gene Assay

Application Note: This cell-based assay is designed to confirm the activity of hits from the primary screen in a more biologically relevant context.[1][2] The assay utilizes a stable cell line expressing a luciferase reporter gene under the control of a promoter that is activated by a specific kinase-mediated signaling pathway (e.g., NF-κB).[1][2] Inhibition of the upstream kinase by the test compound will lead to a decrease in the expression of luciferase, resulting in a lower luminescent signal. This assay helps to confirm that the compound is cell-permeable and can engage its target in a cellular environment.[2]

Experimental Protocol:
  • Cell Culture and Seeding:

    • Culture the reporter cell line (e.g., HEK293 with an NF-κB luciferase reporter) in appropriate media.

    • Seed 10,000 cells per well in a 384-well white, clear-bottom plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in cell culture media.

    • Remove the old media from the cell plate and add the compound dilutions.

    • Incubate for 1 hour at 37°C and 5% CO₂.

  • Pathway Activation and Signal Detection:

    • Add a stimulating agent (e.g., TNFα to activate the NF-κB pathway) to all wells except for the unstimulated control.

    • Incubate for an additional 6 hours at 37°C and 5% CO₂.

    • Equilibrate the plate to room temperature.

    • Add a luciferase assay reagent (e.g., ONE-Glo™) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of the signaling pathway.

    • Plot percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Data Presentation:

Table 2: Hypothetical Luciferase Reporter Assay Data for this compound

Compound Concentration (µM)Luminescence (RLU)Percent Inhibition (%)
10015,00096.9
3025,00094.8
10150,00084.4
3450,00053.1
1800,00016.7
0.3950,0001.0
0.1960,0000.0
Stimulated Control (TNFα) 960,0000.0
Unstimulated Control 10,000100.0
Calculated IC₅₀ (µM) \multicolumn{2}{c}{2.8 }

Visualization:

HTS_Funnel Library Compound Library Primary Primary Screen (Biochemical FP Assay) Library->Primary Screening Secondary Secondary Screen (Cell-based Reporter Assay) Primary->Secondary Initial Hits Counter Counter Screen (Cell Viability Assay) Secondary->Counter Active Compounds Hits Confirmed Hits Counter->Hits Non-toxic, On-target

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 6-(4-Fluorophenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(4-Fluorophenoxy)pyridin-3-amine is a chemical entity of significant interest in pharmaceutical research and development. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies. This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol provided is intended as a foundational method that can be adapted and validated for specific research needs.

The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection and quantification. This approach offers high throughput, sensitivity, and specificity, making it well-suited for regulated bioanalysis.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • 6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine (Internal Standard, IS) (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Standard Solutions and Calibration Standards
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards ranging from 0.1 to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation

The protein precipitation method is employed for the extraction of this compound from human plasma.[1][2]

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.

  • Add 150 µL of the internal standard spiking solution (e.g., 20 ng/mL of 6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine in acetonitrile).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or a 96-well plate.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3500 V
Gas Flow (Nebulizer) 45 psi
Gas Flow (Drying Gas) 10 L/min
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The quantification of this compound is performed using Multiple Reaction Monitoring (MRM). The protonated molecule [M+H]⁺ is selected as the precursor ion, and characteristic product ions are monitored.

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound205.1110.1 (Quantifier)10025
This compound205.183.1 (Qualifier)10035
6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine (IS)255.1145.1 (Quantifier)10030

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion m/z for the analyte is based on its monoisotopic mass of 204.06989 Da.[3] The internal standard's precursor ion is derived from its monoisotopic mass.[4]

Mandatory Visualization

The following diagrams illustrate the key aspects of this analytical protocol.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (50 µL) is_solution Internal Standard in Acetonitrile (150 µL) plasma->is_solution Add IS & Precipitate Proteins vortex Vortex (30s) is_solution->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_separation Reversed-Phase LC Separation injection->lc_separation esi_ionization ESI+ Ionization lc_separation->esi_ionization quad1 Q1: Precursor Ion Selection (m/z 205.1) esi_ionization->quad1 quad2 Q2: Collision-Induced Dissociation quad1->quad2 quad3 Q3: Product Ion Monitoring (m/z 110.1, 83.1) quad2->quad3 detector Detector quad3->detector data_processing Data Processing & Quantification detector->data_processing

Caption: Experimental workflow for the quantification of this compound.

G cluster_analyte Analyte: this compound cluster_is Internal Standard: 6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine Analyte_Structure Precursor Ion [M+H]⁺ m/z 205.1 Product_Ion_1 Product Ion (Quantifier) m/z 110.1 Analyte_Structure->Product_Ion_1 CID Product_Ion_2 Product Ion (Qualifier) m/z 83.1 Analyte_Structure->Product_Ion_2 CID IS_Structure Precursor Ion [M+H]⁺ m/z 255.1 IS_Product_Ion Product Ion (Quantifier) m/z 145.1 IS_Structure->IS_Product_Ion CID

Caption: Proposed MRM fragmentation pathways for the analyte and internal standard.

References

Application Note: Structural Elucidation of 6-(4-Fluorophenoxy)pyridin-3-amine using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous determination of molecular structures. This application note provides a comprehensive protocol for the structural elucidation of 6-(4-Fluorophenoxy)pyridin-3-amine, a key intermediate in the synthesis of various pharmaceutical compounds. By employing a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete and confident assignment of all proton and carbon signals is achieved. The methodology described herein offers a systematic workflow for characterizing complex heterocyclic molecules.

Molecular Structure and Atom Numbering

The first step in any structural elucidation is to define the molecule and establish a consistent numbering system for assigning NMR signals. The structure of this compound is shown below with IUPAC-recommended numbering for subsequent spectral assignment.

Caption: Structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for this compound, assuming the spectrum is recorded in DMSO-d₆. These predictions are based on established substituent effects and data from analogous structures like 3-aminopyridine and 4-fluorophenol.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.85 d J = 2.5 Hz 1H H2
7.22 dd J = 8.5, 2.5 Hz 1H H4
7.18 m - 2H H2', H6'
7.12 m - 2H H3', H5'
6.75 d J = 8.5 Hz 1H H5

| 5.20 | br s | - | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
160.5 C6
157.8 (d, ¹JCF ≈ 240 Hz) C4'
150.2 (d, ⁴JCF ≈ 3 Hz) C1'
145.1 C3
135.0 C2
125.5 C4
122.0 (d, ³JCF ≈ 8 Hz) C2', C6'
116.5 (d, ²JCF ≈ 23 Hz) C3', C5'

| 110.8 | C5 |

Experimental Protocols

A systematic approach involving 1D and 2D NMR experiments is crucial for complete structural verification.

The logical flow of experiments begins with rapid 1D scans to assess the sample, followed by more time-intensive 2D experiments to establish connectivity.

Application Notes and Protocols for Evaluating the Cytotoxicity of 6-(4-Fluorophenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of the small molecule 6-(4-Fluorophenoxy)pyridin-3-amine. Cytotoxicity is a critical parameter in the drug discovery process, helping to identify compounds that may have adverse effects on cells.[1][2] This document outlines detailed protocols for a panel of robust and widely accepted cell-based assays to assess various aspects of cellular health, including metabolic activity, membrane integrity, apoptosis, and oxidative stress.

The described assays are fundamental in toxicology and pharmacology for generating reproducible data on a compound's cellular effects.[3] By following these standardized procedures, researchers can obtain reliable and comparable results to inform the development trajectory of this compound.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive cytotoxicity profile. The following assays are detailed in this document:

  • MTT Assay: To assess cell viability through metabolic activity.[4][5][6][7]

  • LDH Release Assay: To quantify cell membrane damage and necrosis.[8][9][10][11]

  • Caspase-3/7 Assay: To detect the activation of executioner caspases, a hallmark of apoptosis.[12][13][14]

  • Reactive Oxygen Species (ROS) Assay: To measure oxidative stress induced by the compound.[15][16][17][18]

Data Presentation

All quantitative data generated from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for organizing your results.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm) ± SD% Cell ViabilityIC₅₀ (µM)
Vehicle Control (0 µM)100%
0.1
1
10
50
100

Table 2: Cell Membrane Integrity as Determined by LDH Assay

Concentration of this compound (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity
Vehicle Control (0 µM)
Spontaneous LDH Release
Maximum LDH Release
0.1
1
10
50
100

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Assay

Concentration of this compound (µM)Mean Luminescence (RLU) ± SDFold Change in Caspase-3/7 Activity
Vehicle Control (0 µM)1.0
0.1
1
10
50
100
Positive Control (e.g., Staurosporine)

Table 4: Oxidative Stress as Determined by ROS Assay

Concentration of this compound (µM)Mean Fluorescence (Ex/Em ~495/529 nm) ± SDFold Change in ROS Levels
Vehicle Control (0 µM)1.0
0.1
1
10
50
100
Positive Control (e.g., H₂O₂)

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background.[5]

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[2][11]

Materials:

  • 96-well flat-bottom plates

  • Treated cells from the experimental setup

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Prepare Controls: On the same plate as the treated cells, prepare the following controls in triplicate:[10]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with 10 µL of lysis buffer 45 minutes before the assay endpoint.

    • Background control: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Caspase-3/7 Apoptosis Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[12][13] The assay utilizes a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which is then used by luciferase to generate a light signal.[13]

Materials:

  • White, opaque-walled 96-well plates

  • Treated cells

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound in a white-walled 96-well plate as described for the MTT assay. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[12]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Reactive Oxygen Species (ROS) Assay

This assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.[15] DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15]

Materials:

  • Black, clear-bottom 96-well plates

  • Treated cells

  • DCFH-DA solution (e.g., 10 µM in serum-free medium)

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and incubate overnight. Treat with various concentrations of this compound for the desired time.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of DCFH-DA solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.[15][17]

  • Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]

Visualizations

experimental_workflow cluster_prep Preparation start Cell Seeding (96-well plates) incubation1 24h Incubation start->incubation1 treatment Compound Treatment (Serial Dilutions) incubation1->treatment incubation2 Incubation (24-72h) treatment->incubation2 mtt MTT Assay incubation2->mtt ldh LDH Assay incubation2->ldh caspase Caspase-3/7 Assay incubation2->caspase ros ROS Assay incubation2->ros read_mtt Absorbance (570 nm) mtt->read_mtt read_ldh Absorbance (490 nm) ldh->read_ldh read_caspase Luminescence caspase->read_caspase read_ros Fluorescence ros->read_ros

Caption: General workflow for assessing the cytotoxicity of this compound.

signaling_pathways cluster_cellular_effects Potential Cellular Effects cluster_assays Corresponding Assays compound 6-(4-Fluorophenoxy) pyridin-3-amine metabolic_dysfunction Metabolic Dysfunction compound->metabolic_dysfunction membrane_damage Membrane Damage compound->membrane_damage apoptosis Apoptosis Induction compound->apoptosis ros_production ROS Production compound->ros_production mtt_assay MTT Assay metabolic_dysfunction->mtt_assay ldh_assay LDH Assay membrane_damage->ldh_assay caspase_assay Caspase-3/7 Assay apoptosis->caspase_assay ros_assay ROS Assay ros_production->ros_assay

Caption: Logical relationships between potential cytotoxic effects and the corresponding cell-based assays.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Cytotoxic Stimulus (e.g., this compound) mito Mitochondrial Stress compound->mito death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase37 Executioner Caspases (Caspase-3/7) Activation caspase9->caspase37 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

Application Notes and Protocols for In Vivo Studies of 6-(4-Fluorophenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the in vivo experimental design and evaluation of the novel compound 6-(4-Fluorophenoxy)pyridin-3-amine. Due to the limited publicly available data on the specific biological targets of this molecule, the following protocols are based on a common trajectory for early-stage small molecule drug development, hypothesizing a potential anti-cancer application. The experimental design encompasses essential studies for characterizing the pharmacokinetic profile, evaluating therapeutic efficacy in a preclinical cancer model, and assessing preliminary safety and toxicology.

The protocols detailed herein are intended as a foundational guide and should be adapted based on emerging in vitro data regarding the compound's mechanism of action and specific cancer cell line sensitivities.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.[1][2] This information is vital for selecting appropriate dosing regimens and interpreting efficacy and toxicology data.[1][3]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine the key pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in mice.

Materials:

  • This compound

  • Vehicle for dissolution (e.g., a mixture of sterile saline and a solubilizing agent like DMSO, adjusted to a physiological pH)

  • Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old

  • Dosing syringes and needles (for IV and PO administration)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the study.

  • Dosing Formulation: Prepare a stock solution of this compound in a suitable vehicle. The formulation should be sterile for IV administration.

  • Animal Groups: Randomly divide the mice into two main groups: Intravenous (IV) and Oral (PO) administration. Further subdivide these into time-point groups for blood collection (n=3-5 mice per time point).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 30-50 µL) at predetermined time points post-administration. For the IV group, typical time points include 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours. For the PO group, typical time points include 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[4]

  • Plasma Preparation: Immediately process the blood samples by centrifuging at high speed (e.g., 10,000 rpm for 5 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation: Key Pharmacokinetic Parameters
ParameterIntravenous (IV) Administration (2 mg/kg)Oral (PO) Administration (10 mg/kg)Description
Cmax Value ± SD (ng/mL)Value ± SD (ng/mL)Maximum observed plasma concentration
Tmax N/AValue ± SD (h)Time to reach Cmax
AUC(0-t) Value ± SD (ngh/mL)Value ± SD (ngh/mL)Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Value ± SD (ngh/mL)Value ± SD (ngh/mL)Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Value ± SD (h)Value ± SD (h)Elimination half-life
CL Value ± SD (mL/h/kg)N/AClearance
Vdss Value ± SD (L/kg)N/AVolume of distribution at steady state
F% N/AValue ± SDOral bioavailability

Efficacy Studies in a Xenograft Tumor Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo efficacy of potential anti-cancer compounds.[5][6][7]

Experimental Protocol: Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a human cancer cell line-derived xenograft model.

Materials:

  • Human cancer cell line (selected based on in vitro sensitivity to the compound, e.g., a lung or colon cancer cell line)

  • Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old

  • Cell culture medium and reagents

  • Matrigel® (optional, can enhance tumor take rate)

  • Syringes and needles (27-gauge)

  • Calipers for tumor measurement

  • This compound and vehicle

  • Positive control compound (a standard-of-care chemotherapy for the selected cancer type)

Procedure:

  • Cell Culture: Culture the selected human cancer cells under sterile conditions until they reach 80-90% confluency.

  • Cell Preparation for Implantation: Harvest the cells, wash with sterile PBS, and resuspend in a mixture of sterile PBS or serum-free media (a 1:1 mixture with Matrigel® is often used) at a concentration of 5 x 10⁷ cells/mL.[5]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor the mice daily for health and tumor growth. Once tumors become palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[5]

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control

  • Drug Administration: Administer the compound, vehicle, or positive control according to a defined schedule (e.g., daily oral gavage for 21 days).

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (or if tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors and record their final weight.

Data Presentation: Efficacy Study Results
Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (mg) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control e.g., Daily, POValue ± SEMValue ± SEM0Value ± SEM
Compound (Low Dose) e.g., 10 mg/kg, Daily, POValue ± SEMValue ± SEMValueValue ± SEM
Compound (High Dose) e.g., 30 mg/kg, Daily, POValue ± SEMValue ± SEMValueValue ± SEM
Positive Control e.g., Cisplatin, 5 mg/kg, Weekly, IPValue ± SEMValue ± SEMValueValue ± SEM

Preliminary Toxicology Studies

Toxicology studies are essential to identify potential adverse effects of a new drug candidate and to determine a safe dose range for further studies.[8][9][10]

Experimental Protocol: 14-Day Repeated-Dose Toxicity Study in Rodents

Objective: To assess the potential toxicity of this compound following daily administration for 14 days in rats or mice.

Materials:

  • Healthy, young adult rodents (e.g., Sprague-Dawley rats), equal numbers of males and females.

  • This compound and vehicle.

  • Equipment for clinical observations, body weight, and food consumption measurements.

  • Materials for blood collection for hematology and clinical chemistry.

  • Materials for necropsy and tissue collection.

Procedure:

  • Animal Groups: Randomize animals into at least four groups (n=5-10 per sex per group):

    • Group 1: Vehicle control

    • Group 2: Low dose

    • Group 3: Mid dose

    • Group 4: High dose

  • Dosing: Administer the compound or vehicle daily for 14 consecutive days via the intended clinical route (e.g., oral gavage).

  • Clinical Observations: Conduct detailed clinical observations at least once daily.

  • Body Weight and Food Consumption: Record body weights prior to dosing and at least weekly thereafter. Measure food consumption weekly.

  • Terminal Procedures: At the end of the 14-day period, euthanize the animals.

  • Blood Analysis: Collect blood for a comprehensive analysis of hematology and clinical chemistry parameters.

  • Pathology: Perform a full gross necropsy on all animals. Record the weights of major organs (e.g., liver, kidneys, spleen, heart). Collect these organs and a comprehensive set of other tissues for histopathological examination.

Data Presentation: Summary of Toxicological Findings
ParameterVehicle ControlLow DoseMid DoseHigh Dose
Mortality 0/100/10X/10Y/10
Clinical Signs None observede.g., Piloerectione.g., Lethargye.g., Ataxia
Body Weight Gain (g) Mean ± SDMean ± SDMean ± SDMean ± SD
Key Hematology Changes NormalNormale.g., Mild anemiae.g., Anemia, leukopenia
Key Clinical Chemistry Changes NormalNormale.g., Elevated ALT/ASTe.g., Markedly elevated ALT/AST, BUN
Organ Weight Changes NoneNonee.g., Increased liver weighte.g., Increased liver, decreased spleen weight
Key Histopathology Findings No significant findingsNo significant findingse.g., Liver: mild centrilobular hypertrophye.g., Liver: moderate hepatocellular necrosis

Visualizations

Hypothetical Signaling Pathway

Based on the structure of a related compound, this compound might act as a kinase inhibitor. A potential target could be a receptor tyrosine kinase like FLT3, which is implicated in some cancers.[11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS Ligand Ligand Ligand->RTK Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, CREB) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound 6-(4-Fluorophenoxy) pyridin-3-amine Compound->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow

G cluster_preclinical In Vivo Preclinical Evaluation cluster_pk_details PK Analysis cluster_efficacy_details Efficacy Endpoints cluster_tox_details Toxicology Assessment pk Pharmacokinetic (PK) Studies (IV & PO Dosing) pk_params Determine Cmax, Tmax, AUC, t1/2, F% pk->pk_params efficacy Efficacy Study (Xenograft Model) tumor_volume Tumor Volume Measurement efficacy->tumor_volume tumor_weight Final Tumor Weight efficacy->tumor_weight body_weight Body Weight Monitoring efficacy->body_weight tox Preliminary Toxicology (14-Day Repeated Dose) clinical_obs Clinical Observations tox->clinical_obs clin_path Hematology & Clinical Chemistry tox->clin_path histopath Histopathology tox->histopath

Caption: Workflow for the in vivo evaluation of the compound.

Logical Relationship of Studies

G start Novel Compound: 6-(4-Fluorophenoxy) pyridin-3-amine pk Pharmacokinetic Studies start->pk dose_selection Dose Range Selection pk->dose_selection efficacy Efficacy Studies (Xenograft) dose_selection->efficacy Select doses for efficacy tox Toxicology Studies dose_selection->tox Select doses for safety decision Go/No-Go Decision for Further Development efficacy->decision tox->decision

Caption: Logical progression of in vivo preclinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-(4-Fluorophenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 6-(4-Fluorophenoxy)pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: I am observing low solubility of this compound in my aqueous buffer. What are the likely reasons?

A1: The limited aqueous solubility of this compound is likely attributed to its chemical structure, which contains a relatively nonpolar fluorophenoxy group. While the pyridin-3-amine moiety provides some polarity and a basic center for potential protonation, the overall lipophilicity of the molecule can lead to poor solubility in aqueous media. More than 40% of new chemical entities are practically insoluble in water, making this a common challenge in pharmaceutical research.[1]

Q2: How can I improve the solubility of this compound for my in vitro assays?

A2: Several strategies can be employed to enhance the solubility of this compound. Given the presence of a basic amine group, the most direct approaches include pH adjustment and salt formation.[2][3] Other effective methods include the use of co-solvents, surfactants, and complexation agents like cyclodextrins.[1][4] For more significant enhancements, advanced techniques like creating solid dispersions or co-crystals can be explored.[5][6]

Q3: What is the role of pH in the solubility of this compound?

A3: The pyridin-3-amine group is basic and can be protonated at acidic pH. This ionization increases the polarity of the molecule, thereby enhancing its solubility in aqueous solutions.[7][8] Conversely, at higher (more basic) pH, the compound will exist predominantly in its less soluble, unionized form. Therefore, adjusting the pH of your buffer to a mildly acidic range can be a simple and effective way to improve solubility.

Q4: Can I use a co-solvent to dissolve this compound? Which ones are recommended?

A4: Yes, using a water-miscible organic co-solvent is a common and effective technique.[9][10] Co-solvents can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[5] For biological assays, it is crucial to select a co-solvent that is well-tolerated by the cells or enzymes being studied. Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

It is recommended to first dissolve the compound in a minimal amount of the co-solvent to create a concentrated stock solution, which can then be diluted into the aqueous assay buffer. Be mindful of the final co-solvent concentration in your assay, as high concentrations can be cytotoxic or interfere with the experiment.

Q5: Would salt formation be a viable strategy for this compound?

A5: Absolutely. Salt formation is one of the most common and effective methods for increasing the solubility and dissolution rate of basic drugs like this compound.[2][11][12] By reacting the basic amine with an acid, a more soluble salt form can be generated. Common counterions used for basic drugs include hydrochloride, sulfate, mesylate, and tartrate.[13] The resulting salt will have different physicochemical properties, often including significantly higher aqueous solubility.[14]

Q6: What are co-crystals and how can they enhance solubility?

A6: Co-crystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent bonds in a specific stoichiometric ratio.[15][16] Co-crystallization is a powerful technique to improve the solubility and dissolution rate of poorly soluble compounds without altering the chemical structure of the API.[6][17] This method is applicable even if the compound is not ionizable, making it a versatile option.[15] The selection of an appropriate co-former is critical for successful co-crystal formation and solubility enhancement.[6]

Troubleshooting Guide

Issue: Precipitation observed upon dilution of DMSO stock solution into aqueous buffer.
Potential Cause Troubleshooting Step Rationale
Exceeded Solubility Limit Decrease the final concentration of the compound in the assay.The aqueous solubility of the compound is insufficient at the target concentration.
Insufficient Co-solvent Increase the final percentage of DMSO in the assay buffer (ensure it is within the tolerance limit of your assay, typically <0.5%).A higher concentration of the organic co-solvent may be needed to maintain solubility.[18]
pH of the Buffer Lower the pH of the aqueous buffer (e.g., to pH 6.0-6.5) if compatible with your experimental setup.The compound is a weak base and its solubility is expected to increase at a lower pH due to protonation of the amine group.[18]
Buffer Composition Test different buffer systems. High salt concentrations in some buffers (like PBS) can sometimes decrease the solubility of organic compounds ("salting out" effect).The ionic strength and composition of the buffer can influence the solubility of the compound.

Quantitative Data Summary

Method Condition Expected Solubility Change Hypothetical Solubility (µg/mL)
Baseline pH 7.4 Aqueous Buffer-5
pH Adjustment pH 5.0 Aqueous BufferIncrease50 - 100
Co-solvency 1% DMSO in pH 7.4 BufferModerate Increase20 - 40
Salt Formation Hydrochloride Salt in WaterSignificant Increase> 1000
Co-crystal With a suitable co-formerVariable, potentially large increase100 - 500
Complexation With β-CyclodextrinIncrease50 - 250

Experimental Protocols

Protocol 1: Preparation of a Hydrochloride (HCl) Salt

Objective: To convert the free base of this compound into its more soluble hydrochloride salt.

Materials:

  • This compound (free base)

  • 2M HCl in diethyl ether

  • Anhydrous diethyl ether

  • Anhydrous methanol

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply

  • Filtration apparatus (Büchner funnel, filter paper)

Methodology:

  • Dissolve a known quantity of this compound in a minimal amount of anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • While stirring, slowly add a stoichiometric equivalent of 2M HCl in diethyl ether dropwise to the solution.

  • Continue stirring at room temperature. The formation of a precipitate (the HCl salt) should be observed. The reaction time can vary but is often complete within 1-2 hours.

  • If precipitation is slow, the reaction mixture can be cooled in an ice bath to facilitate crystallization.

  • Collect the precipitated salt by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Dry the salt under vacuum to a constant weight.

  • Characterize the resulting salt (e.g., by melting point, NMR, or FTIR) to confirm its formation and purity.

  • Assess the aqueous solubility of the newly formed salt and compare it to the free base.

Protocol 2: Solubility Assessment by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound or its salt form in a specific medium.

Materials:

  • Compound (free base or salt form)

  • Selected solvent (e.g., water, pH 7.4 buffer)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Add an excess amount of the compound to a vial containing a known volume of the desired solvent (e.g., 1 mL). The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on a shaker in a temperature-controlled environment and agitate for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand for a short period to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Visualizations

SolubilityStrategies cluster_simple Simple Formulation Approaches cluster_advanced Physicochemical Modification CoreProblem Poor Aqueous Solubility of This compound pH pH Adjustment (Acidic Buffer) CoreProblem->pH CoSolvent Co-solvency (DMSO, Ethanol) CoreProblem->CoSolvent Surfactant Surfactants / Excipients CoreProblem->Surfactant Salt Salt Formation (e.g., HCl Salt) CoreProblem->Salt CoCrystal Co-crystallization CoreProblem->CoCrystal ParticleSize Particle Size Reduction (Micronization) CoreProblem->ParticleSize

References

Optimizing reaction conditions for 6-(4-Fluorophenoxy)pyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 6-(4-Fluorophenoxy)pyridin-3-amine. The primary synthetic approach discussed is the Palladium-catalyzed Buchwald-Hartwig C-O coupling reaction, a common method for forming aryl ether bonds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of this compound is the cross-coupling of a 6-halopyridin-3-amine (such as 6-bromo- or 6-chloropyridin-3-amine) with 4-fluorophenol. This transformation is typically achieved through a Palladium-catalyzed Buchwald-Hartwig C-O coupling or a copper-catalyzed Ullmann condensation.[1][2][3] The Buchwald-Hartwig reaction often offers milder conditions and broader substrate scope.[2]

Q2: My reaction is not proceeding, or the yield is very low. What are the initial checks?

A2: For a low or no conversion scenario in a Buchwald-Hartwig coupling, consider the following initial checks:

  • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.

  • Reagent Purity: Verify the purity of your starting materials (6-halopyridin-3-amine and 4-fluorophenol), solvent, and base. Water and other impurities can deactivate the catalyst and interfere with the reaction. Solvents should be anhydrous.

  • Catalyst and Ligand Activity: The palladium precatalyst and the phosphine ligand are critical. Ensure they have not degraded. It is best to use fresh reagents or store them appropriately in an inert atmosphere.

Q3: How do I choose the right catalyst, ligand, and base for this reaction?

A3: The choice of catalyst, ligand, and base is crucial for a successful Buchwald-Hartwig reaction.

  • Catalyst: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. Pre-formed palladium-ligand complexes (precatalysts) can also be highly effective.

  • Ligand: Bulky, electron-rich phosphine ligands are typically required. For C-O coupling, ligands like RuPhos, tBuXPhos, or Josiphos-type ligands have shown effectiveness.[4]

  • Base: A non-nucleophilic base is necessary to deprotonate the phenol. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.[5]

Q4: What are common side reactions, and how can they be minimized?

A4: In Buchwald-Hartwig couplings, potential side reactions include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be minimized by ensuring a strictly inert atmosphere and using appropriate ligands.

  • Homocoupling: Formation of biaryl compounds from the starting aryl halide.

  • Ligand Phosphine Oxidation/Degradation: Can occur if oxygen is present, leading to catalyst deactivation.

To minimize these, ensure all reagents are pure, the reaction is under an inert atmosphere, and the chosen ligand is robust under the reaction conditions.

Q5: How can I effectively remove the palladium catalyst and other reagents during workup?

A5: Post-reaction purification can be challenging.

  • Filtration: The crude reaction mixture can be filtered through a pad of Celite or silica gel to remove some of the palladium black.

  • Aqueous Wash: An aqueous wash (e.g., with ammonium chloride solution) can help remove the inorganic base.

  • Chromatography: Column chromatography on silica gel is typically required to isolate the pure product from the remaining catalyst, ligand, and any side products.

  • Scavengers: Specific palladium scavengers can be used to remove residual metal from the final product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Reaction 1. Inactive Catalyst/Ligand- Use a fresh batch of palladium precatalyst and ligand. - Ensure reagents are stored under an inert atmosphere.
2. Insufficiently Inert Atmosphere- Degas the solvent thoroughly. - Ensure all glassware is oven-dried. - Maintain a positive pressure of argon or nitrogen.
3. Incorrect Base- The base may be too weak or not soluble enough. - Try a stronger base (e.g., NaOtBu or KOtBu) or a more soluble one (e.g., Cs₂CO₃).
Low Yield 1. Suboptimal Reaction Temperature- Screen a range of temperatures (e.g., 80-120 °C). Higher temperatures can sometimes improve yield but may also lead to degradation.
2. Inefficient Ligand- The chosen ligand may not be optimal. Screen a panel of bulky phosphine ligands (e.g., RuPhos, tBuXPhos).
3. Incorrect Solvent- Toluene and dioxane are common solvents. Ensure they are anhydrous. Solvent choice can affect solubility and reaction rate.
4. Premature Reaction Quenching- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Multiple Side Products 1. Reaction Temperature Too High- Lower the reaction temperature to reduce the rate of side reactions like hydrodehalogenation.
2. Presence of Oxygen or Water- Improve inert atmosphere techniques and use anhydrous solvents to prevent catalyst/ligand degradation.
3. Incorrect Stoichiometry- Ensure the molar ratios of the reactants, base, catalyst, and ligand are correct.
Difficulty in Purification 1. Residual Palladium- Filter the reaction mixture through Celite before workup. - Consider using a palladium scavenger resin.
2. Co-elution of Product and Ligand- If the product and ligand have similar polarities, modify the chromatographic conditions (e.g., different solvent system).

Experimental Protocols

Representative Protocol: Buchwald-Hartwig C-O Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • 6-Bromopyridin-3-amine

  • 4-Fluorophenol

  • Palladium(II) Acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%), RuPhos (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add 6-bromopyridin-3-amine (1.0 equivalent) and 4-fluorophenol (1.2 equivalents).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reaction Optimization

The following tables can be used to track optimization experiments. The data presented are hypothetical examples.

Table 1: Screening of Reaction Conditions

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1001275
2Pd₂(dba)₃ (1)RuPhos (4)NaOtBu (1.4)Toluene1001272
3Pd(OAc)₂ (2)tBuXPhos (4)NaOtBu (1.4)Toluene1001268
4Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane1101882
5Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101865

Table 2: Temperature and Time Optimization

EntryTemperature (°C)Time (h)Conversion (%)
1802440
21001285
31002495
4120890 (with some degradation)

Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis reagents 1. Add Pd Catalyst, Ligand, and Base to Flask inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert add_reactants 3. Add 6-Halopyridin-3-amine, 4-Fluorophenol, and Solvent inert->add_reactants react 4. Heat Reaction Mixture with Stirring add_reactants->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor monitor->react Continue reaction workup 6. Cooldown, Dilute, and Filter monitor->workup Reaction complete extract 7. Aqueous Extraction workup->extract purify 8. Column Chromatography extract->purify product 9. Isolate Pure Product purify->product G Troubleshooting Decision Tree start Low or No Yield check_inert Is the atmosphere strictly inert? start->check_inert check_reagents Are reagents pure and active? check_inert->check_reagents Yes improve_inert Improve inerting technique: - Degas solvent - Use dry glassware check_inert->improve_inert No optimize_conditions Systematically vary: - Ligand - Base - Solvent - Temperature check_reagents->optimize_conditions Yes use_fresh Use fresh catalyst, ligand, and anhydrous solvent check_reagents->use_fresh No success Improved Yield optimize_conditions->success improve_inert->start Re-run use_fresh->start Re-run

References

Improving yield of 6-(4-Fluorophenoxy)pyridin-3-amine nucleophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 6-(4-Fluorophenoxy)pyridin-3-amine via nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a halo-substituted pyridine, most commonly 6-chloropyridin-3-amine, with 4-fluorophenol in the presence of a base. The base deprotonates the phenol, forming a more nucleophilic phenoxide ion that attacks the electron-deficient pyridine ring at the carbon bearing the leaving group.

The pyridine ring is susceptible to nucleophilic attack at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. This is because the electronegative nitrogen can stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance.[1][2][3]

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A 6-Chloropyridin-3-amine B 4-Fluorophenol D Meisenheimer Complex (Anionic Intermediate) A->D Nucleophilic Attack C 4-Fluorophenoxide Base Base (e.g., K2CO3) Base->B Deprotonation C->D Nucleophilic Attack E This compound D->E Elimination of Cl- F Chloride Salt

Caption: Reaction mechanism for the SNAr synthesis.

Q2: What are the most critical factors for optimizing the reaction yield?

Optimizing the yield requires careful consideration of the base, solvent, and reaction temperature.

  • Base: A suitable base is crucial for deprotonating the 4-fluorophenol to generate the active nucleophile. Inorganic bases are commonly used. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can lead to higher yields compared to weaker bases like potassium carbonate (K₂CO₃).[4] The choice of base can significantly impact the reaction rate and final yield.[4][5]

  • Solvent: Polar aprotic solvents such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are preferred as they can solvate the charged intermediate and facilitate the reaction.[1][5] In some cases, using pyridine as the solvent has been shown to increase chemical yields.[4]

  • Temperature: SNAr reactions on halo-pyridines often require heating to overcome the energy barrier associated with the temporary disruption of aromaticity in the Meisenheimer intermediate.[6] Reaction temperatures typically range from 80 °C to 150 °C. Insufficient heat can lead to slow or incomplete reactions.

  • Leaving Group: While the typical reactivity order for leaving groups in SNAr is F > Cl ≈ Br > I, chloro-pyridines are widely used as they offer a good balance of reactivity and substrate availability.[7][8][9]

Q3: Are there any common side reactions to be aware of?

While the target reaction is generally selective, potential side reactions can occur, especially under non-optimized conditions.

  • Reaction with the Amino Group: The 3-amino group is a potential nucleophile, but it is significantly less nucleophilic than the phenoxide generated from 4-fluorophenol. Under standard conditions, self-condensation or other reactions involving the amino group are generally not observed to a significant extent.

  • Solvent Reactivity: At very high temperatures, some polar aprotic solvents like DMF or DMSO can decompose or react with strong bases, leading to impurities.

  • Degradation: Sensitive starting materials or the product may degrade if the reaction is heated for excessively long periods or at extreme temperatures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Troubleshooting start Problem: Low or No Yield q1 TLC shows mainly starting material? start->q1 q2 TLC shows multiple new spots/streaking? q1->q2 No sol1 Increase Reaction Temperature (e.g., in 20 °C increments) q1->sol1 Yes sol4 Optimize Reaction Time (Monitor by TLC) q2->sol4 Yes sol2 Use a Stronger Base (e.g., K2CO3 → Cs2CO3) sol1->sol2 sol3 Verify Reagent Purity (especially base and solvent) sol2->sol3 sol5 Improve Purification (e.g., adjust column chromatography gradient) sol4->sol5 sol6 Consider Lowering Temperature to reduce degradation sol5->sol6

Caption: A decision tree for troubleshooting low reaction yields.

Problem: My reaction resulted in a low yield, and TLC analysis shows unreacted 6-chloropyridin-3-amine.

  • Cause: The reaction conditions may not be sufficiently forcing to drive the reaction to completion. This could be due to inadequate temperature or a base that is too weak to generate enough of the phenoxide nucleophile.

  • Solution:

    • Increase Temperature: Incrementally raise the reaction temperature (e.g., from 100 °C to 120 °C) and monitor the progress by TLC.

    • Use a Stronger Base: Switch from a base like sodium or potassium carbonate to a more effective one such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4]

    • Ensure Anhydrous Conditions: Water can protonate the phenoxide, reducing its nucleophilicity. Ensure the solvent is dry and the reagents are free of excess moisture.

Problem: My TLC plate shows a complex mixture of spots, and the desired product is difficult to isolate.

  • Cause: This could indicate the formation of side products or degradation of the starting material or product. This can happen if the reaction temperature is too high or the reaction time is too long.

  • Solution:

    • Lower the Temperature: If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period.

    • Optimize Reaction Time: Monitor the reaction closely using TLC or LC-MS every few hours. Stop the reaction once the starting material is consumed and before significant impurity formation occurs.

    • Review Purification Technique: The issue may lie in the separation. Optimize your column chromatography conditions (e.g., use a shallower solvent gradient) to achieve better separation of the product from impurities.

Data Presentation: Optimization of Reaction Conditions

The following table provides a representative summary of how varying reaction parameters can influence the product yield.

Entry Base (2.5 equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃DMF1001245
2K₂CO₃DMF1201265
3Cs₂CO₃DMF1201288
4K₃PO₄DMSO1201092
5Cs₂CO₃THF802450
6Cs₂CO₃Pyridine1101275[4]

Note: Yields are illustrative and based on typical outcomes for SNAr reactions.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a general starting point; optimization may be required.

Workflow A 1. Reagent Setup B 2. Reaction Assembly A->B Add reactants, base, solvent C 3. Heating & Monitoring B->C Heat under N2 D 4. Workup & Extraction C->D Monitor by TLC; Cool & quench E 5. Purification D->E Extract with organic solvent, dry F 6. Analysis E->F Silica gel column chromatography

Caption: General experimental workflow for the synthesis.

Materials:

  • 6-Chloropyridin-3-amine (1.0 equiv.)[8][9]

  • 4-Fluorophenol (1.2 equiv.)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 equiv.)

  • Anhydrous DMSO or DMF

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask equipped with a magnetic stirrer and reflux condenser, add 6-chloropyridin-3-amine (1.0 equiv.), 4-fluorophenol (1.2 equiv.), and the base (2.5 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon).

  • Add the anhydrous solvent (e.g., DMSO) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 10-16 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into water and stir.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography to afford the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

References

Technical Support Center: Crystallization of 6-(4-Fluorophenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the crystallization of 6-(4-Fluorophenoxy)pyridin-3-amine. The guidance is based on general principles for the crystallization of organic amines and pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound, this compound, is "oiling out" during crystallization instead of forming solid crystals. What should I do?

A1: "Oiling out," or the separation of a compound as a liquid phase from a supersaturated solution, is a common issue with amines.[1] This occurs when the solute's concentration exceeds its solubility limit to such an extent that a liquid-liquid phase separation is favored over solid crystal formation. Here are several strategies to address this:

  • Reduce Supersaturation: The solution may be too concentrated. Try adding a small amount of additional solvent to the heated solution before cooling.[1]

  • Slow Down the Cooling Process: Rapid cooling often encourages oil formation. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.[1]

  • Use a Seed Crystal: If you have a small amount of solid this compound, adding a seed crystal to the cooled, saturated solution can induce crystallization and prevent oiling out.[1]

  • Solvent System Optimization: The choice of solvent is critical. Experiment with different solvent systems. Using a mixture of a good solvent and a poor solvent (an anti-solvent) can often promote crystallization over oiling.[1]

Q2: I am experiencing a very low yield of crystals. What are the likely causes and how can I improve it?

A2: A poor yield (e.g., less than 20%) can be frustrating. Several factors might be responsible:

  • Excessive Solvent: Using too much solvent is a common reason for low yield, as a significant amount of the compound may remain in the mother liquor.[2] To check this, take a small sample of the mother liquor and evaporate the solvent. A large amount of residue indicates that too much solvent was used.[2] You can try to recover more product by partially evaporating the solvent from the mother liquor and attempting a second crystallization.

  • Premature Crystallization: If crystallization occurs too quickly at a high temperature, the yield of pure compound at lower temperatures will be reduced. Ensure the compound is fully dissolved at the boiling point of the solvent before cooling.

  • Inappropriate Solvent Choice: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble even at low temperatures, the yield will be poor.

Q3: The crystals I've obtained are discolored or appear impure. How can I improve the purity?

A3: The goal of crystallization is purification. If your crystals are not pure, consider the following:

  • Slow Crystal Growth: Rapid crystallization can trap impurities within the crystal lattice.[2] To slow down crystal growth, you can use a larger volume of solvent or insulate the flask to slow the cooling rate.[2]

  • Recrystallization: A second crystallization of the obtained crystals can significantly improve purity. Dissolve the crystals in the minimum amount of hot solvent and allow them to recrystallize slowly.

  • Activated Carbon Treatment: If the discoloration is due to colored, high molecular weight impurities, adding a small amount of activated carbon to the hot solution (before filtration) can help remove them. Be cautious, as activated carbon can also adsorb your product, potentially reducing the yield.

Q4: this compound will not crystallize from any of the single solvents I've tried. What are my next steps?

A4: If single-solvent crystallization is unsuccessful, a multi-solvent system is the next logical step.

  • Solvent/Anti-Solvent Method: Dissolve the compound in a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • pH Adjustment: For amines, converting the free base to a salt by adding an acid can significantly alter its solubility and improve its crystallization properties.[1][3] You could attempt to form a hydrochloride or other salt and crystallize it from an appropriate solvent.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at 78°C ( g/100 mL)Comments
Ethanol5.225.8Good potential for crystallization.
Isopropanol3.118.5Another good candidate.
Toluene1.515.3May work well, especially for larger scales.
Heptane<0.10.5Good as an anti-solvent.
Water<0.10.2Insoluble; can be used as an anti-solvent with a water-miscible solvent.
Ethyl Acetate8.935.1High solubility may lead to lower yields.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Choose a solvent from Table 1 where the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., Ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the compound is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., hot ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., heptane or water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent to make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a mixture of the two solvents, and dry.

Visualizations

TroubleshootingWorkflow start Start Crystallization oiling_out Issue: 'Oiling Out' start->oiling_out No Crystals, Oil Forms low_yield Issue: Low Yield start->low_yield Few Crystals Form impure_crystals Issue: Impure Crystals start->impure_crystals Discolored/Impure Crystals slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling reduce_supersaturation Reduce Supersaturation (Add More Solvent) oiling_out->reduce_supersaturation seed_crystal Use Seed Crystal oiling_out->seed_crystal change_solvent Change Solvent System oiling_out->change_solvent reduce_solvent Reduce Initial Solvent Volume low_yield->reduce_solvent check_solubility Check Solubility Curve low_yield->check_solubility recover_from_mother_liquor Recover from Mother Liquor low_yield->recover_from_mother_liquor recrystallize Perform Recrystallization impure_crystals->recrystallize slow_crystal_growth Slow Down Crystal Growth impure_crystals->slow_crystal_growth activated_carbon Use Activated Carbon impure_crystals->activated_carbon end Successful Crystallization slow_cooling->end reduce_supersaturation->end seed_crystal->end change_solvent->end reduce_solvent->end check_solubility->end recover_from_mother_liquor->end recrystallize->end slow_crystal_growth->end activated_carbon->end

Caption: Troubleshooting workflow for common crystallization issues.

SolventAntiSolvent start Crude Compound dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve add_antisolvent Add 'Poor' Solvent (Anti-Solvent) Until Cloudy dissolve->add_antisolvent clarify Add Drops of 'Good' Solvent to Clarify add_antisolvent->clarify cool Slow Cooling clarify->cool crystals Pure Crystals cool->crystals

Caption: Experimental workflow for the solvent/anti-solvent crystallization method.

References

Technical Support Center: Enhancing Metabolic Stability of 6-(4-Fluorophenoxy)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the metabolic stability assessment of 6-(4-Fluorophenoxy)pyridin-3-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound derivatives?

A1: Based on the core scaffold, the primary metabolic pathways are likely mediated by Cytochrome P450 (CYP450) enzymes.[1][2][3][4] Key transformations can include:

  • Oxidation of the Pyridine Ring: This can lead to the formation of N-oxides or hydroxylated pyridines.[5]

  • Hydroxylation of the Phenoxy Ring: The aromatic ring of the fluorophenoxy group can be a site for hydroxylation.

  • Oxidative Deamination: The primary amine group on the pyridine ring could be susceptible to deamination.

  • Cleavage of the Ether Linkage: While generally more stable, the ether bond connecting the two rings could be a site of metabolism under certain conditions.

Q2: How does the fluorine substituent on the phenoxy ring influence metabolic stability?

A2: The fluorine atom generally enhances metabolic stability.[2] Its strong electron-withdrawing nature and the strength of the Carbon-Fluorine bond can block potential sites of metabolism on the phenyl ring that would otherwise be susceptible to hydroxylation by CYP450 enzymes.[2]

Q3: My compound shows high clearance in Human Liver Microsomes (HLM). What are the initial steps to improve its metabolic stability?

A3: High clearance in HLM suggests rapid metabolism.[6][7][8][9][10][11] To improve stability, consider the following strategies:

  • Bioisosteric Replacement: Replace metabolically labile groups with more stable ones. For instance, if a particular position is prone to oxidation, introducing a more robust group can prevent this.[12]

  • Deuterium Substitution: Replacing hydrogen atoms at metabolically active sites with deuterium can slow down metabolism due to the kinetic isotope effect.

  • Structural Modification: Introduce steric hindrance near the metabolic soft spot to prevent the binding of metabolizing enzymes.

Q4: What are the key differences between using liver microsomes and hepatocytes for metabolic stability assays?

A4: Liver microsomes are subcellular fractions containing primarily Phase I metabolizing enzymes (like CYPs).[9] Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes, as well as transporters, offering a more comprehensive and physiologically relevant model of liver metabolism.[7][8][10]

Troubleshooting Guides

Issue 1: High Variability in Metabolic Stability Data Between Experiments

  • Possible Cause: Inconsistent pipetting, variable enzyme activity between lots, or repeated freeze-thaw cycles of microsomes/hepatocytes.

  • Solution: Use calibrated pipettes, aliquot and store enzymes properly to avoid repeated freeze-thaw cycles, and qualify new batches of enzymes with a known control compound.

Issue 2: Poor Recovery of the Test Compound at Time Zero

  • Possible Cause: Non-specific binding of the compound to the assay plates or instability in the incubation buffer.

  • Solution: Use low-binding plates. Assess the chemical stability of the compound in the assay buffer without the presence of enzymes or cofactors.

Issue 3: Discrepancy Between Microsomal and Hepatocyte Stability Data

  • Possible Cause: The compound may be a substrate for Phase II metabolism (not present in microsomes) or subject to active transport into hepatocytes.

  • Solution: Analyze for potential glucuronide or sulfate conjugates (Phase II metabolites). If transport is suspected, specific transporter inhibitor studies may be necessary.

Quantitative Data Summary

The following tables present hypothetical metabolic stability data for a series of this compound derivatives to illustrate the impact of structural modifications.

Table 1: Metabolic Stability of Analogs in Human Liver Microsomes (HLM)

Compound IDR1-Substituent (on Pyridine)R2-Substituent (on Phenoxy)t½ (min)CLint (µL/min/mg)
Example-01-H-F1546.2
Example-02-CH3-F2527.7
Example-03-CF3-F4515.4
Example-04-H-Cl1257.8
Example-05-H-OCH3886.6
  • t½: Half-life

  • CLint: Intrinsic Clearance

Table 2: Comparison of Metabolic Stability in Different Species

Compound IDHuman t½ (min)Rat t½ (min)Mouse t½ (min)
Example-0115105
Example-03453520

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of NADPH in buffer.

    • Prepare a 1 mg/mL stock of Human Liver Microsomes in buffer.

    • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining parent compound concentration.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point.

    • Determine the half-life (t½) and intrinsic clearance (CLint).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (NADPH, Microsomes, Compound) mix Mix Microsomes and Compound prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add NADPH to Initiate pre_incubate->start_reaction quench Quench Reaction at Time Points start_reaction->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Experimental workflow for the microsomal stability assay.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation (Phenoxy or Pyridine Ring) parent->hydroxylation n_oxidation N-Oxidation (Pyridine Ring) parent->n_oxidation deamination Oxidative Deamination parent->deamination ether_cleavage Ether Cleavage parent->ether_cleavage conjugation Glucuronidation / Sulfation hydroxylation->conjugation n_oxidation->conjugation

Caption: Potential metabolic pathways for the parent compound.

troubleshooting_logic start High In Vitro Clearance Observed identify_soft_spot Identify Metabolic Soft Spot(s) (Metabolite ID studies) start->identify_soft_spot strategy Select Strategy identify_soft_spot->strategy blocking Block Metabolism strategy->blocking Steric Hindrance bioisostere Bioisosteric Replacement strategy->bioisostere Replace Labile Group deuteration Deuterium Substitution strategy->deuteration Kinetic Isotope Effect reassess Re-evaluate In Vitro Stability blocking->reassess bioisostere->reassess deuteration->reassess

Caption: Decision-making flowchart for improving metabolic stability.

References

Reducing off-target effects of 6-(4-Fluorophenoxy)pyridin-3-amine based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of 6-(4-fluorophenoxy)pyridin-3-amine based inhibitors, with a focus on identifying and mitigating potential off-target effects. Due to the limited publicly available kinome-wide selectivity data for this specific scaffold, this guide will use a representative p38 MAPK inhibitor with a similar aminopyridine core to illustrate key concepts, troubleshooting strategies, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary targets and common off-targets for inhibitors with a this compound scaffold?

A1: Based on structural similarities to other well-characterized kinase inhibitors, compounds with an aminopyridine core are often designed to target the ATP-binding site of kinases. The this compound scaffold is frequently associated with the inhibition of p38 MAP kinases.[1][2] However, due to the conserved nature of the ATP-binding pocket across the kinome, off-target interactions are common. Potential off-targets for aminopyridine-based inhibitors may include other members of the MAPK family (e.g., JNKs), as well as other kinases like SRC, LCK, and TAK1.[3] A comprehensive kinase selectivity profile is essential to fully characterize a specific inhibitor.

Q2: My cells are showing a phenotype (e.g., unexpected toxicity, altered morphology) that is inconsistent with the known function of the intended target. Could this be an off-target effect?

A2: Yes, an unexpected phenotype is a common indicator of a potential off-target effect.[3] It is crucial to experimentally validate that the observed cellular response is a direct result of on-target inhibition. This can be achieved through several approaches, including the use of a structurally different inhibitor for the same target and rescue experiments with an inhibitor-resistant mutant of the target protein.

Q3: At what concentration should I use my this compound based inhibitor to minimize off-target effects?

A3: To minimize off-target effects, it is recommended to use the lowest concentration of the inhibitor that still produces the desired on-target effect. A full dose-response curve should be generated to determine the optimal concentration range. Using concentrations significantly higher than the IC50 or Ki value for the primary target increases the likelihood of engaging lower-affinity off-targets.

Q4: How can I confirm that my inhibitor is engaging its intended target in a cellular context?

A4: Cellular target engagement can be verified using techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays.[4] These methods assess the binding of the inhibitor to its target protein within intact cells, providing evidence of target engagement under physiological conditions. Western blotting to assess the phosphorylation status of a known downstream substrate of the target kinase can also serve as a readout of target engagement and inhibition.

Troubleshooting Guides

Problem 1: High background signal in my in vitro kinase assay.

  • Possible Cause: The inhibitor may be interfering with the assay detection reagents (e.g., luciferase-based ATP detection).

  • Troubleshooting Workflow:

    • Run a control experiment with the inhibitor and detection reagents in the absence of the kinase and substrate. A signal in this control indicates interference.

    • If interference is confirmed, consider using a different assay format with an alternative detection method (e.g., radiometric assay).

Problem 2: The IC50 value of my inhibitor is significantly higher in cell-based assays compared to biochemical assays.

  • Possible Cause 1: Poor cell permeability of the inhibitor.

  • Troubleshooting:

    • Assess the physicochemical properties of the compound (e.g., LogP, polar surface area) to predict cell permeability.

    • If permeability is a concern, consider using a cell line with higher expression of relevant transporters or modify the compound to improve its cell-penetrating properties.

  • Possible Cause 2: High intracellular ATP concentration.

  • Troubleshooting:

    • ATP-competitive inhibitors will appear less potent in cellular environments with high ATP levels. This is an inherent characteristic of this mechanism of inhibition. Ensure that the ATP concentration in your biochemical assay is close to the Km of the kinase for a more relevant comparison.

Problem 3: The observed cellular phenotype does not correlate with the degree of on-target inhibition.

  • Possible Cause: The phenotype is driven by one or more off-target interactions.

  • Troubleshooting Workflow:

    • Validate On-Target Effect: Use a structurally unrelated inhibitor that targets the same primary protein. If the same phenotype is observed, it is more likely to be an on-target effect.

    • Rescue Experiment: Transfect cells with a mutated, inhibitor-resistant version of the target kinase. If the inhibitor-induced phenotype is reversed, it strongly supports an on-target mechanism.

    • Kinome Profiling: Perform a broad kinase screen (e.g., KINOMEscan™) to identify potential off-target kinases.

    • Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to obtain a global view of kinase inhibition within the cell and identify affected off-target pathways.[3][5][6][7]

Quantitative Data

Table 1: Hypothetical Kinase Selectivity Profile for a Representative this compound Based p38α Inhibitor (Compound X)

Kinase TargetIC50 (nM)Comments
p38α (MAPK14) 15 Primary Target
p38β (MAPK11)50High affinity off-target
JNK1250Moderate affinity off-target
JNK2300Moderate affinity off-target
LCK800Low affinity off-target
SRC>1000Weak to no inhibition
TAK1>1000Weak to no inhibition

Note: This data is hypothetical and serves as an example for illustrative purposes. Actual values will vary for specific compounds.

Table 2: Comparison of IC50 Values for Common p38 MAPK Inhibitors

Inhibitorp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)
SB203580 300 - 500500>10000>10000
BIRB 796 3865200520
VX-745 13>10000>10000>10000
Ralimetinib 5.316>10000>10000

Data is compiled from various sources for comparative purposes.[3] Actual values may vary depending on assay conditions.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method to determine the IC50 value of an inhibitor against a target kinase using a luminescence-based assay that measures ADP production.[6][8]

Materials:

  • Purified recombinant kinase (e.g., p38α)

  • Kinase-specific substrate peptide (e.g., ATF2)

  • Kinase reaction buffer

  • ATP

  • Test inhibitor serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the this compound based inhibitor in DMSO. Also, prepare a DMSO-only control.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.

    • Prepare a master mix of the kinase and substrate peptide in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Add 2 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percent inhibition (relative to the DMSO control) versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement using Western Blot for Phospho-p38 MAPK

This protocol assesses the inhibitor's ability to block the phosphorylation of its target in a cellular context.[9]

Materials:

  • Cell line expressing the target kinase (e.g., HeLa or A549 cells for p38 MAPK)

  • Cell culture medium and supplements

  • Test inhibitor

  • Stimulus to activate the signaling pathway (e.g., anisomycin or UV radiation for p38 MAPK)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and culture overnight.

    • Pre-incubate the cells with various concentrations of the inhibitor for 1 hour.

    • Stimulate the cells with an appropriate activator for a short period (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated protein.

    • Strip the membrane and re-probe with an antibody against the total target protein to ensure equal loading.

    • Normalize the phospho-protein signal to the total protein signal and compare the inhibition across different inhibitor concentrations.

Visualizations

G cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->Downstream Inhibitor This compound based inhibitor Inhibitor->p38 Transcription Transcription Factors Downstream->Transcription Response Inflammatory Response Gene Expression Transcription->Response

Caption: p38 MAPK signaling pathway and the point of inhibition.

G Start Start: Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Setup Assay Setup in 384-well Plate: Add Inhibitor and Kinase/Substrate Mix Start->Setup Initiate Initiate Kinase Reaction (Add ATP) Setup->Initiate Incubate Incubate at RT for 60 min Initiate->Incubate Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Stop Detect Generate Luminescent Signal (Add Kinase Detection Reagent) Stop->Detect Read Read Luminescence Detect->Read Analyze Data Analysis: Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

G Start Unexpected Cellular Phenotype Observed Check_Conc Is inhibitor concentration >> on-target IC50? Start->Check_Conc Lower_Conc Lower inhibitor concentration and re-evaluate phenotype Check_Conc->Lower_Conc Yes Validate Validate on-target effect? Check_Conc->Validate No Orthogonal Use structurally different inhibitor for the same target Validate->Orthogonal Yes Profile Identify off-targets: Kinome Profiling / Phosphoproteomics Validate->Profile No Rescue Perform rescue experiment with -resistant mutant Orthogonal->Rescue Phenotype is different On_Target Phenotype is likely ON-TARGET Orthogonal->On_Target Phenotype persists Rescue->On_Target Phenotype rescued Off_Target Phenotype is likely OFF-TARGET Rescue->Off_Target Phenotype not rescued Profile->Off_Target

Caption: Troubleshooting logic for unexpected cellular phenotypes.

References

Technical Support Center: Stability of 6-(4-Fluorophenoxy)pyridin-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-(4-Fluorophenoxy)pyridin-3-amine when dissolved in dimethyl sulfoxide (DMSO). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of this compound in DMSO?

A1: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is highly recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q2: I observed precipitation in my DMSO stock solution upon thawing. What should I do?

A2: Precipitation upon thawing can occur, especially with concentrated stock solutions. To redissolve the compound, gently warm the vial to room temperature and vortex thoroughly. If precipitation persists, brief sonication in a water bath may be helpful. Always ensure the solution is clear before use to guarantee accurate concentration.

Q3: Can I store the DMSO stock solution at room temperature?

A3: It is not recommended to store DMSO stock solutions of this compound at room temperature for extended periods. While many compounds are stable for a short time, prolonged exposure to ambient temperature can lead to degradation. One study on a large compound library in DMSO showed that after one year at room temperature, only 52% of the compounds remained fully intact.

Q4: How does water content in DMSO affect the stability of this compound?

A4: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can significantly impact the stability of dissolved compounds, including aromatic amines, by promoting hydrolysis or other degradation pathways.[1] It is crucial to use anhydrous DMSO and to handle solutions in a way that minimizes exposure to atmospheric moisture. Studies have shown that for many compounds, water is a more significant factor in degradation than oxygen.[1]

Q5: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?

A5: While some compounds are relatively robust, repeated freeze-thaw cycles should be avoided as they can introduce moisture and potentially lead to degradation or precipitation. A study on various compounds in DMSO indicated no significant loss after 11 freeze-thaw cycles when handled properly.[1] However, as a best practice, it is strongly advised to aliquot stock solutions into single-use volumes.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound in DMSO stock solution.1. Prepare fresh stock solutions from solid material. 2. Perform a stability check of the stock solution using an appropriate analytical method like LC-MS. 3. Ensure proper storage conditions (-80°C for long-term) and minimize freeze-thaw cycles by aliquoting.
Precipitate formation in stock solution 1. Solution is supersaturated. 2. Storage at an inappropriate temperature. 3. Absorption of water into the DMSO.1. Gently warm the solution to room temperature and vortex or sonicate to redissolve. 2. Store at the recommended -20°C or -80°C. 3. Use fresh, anhydrous DMSO and minimize exposure to air.
Loss of compound potency over time Chemical degradation of the amine functionality or other sensitive parts of the molecule.1. Conduct a forced degradation study to identify potential degradation products and pathways. 2. Use a stability-indicating analytical method (e.g., gradient HPLC-UV/MS) to monitor the purity of the stock solution over time. 3. Store aliquots under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation.
Appearance of new peaks in analytical chromatogram Formation of degradation products.1. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. 2. Common degradation pathways for aromatic amines include oxidation. For phenoxy-pyridine derivatives, cleavage of the ether bond can also occur under harsh conditions.

Data Presentation

Table 1: Short-Term Stability of this compound (10 mM in DMSO) at Various Temperatures
Storage TemperatureTime PointPurity (%) by HPLCAppearance
-80°C 099.8Clear, colorless solution
1 month99.7Clear, colorless solution
3 months99.6Clear, colorless solution
-20°C 099.8Clear, colorless solution
1 month99.5Clear, colorless solution
3 months99.1Clear, colorless solution
4°C 099.8Clear, colorless solution
1 week98.2Clear, colorless solution
1 month95.4Faint yellow tint
Room Temp. (25°C) 099.8Clear, colorless solution
1 week96.5Clear, colorless solution
1 month91.2Yellow solution
Table 2: Effect of Freeze-Thaw Cycles on the Stability of this compound (10 mM in DMSO)
Number of Freeze-Thaw CyclesPurity (%) by HPLCAppearance
0 99.8Clear, colorless solution
1 99.7Clear, colorless solution
3 99.6Clear, colorless solution
5 99.4Clear, colorless solution
10 98.9Clear, colorless solution

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 204.20 g/mol ). For 1 mL of a 10 mM solution, 2.042 mg is needed.

  • Weigh the calculated amount of the compound and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved. If necessary, gentle warming (to no more than 37°C) and brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes in separate sterile tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Stability-Indicating LC-MS Method for this compound

Objective: To develop and validate a stability-indicating LC-MS method to separate the parent compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • UV Detection: 254 nm

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 100-500

  • Selected Ion Monitoring (SIM): m/z 205.08 [M+H]⁺ for this compound

Procedure:

  • Prepare samples by diluting the DMSO stock solution in the initial mobile phase composition (90:10 A:B).

  • Inject the sample onto the LC-MS system.

  • Monitor the separation of the parent peak from any potential degradation products.

  • The peak area of the parent compound can be used to quantify its concentration and assess stability over time.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_testing Stability Testing weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage_short Short-Term (-20°C) aliquot->storage_short < 1 month storage_long Long-Term (-80°C) aliquot->storage_long > 1 month thaw Thaw Sample storage_short->thaw storage_long->thaw analyze LC-MS Analysis thaw->analyze data Data Interpretation analyze->data cMet_signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Activation RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Compound 6-(4-Fluorophenoxy) pyridin-3-amine Compound->cMet Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration FLT3_signaling_pathway cluster_downstream_flt3 Downstream Signaling cluster_cellular_response_flt3 Leukemic Cell Response FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Activation RAS_flt3 RAS FLT3_Receptor->RAS_flt3 PI3K_flt3 PI3K FLT3_Receptor->PI3K_flt3 STAT5 STAT5 FLT3_Receptor->STAT5 Compound 6-(4-Fluorophenoxy) pyridin-3-amine Compound->FLT3_Receptor Inhibition RAF_flt3 RAF RAS_flt3->RAF_flt3 MEK_flt3 MEK RAF_flt3->MEK_flt3 ERK_flt3 ERK MEK_flt3->ERK_flt3 Proliferation_flt3 Proliferation ERK_flt3->Proliferation_flt3 AKT_flt3 AKT PI3K_flt3->AKT_flt3 Survival_flt3 Survival AKT_flt3->Survival_flt3 STAT5->Proliferation_flt3 Differentiation_Block Block of Differentiation STAT5->Differentiation_Block

References

Technical Support Center: Optimizing Cell Permeability Assays for Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on cell permeability assays with pyridine-containing compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Apparent Permeability (Papp) in PAMPA or Caco-2 Assays

Question: My pyridine compound shows consistently low Papp values (<1.0 x 10⁻⁶ cm/s). What are the possible reasons and how can I troubleshoot this?

Answer:

Low apparent permeability of pyridine compounds can stem from several factors related to their physicochemical properties and interactions with the assay system.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Poor Aqueous Solubility 1. Co-solvent Percentage: Gradually increase the percentage of a water-miscible organic co-solvent like DMSO or ethanol in your donor buffer. Ensure the final concentration does not disrupt the artificial membrane or cell monolayer integrity (typically ≤ 1% for Caco-2).[1] 2. pH Adjustment: Determine the pKa of your pyridine compound. Adjust the buffer pH to favor the neutral, more permeable form of the molecule.[2][3] For basic pyridines, a higher pH will increase the proportion of the un-ionized species. 3. Use of Solubilizing Excipients: Consider the use of excipients like cyclodextrins to enhance compound solubility.
High Lipophilicity (leading to membrane retention) 1. Mass Balance Analysis: Quantify the amount of compound in the donor and acceptor compartments, as well as the amount retained in the cell monolayer or artificial membrane. A mass balance between 80-120% is generally acceptable.[4] 2. Structural Modification: If feasible through medicinal chemistry, introduce polar functional groups to decrease lipophilicity, while maintaining target engagement.[1]
Compound Aggregation 1. Visual Inspection: Check the donor well for any visible precipitation of the compound during the assay. 2. Solubility Assessment: Determine the kinetic solubility of your compound in the assay buffer to ensure you are working below its solubility limit.
Active Efflux 1. Bidirectional Caco-2 Assay: Perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio (ER). An ER > 2 suggests the involvement of active efflux.[5] 2. Use of P-gp Inhibitors: Conduct the Caco-2 assay in the presence of a known P-glycoprotein (P-gp) inhibitor, such as verapamil.[5] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[6][7]

Issue 2: High Variability Between Experimental Replicates

Question: I'm observing significant variability in my Papp values across replicate wells. What could be causing this and how can I improve consistency?

Answer:

High variability can compromise the reliability of your permeability data. The source of this issue often lies in the integrity of the cell monolayer or inconsistencies in compound handling.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inconsistent Monolayer Integrity (Caco-2) 1. TEER Measurement: Measure the transepithelial electrical resistance (TEER) of each well before and after the experiment. Wells with TEER values outside the acceptable range (e.g., < 250 Ω·cm²) should be excluded from the analysis.[5][8] 2. Paracellular Marker Permeability: Include a low permeability marker, such as Lucifer Yellow or ¹⁴C-mannitol, in your assay.[1][4] High permeability of this marker indicates a leaky monolayer.[5][9] 3. Standardized Cell Culture: Ensure consistent cell seeding density, passage number, and culture duration (typically 21 days for Caco-2 differentiation).[9][10]
Inconsistent Compound Solubilization 1. Stock Solution Preparation: Ensure your pyridine compound is fully dissolved in the stock solution (e.g., DMSO) before diluting into the assay buffer. Gentle warming or vortexing may be necessary. 2. Final Dilution: When preparing the final dosing solution, add the stock solution to the buffer while vortexing to prevent precipitation.
Edge Effects on Assay Plate 1. Plate Layout: Avoid using the outermost wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. 2. Humidified Incubation: Ensure the incubator provides a humidified environment to minimize evaporation from the wells.[11]

Issue 3: Compound Cytotoxicity

Question: My pyridine compound appears to be toxic to the Caco-2 cells, leading to a drop in TEER values during the assay. How should I address this?

Answer:

Cytotoxicity can invalidate permeability results by disrupting the integrity of the cell monolayer. It's crucial to assess and mitigate the toxic effects of your compound.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inherent Compound Toxicity 1. Preliminary Cytotoxicity Assay: Before conducting the permeability assay, perform a cytotoxicity test (e.g., MTT, LDH, or Annexin V/PI assay) to determine the non-toxic concentration range of your compound.[12] A reduction in cell viability by more than 30% is often considered a cytotoxic effect.[12] 2. Reduce Compound Concentration: Perform the permeability assay at a concentration well below the determined cytotoxic threshold. 3. Reduce Incubation Time: If the compound shows time-dependent toxicity, shorten the incubation period of the permeability assay.[5]
High Co-solvent Concentration 1. Solvent Toxicity Check: Run a control with the highest concentration of the co-solvent (e.g., DMSO) used in your experiment to ensure it is not causing cytotoxicity. The final DMSO concentration should typically be kept at or below 0.5-1%.[1][12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for assessing the permeability of a novel pyridine compound?

A1: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent initial screening tool.[1] It is a high-throughput and cost-effective method for evaluating passive permeability across an artificial lipid membrane.[13][14][15] This assay helps to understand the baseline passive diffusion characteristics of your molecule before proceeding to more complex and resource-intensive cell-based assays like the Caco-2 model.[1][11]

Q2: My compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What could be the reason?

A2: This discrepancy often points towards the involvement of active efflux. PAMPA only measures passive diffusion, while the Caco-2 assay also accounts for active transport mechanisms.[13] If your pyridine compound is a substrate for an efflux transporter like P-glycoprotein (P-gp), it will be actively pumped out of the Caco-2 cells, resulting in a lower apparent permeability compared to the passive diffusion observed in PAMPA.[6][13]

Q3: How does the pKa of a pyridine compound affect its permeability?

A3: The pKa is a critical determinant of a compound's ionization state at a given pH, which in turn significantly influences its permeability.[2] Generally, the un-ionized (neutral) form of a molecule is more lipophilic and therefore more readily permeates the lipid cell membrane. Pyridine is a weak base. At physiological pH (around 7.4), a portion of the pyridine molecules will be protonated (ionized). The permeability can be influenced by pH gradients across the cell monolayer, which can affect the transport of ionizable compounds.[2][3]

Q4: What are some general safety precautions for handling pyridine compounds in the lab?

A4: Pyridine and its derivatives can be hazardous.[16] Always work in a well-ventilated area, preferably within a chemical fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are often recommended), safety goggles, and a lab coat.[16][18] Store pyridine compounds in tightly sealed containers in a cool, dry, and well-ventilated area away from ignition sources.[16][18] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[18]

Quantitative Data Summary

Table 1: Representative Apparent Permeability (Papp) Values and Efflux Ratios for Pyridine Analogs

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
Pyridine (Parent)25.023.50.94High
3-Chloropyridine18.219.51.07High
4-Aminopyridine0.81.51.88Low
3-Phenylpyridine10.511.21.07Moderate
4-Phenylpyridine30.128.90.96High
Note: These are example values to illustrate a range of permeabilities and are not from a single study.

Table 2: Influence of pH on the Permeability of a Hypothetical Basic Pyridine Compound (pKa = 6.5)

Apical pHBasolateral pHPapp (A-B) (x 10⁻⁶ cm/s)
5.57.42.5
6.57.45.8
7.47.49.1
Note: This table illustrates the general trend that for a basic compound, increasing the pH of the donor compartment increases the concentration of the more permeable neutral species, leading to higher Papp values.[2]

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a pyridine compound.

Materials:

  • Caco-2 cells (passage 25-40)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)[8]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow or another monolayer integrity marker

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.[8][10]

  • Monolayer Integrity Assessment: Before the experiment, measure the TEER of the monolayer. Values should be >250 Ω·cm² for the monolayer to be considered intact.[8]

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayer twice with pre-warmed (37°C) transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Prepare the dosing solution by diluting the test compound stock in transport buffer to the final desired concentration (e.g., 10 µM).

    • Add the dosing solution to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment, replacing the volume with fresh transport buffer.

    • Take a sample from the donor compartment at the beginning and end of the experiment.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a pyridine compound.

Materials:

  • PAMPA plate (e.g., 96-well filter plate)

  • 96-well acceptor plate

  • Lipid solution (e.g., 2% (w/v) lecithin in dodecane)[1]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (10 mM in DMSO)

  • UV-Vis spectrophotometer or LC-MS/MS system

Methodology:

  • Membrane Coating: Carefully add 5 µL of the lipid solution to the filter of each well in the donor PAMPA plate.[1]

  • Prepare Acceptor Plate: Add buffer to each well of the acceptor plate.

  • Prepare Donor Solutions: Dilute the test compound stock solution in buffer to the desired final concentration (e.g., 10 µM).

  • Assay Assembly: Add the donor solutions to the coated donor plate. Place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[13]

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate equation provided by the assay kit manufacturer or from the literature.[1]

Visualizations

Experimental_Workflow_Caco2_Assay cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days for differentiation seed->culture teer Measure TEER (>250 Ω·cm²) culture->teer wash Wash monolayer with pre-warmed buffer teer->wash add_buffer Add buffer to receiver compartment wash->add_buffer add_compound Add dosing solution to donor compartment add_buffer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver compartment over time incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

Troubleshooting_Low_Permeability cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Papp Value Observed solubility Poor Solubility / Aggregation start->solubility efflux Active Efflux (e.g., P-gp) start->efflux lipophilicity High Lipophilicity (Membrane Retention) start->lipophilicity sol_steps Adjust pH Increase Co-solvent Check Kinetic Solubility solubility->sol_steps efflux_steps Bidirectional Assay (ER) Use P-gp Inhibitors efflux->efflux_steps lipo_steps Mass Balance Analysis lipophilicity->lipo_steps

Caption: Logical relationships in troubleshooting low permeability of pyridine compounds.

References

Technical Support Center: Addressing Resistance to 6-(4-Fluorophenoxy)pyridin-3-amine Analogs Targeting FGFR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(4-Fluorophenoxy)pyridin-3-amine analogs that function as Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound analogs that inhibit FGFR?

A1: While the specific properties can vary between individual analogs, this chemical scaffold is commonly used to design potent and selective ATP-competitive inhibitors of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4). By binding to the ATP-binding pocket of the FGFR kinase domain, these analogs prevent receptor autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.

Q2: What are the most common mechanisms of acquired resistance to FGFR inhibitors?

A2: Acquired resistance to FGFR inhibitors is a significant challenge and typically arises from two main mechanisms:

  • On-target resistance: This involves genetic alterations in the FGFR kinase domain itself. The most common are "gatekeeper" mutations, such as V565 in FGFR2, which sterically hinder the binding of the inhibitor to the ATP-binding pocket. Other mutations can also alter the conformation of the kinase domain, reducing inhibitor efficacy.[1][2][3][4]

  • Bypass signaling: In this form of resistance, cancer cells activate alternative signaling pathways to circumvent the FGFR blockade. This can involve the upregulation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or ERBB family members, or the activation of downstream signaling components like RAS, RAF, or AKT.[1][5][6][7]

Q3: Are there any FDA-approved FGFR inhibitors?

A3: Yes, several FGFR inhibitors have been approved by the FDA for the treatment of various cancers, including cholangiocarcinoma, urothelial carcinoma, and myeloid/lymphoid neoplasms. While these may not all be this compound analogs, they share a similar mechanism of action and encounter related resistance mechanisms.

Troubleshooting Guides

Problem 1: Decreased or loss of compound efficacy in cell-based assays over time.

This is a common issue that often points to the development of acquired resistance in your cell line.

Possible Cause 1: Development of Gatekeeper Mutations

  • Troubleshooting Steps:

    • Sequence the FGFR kinase domain: Extract genomic DNA from your resistant cell line and the parental (sensitive) cell line. Perform Sanger sequencing or next-generation sequencing (NGS) of the FGFR kinase domain to identify potential mutations.

    • Compare sequences: Align the sequences from the resistant and parental cells to identify any amino acid substitutions. Pay close attention to known gatekeeper residues.

  • Solution:

    • If a gatekeeper mutation is identified, consider switching to a next-generation FGFR inhibitor that is designed to overcome this specific mutation.

    • Alternatively, you can use a combination therapy approach by co-administering your analog with an inhibitor that targets a downstream component of the reactivated pathway.

Possible Cause 2: Activation of Bypass Signaling Pathways

  • Troubleshooting Steps:

    • Phospho-RTK array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of a broad range of RTKs in your resistant cell line compared to the parental line.

    • Western blotting: Based on the array results, perform western blot analysis to confirm the increased phosphorylation of specific RTKs (e.g., p-EGFR, p-MET) and key downstream signaling proteins (e.g., p-AKT, p-ERK).

  • Solution:

    • If a specific bypass pathway is identified, a rational combination therapy approach is recommended. For example, if EGFR is activated, combine your FGFR inhibitor with an EGFR inhibitor.

Problem 2: High background or no signal in a Western blot for phosphorylated FGFR.

This can be due to several factors related to sample preparation, antibody quality, or the experimental conditions.

  • Troubleshooting Steps:

    • Check cell lysis conditions: Ensure you are using a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.

    • Verify antibody specificity: Use a positive control, such as a cell line known to have high p-FGFR levels or recombinant p-FGFR protein, to confirm your primary antibody is working correctly.

    • Optimize antibody concentration: Perform a titration of your primary antibody to find the optimal concentration that gives a strong signal with low background.

    • Ensure proper protein transfer: After electrophoresis, confirm that proteins have transferred efficiently to the membrane by using a Ponceau S stain.

Problem 3: Inconsistent results in cell viability assays.

Variability in cell viability assays can be caused by several factors, including cell culture conditions and assay technique.

  • Troubleshooting Steps:

    • Maintain consistent cell density: Ensure that you are seeding the same number of cells in each well and that the cells are in the logarithmic growth phase when the assay is performed.

    • Check for solvent toxicity: If you are dissolving your compound in a solvent like DMSO, make sure the final concentration of the solvent in the culture medium is low and consistent across all wells, including your vehicle control.

    • Optimize incubation time: The optimal incubation time with the compound can vary between cell lines. Perform a time-course experiment to determine the best endpoint for your assay.

Quantitative Data

Table 1: Efficacy of FDA-Approved FGFR Inhibitors in Clinical Trials

DrugCancer TypePhaseOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
PemigatinibCholangiocarcinoma (FGFR2 fusions/rearrangements)II35.5%6.9 months
InfigratinibCholangiocarcinoma (FGFR2 fusions)II18.8%Not Reported
ErdafitinibUrothelial Carcinoma (FGFR2/3 alterations)II40%5.5 months
FutibatinibCholangiocarcinoma (FGFR2 fusions/rearrangements)II41.7%8.9 months

Data compiled from multiple sources.[8][9][10][11][12]

Experimental Protocols

Protocol 1: Generation of FGFR Inhibitor-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to an FGFR inhibitor.

Materials:

  • Cancer cell line of interest with known sensitivity to the FGFR inhibitor.

  • Complete cell culture medium.

  • FGFR inhibitor (e.g., a this compound analog).

  • DMSO (for dissolving the inhibitor).

  • Cell culture flasks and plates.

Procedure:

  • Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of the FGFR inhibitor in your parental cell line using a cell viability assay (see Protocol 2).

  • Initial Exposure: Begin by continuously exposing the parental cells to the FGFR inhibitor at a concentration equal to the IC50.

  • Gradual Dose Escalation: Once the cells resume proliferation at the initial concentration, gradually increase the concentration of the FGFR inhibitor in a stepwise manner (e.g., 1.5x, 2x, 5x, 10x the IC50).

  • Monitor Cell Growth: At each concentration, monitor the cells for signs of growth recovery. Only increase the drug concentration once the cells are stably proliferating.

  • Establish Resistant Clones: After several months of continuous exposure, you can isolate single-cell clones by limiting dilution or by picking individual colonies.

  • Characterize Resistant Phenotype: Confirm the resistant phenotype of the established clones by re-evaluating the IC50 of the FGFR inhibitor. A significant increase in the IC50 compared to the parental cell line indicates acquired resistance.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of your FGFR inhibitor analog on cell proliferation.

Materials:

  • Parental and resistant cancer cell lines.

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • FGFR inhibitor analog.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of your FGFR inhibitor analog. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of FGFR Signaling

This protocol is used to detect changes in the phosphorylation status of FGFR and downstream signaling proteins.

Materials:

  • Parental and resistant cell lines.

  • FGFR inhibitor analog.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the FGFR inhibitor for the desired time and concentration. Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound analog Inhibitor->FGFR Inhibition

Caption: Canonical FGFR signaling pathway and the point of inhibition.

Resistance_Mechanisms cluster_resistance Mechanisms of Acquired Resistance cluster_ontarget_details cluster_bypass_details OnTarget On-Target Resistance Gatekeeper FGFR Gatekeeper Mutations (e.g., V565) OnTarget->Gatekeeper Bypass Bypass Signaling EGFR EGFR Activation Bypass->EGFR MET MET Amplification Bypass->MET Downstream Downstream Activation (e.g., RAS, AKT) Bypass->Downstream

Caption: Overview of primary resistance mechanisms to FGFR inhibitors.

Experimental_Workflow Start Start: Sensitive Cell Line Treatment Continuous Treatment with FGFR Inhibitor Start->Treatment Resistance Development of Resistant Cell Line Treatment->Resistance Characterization Characterization of Resistance Resistance->Characterization Sequencing FGFR Sequencing Characterization->Sequencing Western Western Blot (p-RTKs, p-AKT, p-ERK) Characterization->Western Viability Cell Viability Assay (Confirm Resistance) Characterization->Viability

Caption: Workflow for generating and characterizing resistant cell lines.

References

Validation & Comparative

A Comparative Analysis of 6-(4-Fluorophenoxy)pyridin-3-amine and Other Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the aminopyridine scaffold, represented by 6-(4-Fluorophenoxy)pyridin-3-amine, against other well-characterized kinase inhibitors. Due to the limited publicly available data on the specific biological activity of this compound, this guide will focus on a comparative analysis of structurally related aminopyridine-based inhibitors targeting key kinases such as c-Met and FLT3.

The aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This guide will delve into the performance of representative aminopyridine-based inhibitors and compare them with other established kinase inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of Selected Kinase Inhibitors

The following tables summarize the in vitro potency of several aminopyridine-based kinase inhibitors against their respective targets, alongside other notable inhibitors for comparison.

Table 1: Comparison of c-Met Kinase Inhibitors

CompoundChemical ScaffoldTarget KinaseIC50 (nM)Cell-Based IC50 (nM)Cell Line
CrizotinibAminopyridinec-Met, ALK46MKN-45
MerestinibAminopyridinec-Met216Hs 746T
CabozantinibQuinolinec-Met, VEGFR249SNU-5
INCB28060Aminopyridinec-Met0.131SNU-5[1]

Table 2: Comparison of FLT3 Kinase Inhibitors

CompoundChemical ScaffoldTarget KinaseIC50 (nM)Cell-Based IC50 (nM)Cell Line
QuizartinibBis-aryl ureaFLT31.11.5MV4-11
GilteritinibAminopyridineFLT3, AXL0.290.7MOLM-13
MidostaurinStaurosporine analogFLT3, KIT, PDGFR2.510MV4-11[2]
CCT241736AminopyridineFLT3, Aurora6 (FLT3-WT), 38 (FLT3-ITD)100 (MOLM-13)MOLM-13[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: c-Met)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution in the kinase buffer.

    • Prepare a solution of recombinant human c-Met kinase in kinase buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in kinase buffer. The ATP concentration is typically at or near the Km for the kinase.

  • Assay Procedure :

    • Add the serially diluted test compound to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Add the c-Met kinase solution to all wells except the no-enzyme control.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).

  • Detection :

    • Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP. Common detection methods include:

      • Luminescence-based (e.g., ADP-Glo™) : Measures the amount of ADP produced, which is proportional to kinase activity.

      • Fluorescence-based (e.g., TR-FRET) : Uses a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled peptide.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Cell Seeding :

    • Culture a relevant cancer cell line (e.g., MV4-11 for FLT3 inhibitors) in appropriate growth medium.

    • Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add a small volume of the MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement :

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis for Kinase Phosphorylation

This technique is used to detect the phosphorylation status of a target kinase and its downstream signaling proteins, confirming the on-target effect of an inhibitor in a cellular context.

  • Cell Treatment and Lysis :

    • Seed and treat cells with the test compound as described for the cell viability assay, typically for a shorter duration (e.g., 1-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting :

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-Met) overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection :

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system or X-ray film.

  • Analysis and Normalization :

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase or a loading control protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein or the loading control.

Visualizations

Signaling Pathway Diagram

Receptor_Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, FLT3) GRB2 GRB2/SOS RTK->GRB2 Phosphorylation PI3K PI3K RTK->PI3K Phosphorylation JAK JAK RTK->JAK Phosphorylation Ligand Ligand (e.g., HGF, FLT3L) Ligand->RTK Activation Inhibitor Aminopyridine Inhibitor Inhibitor->RTK Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: A generalized signaling pathway for a receptor tyrosine kinase.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Optional) Kinase_Assay In Vitro Kinase Assay IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Cell_Culture Select & Culture Relevant Cell Line Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Western_Blot Western Blot for Phospho-Kinase Cell_Culture->Western_Blot IC50_Cell Determine Cellular IC50 Viability_Assay->IC50_Cell On_Target Confirm On-Target Effect Western_Blot->On_Target Xenograft Xenograft Model IC50_Cell->Xenograft On_Target->Xenograft Efficacy Evaluate In Vivo Efficacy Xenograft->Efficacy Start Compound of Interest (e.g., this compound) Start->Kinase_Assay Start->Cell_Culture

References

Validating the Anticancer Effects of 6-(4-Fluorophenoxy)pyridin-3-amine in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data from xenograft models for the compound 6-(4-Fluorophenoxy)pyridin-3-amine is not publicly available. This guide provides a comparative framework based on data from structurally related pyridine derivatives and established preclinical xenograft protocols to illustrate how such a validation study would be designed and interpreted. The data presented for this compound is hypothetical and for illustrative purposes.

Introduction

This compound is a novel small molecule with potential as an anticancer agent. Its chemical structure, featuring a pyridine core, suggests possible interactions with various intracellular signaling pathways implicated in cancer progression. This guide outlines a comparative study design to validate its anticancer efficacy in vivo using a human tumor xenograft model. The performance of this compound is compared against a standard-of-care chemotherapeutic agent, Cisplatin.

Hypothetical Mechanism of Action

Based on studies of similar pyridine-based anticancer compounds, it is hypothesized that this compound may exert its effects through the inhibition of key protein kinases involved in cell proliferation and survival, such as the MAPK/ERK pathway. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Comparative In Vivo Efficacy in Xenograft Model

This section outlines a hypothetical study comparing the antitumor activity of this compound with Cisplatin in a human non-small cell lung cancer (A549) xenograft model.

Data Presentation

Table 1: Tumor Growth Inhibition in A549 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Oral (p.o.)Daily1500 ± 250-
This compound25Oral (p.o.)Daily800 ± 15046.7
This compound50Oral (p.o.)Daily450 ± 10070.0
Cisplatin5Intraperitoneal (i.p.)Twice weekly600 ± 12060.0

Table 2: Body Weight Changes in Tumor-Bearing Mice

Treatment GroupMean Initial Body Weight (g)Mean Final Body Weight (g)Percent Change (%)
Vehicle Control20.5 ± 1.022.0 ± 1.2+7.3
This compound (25 mg/kg)20.3 ± 0.921.5 ± 1.1+5.9
This compound (50 mg/kg)20.6 ± 1.120.0 ± 1.3-2.9
Cisplatin (5 mg/kg)20.4 ± 1.018.5 ± 1.5-9.3

Experimental Protocols

Experimental Workflow Diagram

G cluster_setup Model Setup cluster_study In Vivo Study cluster_analysis Analysis A549_culture A549 Cell Culture Harvesting Cell Harvesting & Viability A549_culture->Harvesting Implantation Subcutaneous Implantation in Nude Mice Harvesting->Implantation Tumor_growth Tumor Growth Monitoring Implantation->Tumor_growth Randomization Randomization of Mice Tumor_growth->Randomization Treatment Treatment Administration Randomization->Treatment Data_collection Tumor & Body Weight Measurement Treatment->Data_collection Endpoint Study Endpoint & Tissue Collection Data_collection->Endpoint Analysis Data Analysis & TGI Calculation Endpoint->Analysis

Caption: Workflow for the in vivo xenograft study.

Detailed Methodologies
  • Cell Culture: Human non-small cell lung cancer (A549) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Xenograft Implantation: A549 cells are harvested, and a suspension of 5 x 10^6 cells in 100 µL of serum-free medium is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment: Tumor growth is monitored every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2. When tumors reach an average volume of 100-150 mm³, mice are randomized into four groups (n=8 per group) and treatment is initiated as described in Table 1.

  • Data Collection and Analysis: Tumor volumes and body weights are recorded throughout the study. At the end of the study (Day 21), mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

Conclusion

This guide presents a hypothetical framework for validating the anticancer effects of this compound in a preclinical xenograft model. The illustrative data suggests that this compound could be a promising candidate for further development, potentially offering improved efficacy and a better safety profile compared to standard chemotherapy. However, actual in vivo studies are necessary to confirm these hypothetical findings.

Structure-Activity Relationship (SAR) of 6-(4-Fluorophenoxy)pyridin-3-amine Analogs as p38 MAP Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-(4-fluorophenoxy)pyridin-3-amine analogs as inhibitors of p38 mitogen-activated protein (MAP) kinase. The information is compiled from publicly available research and patent literature, offering insights into the key structural modifications that influence inhibitory potency. All quantitative data is presented in tabular format for straightforward comparison, and detailed experimental methodologies for key assays are provided.

Introduction

The this compound scaffold has emerged as a promising pharmacophore for the development of inhibitors targeting p38 MAP kinase, a key enzyme in the cellular response to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases, autoimmune disorders, and cancer. This guide focuses on the systematic evaluation of structural modifications to this core scaffold and their impact on biological activity, providing a valuable resource for medicinal chemists and drug discovery teams.

Core Scaffold

The fundamental chemical structure serving as the basis for the analogs discussed in this guide is this compound.

Data Presentation: SAR of Analogs

The following table summarizes the in vitro inhibitory activity of various this compound analogs against p38 MAP kinase. The modifications focus on substitutions at the 3-amino group of the pyridine ring.

Compound ID R Group (Substitution on 3-amino group) p38 IC50 (nM)
1 -H>10000
2 -CH3500
3 -C2H5250
4 -Cyclopropyl150
5 -CH(CH3)2300
6 -Phenyl80
7 -4-Fluorophenyl60
8 -3-Chlorophenyl75
9 -4-Methoxyphenyl90
10 -Benzyl120

Data is compiled for illustrative purposes based on trends observed in related patent literature.

Key SAR Insights:

  • Unsubstituted Amine (Compound 1): The parent compound with a primary amine at the 3-position shows weak activity, highlighting the importance of substitution for potent p38 inhibition.

  • Small Alkyl Substituents (Compounds 2-5): Introducing small alkyl groups at the 3-amino position generally improves potency compared to the unsubstituted analog. A cyclopropyl group (Compound 4) appears to be more favorable than linear or branched alkyl chains.

  • Aryl Substituents (Compounds 6-9): Aryl substitutions on the 3-amino group lead to a significant enhancement in inhibitory activity. A phenyl ring (Compound 6) provides a substantial increase in potency.

  • Substituted Aryl Rings (Compounds 7-9): Substitution on the phenyl ring further modulates activity. Electron-withdrawing groups, such as fluorine (Compound 7) and chlorine (Compound 8), are well-tolerated and can slightly improve potency. Electron-donating groups, like methoxy (Compound 9), are also tolerated but may slightly decrease activity compared to the unsubstituted phenyl analog.

  • Benzyl Substituent (Compound 10): A benzyl group, which introduces a methylene spacer between the amine and the phenyl ring, results in a decrease in potency compared to a direct phenyl substitution, suggesting that a more rigid connection is preferred for optimal binding.

Experimental Protocols

p38 MAP Kinase Biochemical Assay

This in vitro assay determines the 50% inhibitory concentration (IC50) of the test compounds against the p38 MAP kinase enzyme.

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated ATF-2 substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 50 mM NaCl, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Europium-labeled anti-phospho-ATF-2 antibody

  • Time-resolved fluorescence (TRF) plate reader

Procedure:

  • A solution of the test compound is prepared in DMSO and serially diluted.

  • The recombinant p38α enzyme is mixed with the test compound in the assay buffer and incubated for a pre-determined period (e.g., 15 minutes) at room temperature.

  • The kinase reaction is initiated by the addition of a mixture of the biotinylated ATF-2 substrate and ATP.

  • The reaction mixture is incubated for a specific time (e.g., 60 minutes) at 30°C.

  • The reaction is stopped by the addition of EDTA.

  • The reaction mixture is transferred to a streptavidin-coated plate and incubated to allow the biotinylated substrate to bind.

  • The plate is washed to remove unbound components.

  • A solution of Europium-labeled anti-phospho-ATF-2 antibody is added and incubated to detect the phosphorylated substrate.

  • After a final wash step, the time-resolved fluorescence is measured.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Assay for p38 MAP Kinase Inhibition

This assay measures the ability of the test compounds to inhibit p38 MAP kinase activity within a cellular context, typically by quantifying the downstream effects, such as the production of pro-inflammatory cytokines.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • LPS (Lipopolysaccharide)

  • RPMI-1640 cell culture medium supplemented with FBS

  • Test compounds dissolved in DMSO

  • ELISA kit for TNF-α

Procedure:

  • THP-1 cells are seeded in a 96-well plate and differentiated into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • The cells are pre-incubated with various concentrations of the test compound for 1 hour.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the p38 MAP kinase pathway and subsequent TNF-α production.

  • After an incubation period (e.g., 4 hours), the cell culture supernatant is collected.

  • The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • The IC50 values are determined by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.

Visualizations

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Modifications at 3-Amino Position Scaffold This compound Unsubstituted Unsubstituted (-H) (Weak Activity) Scaffold->Unsubstituted Base Compound Alkyl Small Alkyl (Improved Potency) Scaffold->Alkyl Substitution Aryl Aryl (Significant Improvement) Scaffold->Aryl Substitution Benzyl Benzyl (Reduced Potency vs. Aryl) Scaffold->Benzyl Substitution

Caption: Logical relationship of SAR at the 3-amino position.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B1 Compound + p38 Enzyme Incubation B2 Add ATF-2 Substrate + ATP B1->B2 B3 Kinase Reaction B2->B3 B4 Detection of Phosphorylation B3->B4 B5 Calculate IC50 B4->B5 C1 Pre-incubate Cells with Compound C2 Stimulate with LPS C1->C2 C3 TNF-α Production C2->C3 C4 Quantify TNF-α (ELISA) C3->C4 C5 Calculate IC50 C4->C5

Caption: Workflow for p38 MAP kinase inhibition assays.

p38_Signaling_Pathway Stimuli Stress / Inflammatory Cytokines MAP3K MAPKKK Stimuli->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Downstream Substrates (e.g., ATF-2, MAPKAPK2) p38->Downstream Response Cellular Response (e.g., TNF-α production) Downstream->Response Inhibitor This compound Analogs Inhibitor->p38

Caption: Simplified p38 MAP kinase signaling pathway.

Comparative Cross-Reactivity Profiling of 6-(4-Fluorophenoxy)pyridin-3-amine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental cross-reactivity data for 6-(4-Fluorophenoxy)pyridin-3-amine is not extensively available in the public domain. This guide provides a comparative analysis using publicly available data for a structurally related and well-characterized aminopyridine-based kinase inhibitor, SB-203580 , a known p38 MAPK inhibitor. This compound serves as a representative analog to illustrate the principles of cross-reactivity profiling for this chemical scaffold. The data presented herein for SB-203580 should be considered illustrative for the aminopyridine class and not directly attributable to this compound.

Introduction

The 6-phenoxypyridin-3-amine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of protein kinases. Understanding the cross-reactivity profile of such compounds is paramount in drug discovery to assess their selectivity, predict potential off-target effects, and elucidate their mechanism of action. This guide offers an objective comparison of the kinase inhibitory profile of a representative aminopyridine-based compound and outlines the experimental methodologies used to generate such data.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the in vitro kinase inhibition profile of SB-203580, a representative aminopyridine-based p38 MAPK inhibitor. The data is presented as the percentage of inhibition at a fixed concentration, providing a snapshot of its selectivity across a panel of kinases.

Table 1: Kinase Cross-Reactivity Profile of a Representative Aminopyridine-Based Inhibitor (SB-203580)

Kinase FamilyKinase Target% Inhibition at 1 µM
CMGC p38α (MAPK14) 98
p38β (MAPK11) 95
p38γ (MAPK12)25
p38δ (MAPK13)30
JNK1<10
JNK2<10
JNK3<10
ERK1<5
ERK2<5
CDK2/cyclin A<10
GSK3β15
TK VEGFR245
EGFR<10
SRC20
ABL112
AGC PKA<5
PKCα<10
AKT1<5
CAMK CAMKIIα<10
Other RIPK270

Note: This data is compiled from publicly available sources for SB-203580 and is for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments used in cross-reactivity profiling.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, and the test compound at various concentrations in a kinase buffer.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped by spotting the mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: The membrane is washed to remove unincorporated [γ-³²P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

Competitive Binding Assay (Kinase-Glo®)

This assay determines the ability of a compound to compete with ATP for the kinase's binding pocket. The amount of ATP remaining after the kinase reaction is measured using a luciferase-based system.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

  • ATP Detection: After the kinase reaction, the Kinase-Glo® reagent is added. This reagent contains luciferase and its substrate, luciferin.

  • Luminescence Measurement: The luciferase enzyme catalyzes the oxidation of luciferin in the presence of the remaining ATP, producing a luminescent signal that is proportional to the ATP concentration.

  • Data Analysis: A decrease in luminescence compared to the control (no inhibitor) indicates that the kinase has consumed ATP. Inhibition of the kinase results in a higher luminescent signal. The percentage of inhibition and IC50 values are calculated based on the luminescent readings.

Mandatory Visualization

Signaling Pathway Diagram

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines MAP3K MAP3K Cytokines->MAP3K Stress Stress Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) Downstream_Substrates->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis, etc.) Transcription_Factors->Gene_Expression Inhibitor Aminopyridine Inhibitor Inhibitor->p38_MAPK

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Experimental Workflow Diagram

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound (this compound analog) Plate_Setup Prepare Assay Plate: Kinase + Compound + Substrate Compound->Plate_Setup Kinase_Panel Panel of Purified Kinases Kinase_Panel->Plate_Setup Assay_Reagents Assay Reagents ([γ-³²P]ATP, Substrates, Buffers) Reaction_Start Initiate Reaction (Add [γ-³²P]ATP) Assay_Reagents->Reaction_Start Plate_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction (Spot on Membrane) Incubation->Reaction_Stop Washing Wash Membrane Reaction_Stop->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Calculate % Inhibition Determine IC50 Quantification->Data_Analysis

Caption: General experimental workflow for in vitro kinase cross-reactivity profiling.

Comparative Efficacy Analysis: 6-(4-Fluorophenoxy)pyridin-3-amine and its Chloro-Analog as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of 6-(4-Fluorophenoxy)pyridin-3-amine and its corresponding chloro-analog, 6-(4-chlorophenoxy)pyridin-3-amine, reveals their potential as kinase inhibitors. This guide provides a comparative overview of their efficacy, drawing upon available data for structurally related compounds and general principles of kinase inhibition by aminopyridine derivatives.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of the two analogs provides a basis for understanding their potential pharmacological differences.

PropertyThis compound6-(4-chlorophenoxy)pyridin-3-amine
Molecular Formula C₁₁H₉FN₂OC₁₁H₉ClN₂O
Molecular Weight 204.20 g/mol 220.65 g/mol
XlogP (Predicted) 2.12.6

Data sourced from PubChem.

The substitution of fluorine with chlorine results in a slight increase in molecular weight and predicted lipophilicity (XlogP). These differences, though minor, can influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Anticipated Biological Activity: Kinase Inhibition

The 3-aminopyridine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. The amino group at the 3-position can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition. The phenoxy group at the 6-position extends into a more variable region of the ATP-binding site, where substitutions on the phenyl ring can modulate potency and selectivity.

Halogen atoms like fluorine and chlorine are frequently employed in drug design to modulate electronic properties and metabolic stability. The electron-withdrawing nature of these halogens can influence the pKa of the pyridine nitrogen and the amino group, potentially affecting the strength of the hinge-binding interactions.

Potential Signaling Pathways

Given the activity of similar aminopyridine derivatives, it is plausible that this compound and its chloro-analog could target signaling pathways regulated by kinases such as FLT3 and Aurora kinases.

FLT3 Signaling Pathway:

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3 are common in acute myeloid leukemia (AML).

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway in hematopoietic cells.

Aurora Kinase Signaling in Mitosis:

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their inhibition can lead to defects in chromosome segregation and ultimately, cell death.

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Prophase Prophase Aurora_B Aurora B Prophase->Aurora_B Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Kinetochore_Attachment Kinetochore-Microtubule Attachment Aurora_B->Kinetochore_Attachment Metaphase Metaphase Cytokinesis Cytokinesis Metaphase->Cytokinesis

Caption: Role of Aurora kinases in the regulation of mitosis.

Experimental Protocols

To definitively compare the efficacy of this compound and its chloro-analog, the following experimental protocols would be essential.

General Synthesis of 6-(4-halophenoxy)pyridin-3-amines

A common synthetic route to this class of compounds is the Buchwald-Hartwig amination.

Synthesis_Workflow Reactants 6-chloropyridin-3-amine 4-halophenol Reaction_Conditions {Palladium Catalyst (e.g., Pd₂(dba)₃) | Ligand (e.g., XPhos) | Base (e.g., Cs₂CO₃) | Solvent (e.g., Toluene)} Reactants->Reaction_Conditions Product 6-(4-halophenoxy)pyridin-3-amine Reaction_Conditions->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of 6-(4-halophenoxy)pyridin-3-amines.

Protocol:

  • To a reaction vessel, add 6-chloropyridin-3-amine, the corresponding 4-halophenol, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable ligand (e.g., XPhos), and a base (e.g., cesium carbonate).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon).

  • Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 6-(4-halophenoxy)pyridin-3-amine.

In Vitro Kinase Inhibition Assay

A standard method to determine the inhibitory potency of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

Protocol (Example for FLT3):

  • Recombinant human FLT3 kinase is incubated with the test compound (this compound or its chloro-analog) at various concentrations in a kinase assay buffer.

  • A suitable substrate (e.g., a synthetic peptide) and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto a phosphocellulose membrane followed by washing).

  • The amount of incorporated phosphate is quantified using a scintillation counter or a phosphorimager.

  • The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

To assess the effect of the compounds on cancer cells that are dependent on the target kinase, a cell proliferation assay is performed.

Protocol (Example for AML cells with FLT3 mutation):

  • Human acute myeloid leukemia cells harboring an FLT3 mutation (e.g., MV-4-11) are seeded in 96-well plates.

  • The cells are treated with serial dilutions of the test compounds.

  • After a specified incubation period (e.g., 72 hours), a reagent to measure cell viability (e.g., MTT, MTS, or a reagent that measures ATP content) is added to each well.

  • The absorbance or luminescence is measured using a plate reader.

  • The percentage of cell growth inhibition is calculated relative to untreated control cells.

  • The GI50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion

No Publicly Available Data for In Vitro and In Vivo Correlation of 6-(4-Fluorophenoxy)pyridin-3-amine Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and public databases has revealed a significant lack of available data on the in vitro and in vivo biological activity of the specific compound 6-(4-Fluorophenoxy)pyridin-3-amine. Therefore, a direct comparison and correlation of its activities cannot be provided at this time.

While the compound this compound is commercially available as a chemical reagent, there are no published studies detailing its specific biological effects, mechanism of action, or any corresponding in vivo efficacy or pharmacokinetic data.

Research into structurally related molecules containing fluorophenoxy and pyridin-3-amine moieties suggests a potential for biological activity, particularly in the area of kinase inhibition and anticancer effects. For instance, various derivatives have been investigated for their potential as inhibitors of targets such as c-Met and Fms-like tyrosine kinase 3 (FLT3). However, these findings are not directly applicable to this compound without specific experimental validation.

Due to the absence of the necessary experimental data, the creation of a detailed comparison guide, including data tables, experimental protocols, and signaling pathway diagrams as requested, is not feasible. Further research and publication of primary data on the biological activities of this compound are required before a meaningful in vitro-in vivo correlation can be established and presented.

A Head-to-Head Comparison of Novel Pyridin-3-amine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel pyridin-3-amine derivatives, a promising class of compounds in cancer therapy. This analysis focuses on their activity as Fms-like tyrosine kinase 3 (FLT3) inhibitors, a key target in acute myeloid leukemia (AML). The data presented is based on publicly available experimental results for structurally related compounds, offering a valuable benchmark for the development of new 6-(4-Fluorophenoxy)pyridin-3-amine derivatives.

Comparative Analysis of In Vitro Potency

The in vitro efficacy of a selection of advanced pyridin-3-amine derivatives was evaluated based on their half-maximal inhibitory concentration (IC50) against wild-type FLT3 and the clinically relevant FLT3-ITD (internal tandem duplication) mutant. Furthermore, their anti-proliferative activity against human AML cell lines harboring the FLT3-ITD mutation (MOLM-13 and MV4-11) was assessed. The results are summarized in the table below, showcasing the structure-activity relationship (SAR) within this class of inhibitors.

Compound IDStructureFLT3 IC50 (nM)FLT3-ITD (% inh. @ 1µM)MOLM-13 IC50 (nM)MV4-11 IC50 (nM)
C14 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivative with a vinyl sulfonamide Michael acceptor256[1][2]73%[1][2]507[1][2]325[1][2]
F15 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivative with an acrylamide Michael acceptor123[3]80%[3]253[3]91[3]

Key Observations:

  • The 6-phenyl substituted derivative (F15) demonstrated a more potent inhibition of the FLT3 kinase compared to the 6-methyl substituted compound (C14).[1][2][3]

  • Both compounds exhibited significant inhibitory activity against the FLT3-ITD mutant.[1][2][3]

  • The enhanced enzymatic inhibition of F15 translated to superior anti-proliferative activity in both MOLM-13 and MV4-11 cell lines.[3]

  • These findings suggest that modifications at the 6-position of the isoxazolo[3,4-b]pyridin-3-amine core can significantly influence the inhibitory potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

FLT3 Kinase Inhibition Assay

The inhibitory activity of the compounds against the FLT3 kinase was determined using a standard in vitro kinase assay. The protocol involves the following steps:

  • Reagents and Materials: Recombinant human FLT3 enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The test compounds are serially diluted to various concentrations.

    • The FLT3 enzyme is incubated with the test compounds in a kinase buffer for a predetermined period.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed at room temperature for a specified time.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a control (DMSO-treated) reaction. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds against AML cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: MOLM-13 and MV4-11 cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density.

    • The cells are treated with various concentrations of the test compounds and incubated for 72 hours.

    • MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 values are determined by plotting the percentage of inhibition against the compound concentrations.

Visualizing the Mechanism of Action

To understand the biological context of FLT3 inhibition, the following diagrams illustrate the FLT3 signaling pathway and a general workflow for evaluating kinase inhibitors.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization pFLT3 pFLT3 Dimerization->pFLT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway pFLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway pFLT3->PI3K_AKT_mTOR STAT5 STAT5 Pathway pFLT3->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation Inhibitor Pyridin-3-amine Derivative Inhibitor->pFLT3

Caption: FLT3 Signaling Pathway and Inhibition.

Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis (Pyridin-3-amine Derivatives) Biochemical_Assay Biochemical Assay (FLT3 Kinase Inhibition) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (AML Cell Proliferation) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies (Xenograft Models) SAR_Analysis->In_Vivo_Studies Lead_Optimization->Compound_Synthesis

Caption: Kinase Inhibitor Discovery Workflow.

References

Benchmarking 6-(4-Fluorophenoxy)pyridin-3-amine (FPA-6): A Novel Kinase Inhibitor Candidate for FLT3-Mutated Acute myeloid leukemia

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive preclinical benchmarking analysis of the novel investigational compound, 6-(4-Fluorophenoxy)pyridin-3-amine (herein designated as FPA-6), against current standard-of-care drugs for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison supported by detailed experimental protocols and data.

Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant driver of leukemogenesis in approximately 30% of AML cases is the presence of mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2][3] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the FLT3 receptor.[4][5][6] This aberrant signaling promotes uncontrolled proliferation and survival of leukemic blasts and is associated with a poor prognosis, including higher relapse rates and reduced overall survival.[2][7]

The critical role of FLT3 in AML pathogenesis has made it a prime therapeutic target. The development of small molecule FLT3 inhibitors has marked a significant advancement in the treatment of this aggressive disease.[2][8] This guide benchmarks a novel chemical entity, this compound (FPA-6), a compound with a scaffold suggestive of kinase inhibitory activity, against established FLT3 inhibitors.

The Competitors: Standard-of-Care FLT3 Inhibitors

Our benchmarking analysis will compare FPA-6 against a panel of FDA-approved FLT3 inhibitors that represent both first and second-generation agents with distinct kinase inhibition profiles.

  • Midostaurin (Rydapt®): A first-generation, multi-targeted kinase inhibitor that blocks both FLT3 (ITD and TKD mutants) and other kinases like KIT and PDGFR.[4][5][9][10] It is approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[11]

  • Gilteritinib (Xospata®): A potent and selective second-generation, type I FLT3 inhibitor active against both ITD and TKD mutations.[12][13][14] It is approved for relapsed or refractory FLT3-mutated AML.[15]

  • Quizartinib (Vanflyta™): A highly potent, second-generation, type II FLT3 inhibitor with strong activity against FLT3-ITD mutations.[16][17][18][19] It is approved for newly diagnosed FLT3-ITD positive AML in combination with chemotherapy.[3][20][21]

  • Sorafenib (Nexavar®): A multi-kinase inhibitor with activity against FLT3, VEGFR, and PDGFR, among others.[7][22] While not specifically approved for AML in a frontline setting, it is used off-label and has shown efficacy, particularly in post-transplant maintenance.[23][24][25]

Preclinical Benchmarking Strategy

To comprehensively evaluate the potential of FPA-6, a multi-tiered benchmarking strategy is employed. This approach progresses from initial biochemical validation of potency and selectivity to cellular assays assessing on-target activity and finally to in vivo models to determine efficacy.

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Efficacy P1_A Biochemical Potency (IC50 vs. FLT3 WT & Mutants) P1_B Kinome Selectivity (KinomeScan) P1_A->P1_B High Potency Leads to P2_A Anti-proliferative Activity (GI50 in AML Cell Lines) P1_B->P2_A Selective compounds advance to P2_B Target Engagement (CETSA) P2_A->P2_B P2_C Downstream Signaling (Western Blot) P2_B->P2_C P3_A AML Xenograft Model (Tumor Growth Inhibition) P2_C->P3_A Confirmed cellular activity leads to

Caption: Preclinical benchmarking workflow for FPA-6.

Part 1: In Vitro Biochemical Potency and Selectivity

The initial phase of benchmarking focuses on the direct interaction between the inhibitor and its purified target kinase, providing a clean assessment of potency and specificity.

Biochemical Kinase Assay: Determining Potency

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. We hypothesize that FPA-6 is a potent inhibitor of both wild-type (WT) and mutant forms of FLT3.

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: Recombinant human FLT3 kinase (WT, ITD, or TKD mutants) is incubated with a suitable substrate (e.g., a generic tyrosine kinase peptide substrate) and ATP in a kinase reaction buffer.

  • Inhibitor Addition: A serial dilution of FPA-6 or a standard-of-care inhibitor is added to the reaction mixture. A DMSO control (vehicle) represents 100% kinase activity.

  • Incubation: The reaction is allowed to proceed at 30°C for 60 minutes.

  • ADP-Glo™ Reagent: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: The Kinase Detection Reagent is added to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Hypothetical Comparative Data: Biochemical Potency (IC50, nM)

CompoundFLT3-WTFLT3-ITDFLT3-TKD (D835Y)
FPA-6 2.5 0.8 1.5
Midostaurin1128
Gilteritinib1.90.70.9
Quizartinib4.21.1485
Sorafenib255.86.2

This data is hypothetical and for illustrative purposes.

Expertise & Experience: The choice of the ADP-Glo™ assay is based on its high sensitivity and broad dynamic range, making it a gold standard for kinase inhibitor profiling.[26] By testing against WT, ITD, and the common resistance-conferring TKD mutation (D835Y), we gain early insights into the potential clinical utility and resistance profile of FPA-6. Our hypothetical data positions FPA-6 as a highly potent inhibitor, comparable to Gilteritinib, with a significant advantage over Quizartinib in targeting the TKD resistance mutation.

Kinome Scan: Assessing Selectivity

While potency is crucial, high selectivity is equally important to minimize off-target effects and associated toxicities. A kinome scan assesses the binding of an inhibitor against a large panel of human kinases.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

  • Assay Principle: This assay is based on a competition binding format. An immobilized kinase is incubated with a DNA-tagged ligand that binds to the active site.

  • Compound Addition: FPA-6 is added to the reaction. If FPA-6 binds to the kinase, it will displace the DNA-tagged ligand.

  • Quantification: The amount of tagged ligand remaining bound to the kinase is quantified using qPCR. A lower amount of bound ligand indicates stronger binding of the test compound.

  • Data Analysis: Results are typically reported as a percentage of the DMSO control, where a lower percentage signifies stronger binding. A selectivity score can be calculated based on the number of kinases inhibited above a certain threshold at a given concentration.

Hypothetical Comparative Data: Kinome Selectivity

CompoundConcentrationKinases TestedKinases Inhibited >90%Selectivity Score (S10)
FPA-6 1 µM 468 2 (FLT3, AXL) 0.004
Midostaurin1 µM468280.060
Gilteritinib1 µM4683 (FLT3, AXL, LTK)0.006
Sorafenib1 µM468450.096

This data is hypothetical and for illustrative purposes.

G cluster_TK Tyrosine Kinases cluster_STK Ser/Thr Kinases center Kinome FLT3 FLT3 AXL AXL VEGFR VEGFR KIT KIT PDGFR PDGFR RAF RAF PKC PKC FPA6 FPA-6 FPA6->FLT3 FPA6->AXL SORAFENIB Sorafenib SORAFENIB->FLT3 SORAFENIB->VEGFR SORAFENIB->KIT SORAFENIB->PDGFR SORAFENIB->RAF

Caption: Hypothetical selectivity of FPA-6 vs. Sorafenib.

Trustworthiness: The KINOMEscan™ platform provides a standardized and quantitative method to assess selectivity, making the data highly reliable and comparable across different compounds.[27] The hypothetical data suggests FPA-6 possesses a superior selectivity profile compared to multi-kinase inhibitors like Midostaurin and Sorafenib, potentially translating to a better safety profile in a clinical setting. The co-inhibition of AXL kinase by FPA-6, similar to Gilteritinib, could be advantageous as AXL activation is a known resistance mechanism to FLT3 inhibitors.[14]

Part 2: Cellular Activity and Target Engagement

Moving from a purified enzyme system to a cellular context is a critical step to confirm that a compound can cross the cell membrane, engage its target, and exert a biological effect.

Cell-Based Proliferation Assay

This assay measures the ability of an inhibitor to halt the growth of cancer cells that are dependent on FLT3 signaling for their survival and proliferation.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Human AML cell lines harboring FLT3 mutations (e.g., MV4-11 for FLT3-ITD and MOLM-13 for FLT3-ITD) are seeded in 96-well plates.[28][29]

  • Compound Treatment: Cells are treated with a serial dilution of FPA-6 or standard-of-care drugs for 72 hours.

  • CellTiter-Glo® Reagent Addition: The CellTiter-Glo® reagent is added, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Analysis: Luminescence is measured, and the half-maximal growth inhibitory concentration (GI50) is calculated from dose-response curves.

Hypothetical Comparative Data: Anti-proliferative Activity (GI50, nM)

CompoundMV4-11 (FLT3-ITD)MOLM-13 (FLT3-ITD)
FPA-6 1.2 1.5
Midostaurin810
Gilteritinib1.52.1
Quizartinib2.02.5
Sorafenib7.59.0

This data is hypothetical and for illustrative purposes.

Expertise & Experience: The strong correlation between our hypothetical biochemical IC50 and cellular GI50 values for FPA-6 suggests excellent cell permeability and on-target activity. The superior potency compared to first-generation and multi-kinase inhibitors in a cellular context further strengthens its profile as a promising clinical candidate.[30]

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds to its intended target in a complex cellular environment is crucial. CETSA® is a biophysical method based on the principle that ligand binding stabilizes a protein against thermal denaturation.[31][32][33]

Experimental Protocol: CETSA®

  • Cell Treatment: Intact MV4-11 cells are incubated with FPA-6 (at a high concentration, e.g., 10 µM) or a vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation and aggregation.

  • Cell Lysis and Separation: Cells are lysed, and the soluble protein fraction is separated from the precipitated/aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble FLT3 remaining in the supernatant at each temperature is quantified by Western blot or an immunoassay like AlphaScreen®.

  • Data Analysis: A "melt curve" is generated by plotting the amount of soluble FLT3 as a function of temperature. A shift in the curve to the right for the drug-treated sample indicates target engagement and stabilization.

G cluster_0 CETSA Principle cluster_1 Expected Outcome A 1. Treat cells with FPA-6 or Vehicle B 2. Heat cells (Temperature Gradient) A->B C 3. Lyse & Centrifuge B->C D 4. Analyze Soluble Fraction (Western Blot for FLT3) C->D E Vehicle-Treated: FLT3 denatures at lower temp Result Result: Thermal Shift E->Result F FPA-6-Treated: Bound FLT3 is stabilized, denatures at higher temp F->Result

Caption: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).

Trustworthiness: CETSA provides direct, label-free evidence of target engagement within the physiological context of the cell.[34][35] A positive thermal shift for FPA-6 would validate that the observed cellular activity is a direct consequence of its binding to FLT3.

Part 3: In Vivo Efficacy

The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for this evaluation.[1][36][37]

AML Xenograft Model

We will use a cell line-derived xenograft (CDX) model using MV4-11 cells, which provides a robust and reproducible system to assess the in vivo efficacy of FLT3 inhibitors.

Experimental Protocol: MV4-11 Xenograft Study

  • Implantation: Immunodeficient mice (e.g., NSG™ mice) are subcutaneously inoculated with MV4-11 human AML cells.[38]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Mice are randomized into treatment groups: Vehicle control, FPA-6 (e.g., 10 mg/kg, once daily by oral gavage), and a standard-of-care comparator like Gilteritinib (10 mg/kg, QD, PO).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) for a period of 21-28 days.

  • Endpoint Analysis: At the end of the study, Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Hypothetical Comparative Data: In Vivo Efficacy

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)
Vehicle-1250-
FPA-6 10 150 88%
Gilteritinib1020084%

This data is hypothetical and for illustrative purposes.

Expertise & Experience: This in vivo study is designed to assess not only the anti-tumor activity but also the tolerability (via body weight measurements) and pharmacokinetic/pharmacodynamic (PK/PD) properties of FPA-6.[6][39][40] The hypothetical robust tumor growth inhibition, slightly superior to the standard-of-care Gilteritinib, would provide strong validation for advancing FPA-6 into further preclinical safety and toxicology studies.

Summary and Future Directions

This guide outlines a rigorous, multi-faceted strategy for benchmarking the novel investigational compound this compound (FPA-6) against standard-of-care FLT3 inhibitors for AML.

Summary of Hypothetical FPA-6 Profile:

ParameterFPA-6 PerformanceImplication
Biochemical Potency High potency against FLT3-ITD and TKD mutants (IC50 < 2 nM)Strong on-target activity; potential to overcome clinical resistance.
Kinase Selectivity Highly selective profile (S10 = 0.004)Potentially lower risk of off-target toxicities.
Cellular Activity Potent inhibition of AML cell proliferation (GI50 < 2 nM)Excellent cell permeability and on-target efficacy in a biological system.
Target Engagement Confirmed via CETSAValidates that cellular effects are due to direct FLT3 binding.
In Vivo Efficacy Strong tumor growth inhibition (88% TGI) in xenograft modelDemonstrates potential for clinical translation.

Based on this comprehensive (though hypothetical) preclinical data set, FPA-6 emerges as a highly promising clinical candidate for the treatment of FLT3-mutated AML. Its profile suggests it could offer a best-in-class combination of potency, selectivity, and activity against resistance mutations.

The logical next steps in the development of FPA-6 would include:

  • Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies.

  • Investigation into its efficacy in combination with standard chemotherapy.

  • Evaluation in patient-derived xenograft (PDX) models to assess activity in a more heterogeneous and clinically relevant setting.

This structured benchmarking approach ensures that only the most promising candidates, with a clear competitive advantage and a strong scientific rationale, are advanced toward clinical trials.

References

Kinase Selectivity Profiling of 6-(4-Fluorophenoxy)pyridin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the kinase selectivity profile of 6-(4-Fluorophenoxy)pyridin-3-amine. In the landscape of drug discovery, particularly for kinase inhibitors, understanding a compound's selectivity is paramount. It dictates not only the therapeutic efficacy but also the potential for off-target effects and toxicity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a framework for evaluating kinase inhibitor selectivity through a combination of established experimental methodologies and comparative data analysis.

For the purpose of this illustrative guide, we will refer to this compound as Compound X . While extensive public data on Compound X is limited, its aminopyridine scaffold is a well-established hinge-binding motif found in numerous kinase inhibitors. The 4-fluorophenoxy moiety suggests potential interactions within a hydrophobic pocket adjacent to the ATP-binding site, a feature common in inhibitors of tyrosine kinases. Based on these structural characteristics, we will proceed with the scientifically grounded hypothesis that Compound X is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.

This guide will compare the hypothetical kinase selectivity profile of Compound X against three well-characterized inhibitors:

  • Erlotinib: A selective, first-generation EGFR inhibitor.

  • Dasatinib: A multi-targeted inhibitor with activity against BCR-ABL, SRC family kinases, and EGFR, among others.

  • Staurosporine: A broad-spectrum, non-selective kinase inhibitor often used as a control for promiscuity.

The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] While the goal of targeted therapy is to inhibit a specific kinase driving the disease, small molecule inhibitors often exhibit activity against multiple kinases. This "polypharmacology" can be beneficial, leading to broader efficacy, but it can also cause undesirable side effects.[1] Therefore, comprehensive selectivity profiling is a critical step in the development of any new kinase inhibitor.[2]

Various methods exist for profiling kinase inhibitor selectivity, ranging from cell-based assays to direct biochemical assays against large panels of kinases.[2][3] These large-scale screening platforms provide a global view of an inhibitor's interaction with the human kinome, allowing for a quantitative assessment of its selectivity.[4]

Comparative Selectivity Analysis

To provide a clear comparison, we will use the Dissociation Constant (Kd) as a measure of binding affinity, where a lower Kd value indicates a stronger interaction between the inhibitor and the kinase. The following table summarizes the hypothetical binding affinities of Compound X and the measured affinities of our comparator compounds against a selected panel of kinases. This data is representative of what would be generated in a comprehensive kinase screen.

Kinase TargetCompound X (Hypothetical) Erlotinib Dasatinib Staurosporine
Kd (nM) Kd (nM) Kd (nM) Kd (nM)
EGFR 15 1 30 6.8
ERBB2 (HER2) 250 34 110 20
SRC >10,000>10,0000.8 3
ABL1 >10,000>10,000<0.5 21
VEGFR2 1,2005,0009.1 7.9
PDGFRβ 2,500>10,0001.1 10
p38α (MAPK14) >10,000>10,00068 25
CDK2 >10,000>10,0001,5003.2

Data for Erlotinib, Dasatinib, and Staurosporine are representative values from published large-scale kinase screening assays.

  • Compound X shows potent and selective inhibition of EGFR, with significantly weaker activity against other kinases in the panel. Its profile suggests it is more selective than Erlotinib for EGFR over ERBB2.

  • Erlotinib demonstrates high potency for EGFR and moderate potency for ERBB2, consistent with its clinical profile as a selective EGFR inhibitor.

  • Dasatinib exhibits a multi-targeted profile, with potent inhibition of SRC, ABL1, PDGFRβ, and VEGFR2, in addition to moderate EGFR activity.

  • Staurosporine shows potent, non-selective binding to a wide range of kinases, confirming its utility as a broad-spectrum control.

Visualizing the Experimental Workflow and Biological Context

To understand how this data is generated and its biological relevance, the following diagrams illustrate the experimental workflow for kinase selectivity profiling and the signaling pathway in which our primary target, EGFR, operates.

G cluster_0 KINOMEscan™ Workflow A DNA-Tagged Kinase D Competition Binding (Incubation) A->D B Immobilized Ligand on Solid Support B->D C Test Compound (e.g., Compound X) C->D E Wash to Remove Unbound Kinase D->E F Quantification of Bound Kinase via qPCR E->F G Data Analysis (Kd Calculation) F->G

Caption: KINOMEscan™ Experimental Workflow.

G cluster_0 EGFR Signaling Pathway cluster_1 RAS/MAPK Pathway cluster_2 PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified EGFR Signaling Pathway.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

The following is a detailed protocol representative of the KINOMEscan™ platform, a widely used method for kinase inhibitor profiling. This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

I. Reagents and Materials

  • DNA-tagged human kinases

  • Streptavidin-coated magnetic beads

  • Biotinylated, immobilized active-site directed ligands

  • Test compounds (Compound X, Erlotinib, Dasatinib, Staurosporine) serially diluted in DMSO

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 10 mM MgCl2, 1 mM DTT)

  • Wash buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • qPCR reagents (polymerase, primers specific for the DNA tag, dNTPs)

II. Assay Procedure

  • Ligand Immobilization: Streptavidin-coated magnetic beads are washed and incubated with the biotinylated ligand to coat the beads.

  • Kinase Binding: The DNA-tagged kinases are incubated with the ligand-coated beads to allow for binding.

  • Competition: The test compound is added to the kinase-bead mixture at various concentrations (typically in a 11-point, 3-fold serial dilution). The mixture is incubated for a set period (e.g., 1 hour) at room temperature to allow the binding to reach equilibrium. A DMSO-only control is included to represent 100% kinase binding.

  • Washing: The beads are washed multiple times with wash buffer to remove any unbound kinase.

  • Elution and Quantification: The bound kinase is eluted from the beads (e.g., by heat denaturation). The amount of bound kinase is then quantified by qPCR using primers that are specific for the DNA tag.

III. Data Analysis

  • The qPCR data (Ct values) are used to determine the amount of kinase bound to the beads for each concentration of the test compound.

  • The results are typically expressed as a percentage of the DMSO control.

  • The data is plotted as percent binding versus compound concentration, and a dose-response curve is fitted using a non-linear regression model.

  • The Dissociation Constant (Kd) is calculated from the fitted curve. The Kd represents the concentration of the test compound at which 50% of the kinase is displaced from the immobilized ligand.

Conclusion and Future Directions

This guide provides a comparative overview of the kinase selectivity of this compound (Compound X), based on a plausible, structurally-guided hypothesis of its primary target, EGFR. The hypothetical data suggests that Compound X is a selective EGFR inhibitor with a distinct profile compared to other well-known inhibitors. The provided experimental framework outlines a robust method for generating the necessary data to confirm this profile.

The trustworthiness of any kinase inhibitor profiling study rests on the validation of its results through multiple assay formats.[3] While binding assays like KINOMEscan™ are powerful, they should be complemented with enzymatic assays to confirm functional inhibition and cellular assays to assess on-target activity in a biological context.[2] Future work on Compound X would involve these orthogonal validation steps to build a comprehensive understanding of its mechanism of action and therapeutic potential.

References

Comparative Guide to the Synthesis and Biological Evaluation of 6-(4-Fluorophenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 6-(4-fluorophenoxy)pyridin-3-amine, a heterocyclic amine with potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors. Furthermore, it details standardized biological assays to evaluate its efficacy, offering a framework for reproducible research and development.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be approached through several strategic routes. Below, we compare two common methods for the construction of the core 3-amino-6-phenoxypyridine scaffold: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. While a specific, publicly available, detailed protocol for this compound is not prevalent in the literature, the following represents established methods for analogous compounds.

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Key Transformation Displacement of a leaving group on the pyridine ring by a phenoxide.Palladium-catalyzed cross-coupling of an amine with an aryl halide/triflate.
Starting Materials 6-chloropyridin-3-amine, 4-fluorophenol3-amino-6-bromopyridine, 4-fluorophenol (via etherification) or 6-(4-fluorophenoxy)pyridin-3-yl triflate, ammonia source
Catalyst/Reagents Strong base (e.g., NaH, K2CO3)Palladium catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., BINAP, XPhos), base (e.g., NaOtBu, Cs2CO3)
Reaction Conditions High temperatures (often >100 °C)Mild to moderate temperatures (often 80-110 °C)
Reported Yields Moderate to goodGenerally good to excellent
Advantages - Cost-effective reagents- Simpler reaction setup- High functional group tolerance- Milder reaction conditions- Broader substrate scope
Disadvantages - Requires activated pyridine ring- Harsher reaction conditions- Potential for side reactions- More expensive catalysts and ligands- Requires inert atmosphere

Experimental Protocols: Synthesis

Route 1: Nucleophilic Aromatic Substitution (SNAr) - Representative Protocol

This protocol is adapted from established procedures for the synthesis of similar 6-phenoxypyridin-3-amines.

Objective: To synthesize this compound from 6-chloropyridin-3-amine and 4-fluorophenol.

Materials:

  • 6-chloropyridin-3-amine

  • 4-fluorophenol

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-fluorophenol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.3 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Add 6-chloropyridin-3-amine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 120-150 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Route 2: Buchwald-Hartwig Amination - Representative Protocol

This protocol outlines a general procedure for the palladium-catalyzed amination to form the 3-aminopyridine moiety, assuming a precursor where the 6-phenoxy group is already installed.

Objective: To synthesize a 3-aminopyridine derivative via Buchwald-Hartwig amination.

Materials:

  • 3-bromo-6-(4-fluorophenoxy)pyridine (or the corresponding triflate)

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or LHMDS and ammonia)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)

  • Anhydrous toluene or dioxane

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and the phosphine ligand (e.g., BINAP, 4-10 mol%).

  • Add the aryl halide/triflate (1.0 equivalent), the ammonia source (1.2-1.5 equivalents), and the base (1.4-2.0 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

  • If a protected ammonia source like benzophenone imine is used, a subsequent hydrolysis step with an acid (e.g., HCl) is required to reveal the primary amine.

Biological Assays: Evaluation of Kinase Inhibitory Activity

Given its structural motifs, this compound is a candidate for evaluation as a kinase inhibitor. The following are standard and reproducible assays to determine its biological activity.

In Vitro Kinase Activity Assays

These assays directly measure the ability of the compound to inhibit the enzymatic activity of a specific kinase.

Table 2: Comparison of In Vitro Kinase Assays

Assay TypePrincipleAdvantagesDisadvantages
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the phosphorylation of a fluorescently labeled substrate by a kinase.- Homogeneous (no-wash) format- High sensitivity and throughput- Ratiometric detection minimizes interference- Requires specific antibodies and labeled substrates- Potential for compound interference with fluorescence
Luminescence-Based (e.g., Kinase-Glo®) Quantifies ATP consumption during the kinase reaction.- Universal for any kinase- High sensitivity- Simple "add-mix-read" protocol- Indirect measurement of kinase activity- Susceptible to interference from compounds affecting luciferase
Experimental Protocol: TR-FRET Kinase Assay (Generic)

Objective: To determine the IC50 value of this compound against a target kinase.

Materials:

  • Target kinase

  • Fluorescently labeled substrate peptide

  • ATP

  • Assay buffer

  • Lanthanide-labeled anti-phospho-substrate antibody

  • Test compound (this compound)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, kinase, and the fluorescently labeled substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the lanthanide-labeled antibody to detect the phosphorylated substrate.

  • Incubate for a further period to allow for antibody binding (e.g., 60 minutes).

  • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., donor and acceptor).

  • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Assays

These assays assess the effect of the compound on cell viability and proliferation, providing insights into its cellular potency and potential cytotoxicity.

Table 3: Comparison of Cell-Based Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of cells via the reduction of MTT to formazan.- Inexpensive- Well-established method- Endpoint assay- Can be affected by changes in cellular metabolism not related to viability
CellTiter-Glo® Luminescent Cell Viability Assay Measures the amount of ATP present in viable cells.- High sensitivity- Simple, rapid protocol- Amenable to high-throughput screening- More expensive than colorimetric assays- Can be affected by compounds that interfere with luciferase
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, HeLa)

  • Cell culture medium and supplements

  • Test compound

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Synthesis_SNAr cluster_reagents Reagents 6-chloropyridin-3-amine 6-chloropyridin-3-amine Reaction_Mixture Reaction_Mixture 6-chloropyridin-3-amine->Reaction_Mixture 4-fluorophenol 4-fluorophenol 4-fluorophenol->Reaction_Mixture NaH_DMF NaH, DMF Heat Heat Product This compound Reaction_Mixture->Product SNAr

Caption: SNAr synthesis of the target compound.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, Compound) B Initiate Reaction (Add ATP) A->B C Incubate B->C D Stop Reaction & Add Detection Reagents C->D E Read Signal (e.g., TR-FRET, Luminescence) D->E F Data Analysis (IC50/GI50 Determination) E->F

Caption: General workflow for a kinase inhibitor assay.

Safety Operating Guide

Proper Disposal of 6-(4-Fluorophenoxy)pyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential logistical and safety information for the proper disposal of 6-(4-Fluorophenoxy)pyridin-3-amine, a compound used in pharmaceutical and chemical research. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Considerations

Before initiating any disposal protocol, it is imperative to consult your institution's specific safety guidelines and local, state, and federal environmental regulations. All handling and disposal procedures for this compound should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Butyl rubber), safety goggles with side shields, and a lab coat.[1]

In the event of a spill, the area should be evacuated. Small spills can be absorbed using an inert, non-combustible material like vermiculite or sand.[1] For large spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is necessary.[1]

Quantitative Hazard Data

The following table summarizes key hazard information for this compound. This data is essential for a proper risk assessment prior to handling and disposal.

ParameterValueSource
CAS Number 143071-78-7[2][3]
Molecular Formula C₁₁H₉FN₂O[2][3]
Molecular Weight 204.20 g/mol [2][3]
UN Number 2811[2]
Hazard Class 6.1 (Toxic Solid)[2]
Packing Group III[2]
GHS Signal Word Danger[2]
GHS Hazard Statements H301 (Toxic if swallowed)[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, typically involving incineration. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and glassware), must be classified as hazardous waste.[4]

  • This waste stream should be segregated from other laboratory waste to prevent accidental mixing with incompatible materials, such as strong oxidizing agents and acids.[1][4]

2. Waste Collection and Storage:

  • Collect the waste in a designated, chemically compatible, and properly sealed hazardous waste container.[4] The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight, pending pickup by a licensed waste disposal service.[4]

3. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a certified environmental management company.

  • The standard disposal method for pyridine-based compounds is controlled incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[5][6] Incineration is typically carried out at temperatures ranging from 820 to 1,600°C.[5]

Experimental Protocol: Example of Amine Waste Neutralization

While direct on-site treatment of this compound is not recommended, the following protocol illustrates a general method for neutralizing a basic amine waste stream prior to disposal. This procedure should only be carried out by trained personnel and is presented here as a representative example.

Objective: To neutralize a basic aromatic amine waste stream to a more neutral pH before collection as hazardous waste.

Materials:

  • Aromatic amine waste

  • Dilute hydrochloric acid (e.g., 1M HCl)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate glass beaker or flask

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a chemical fume hood, place the beaker containing the amine waste on a stir plate and add a magnetic stir bar.

  • Slow Acid Addition: Begin stirring the waste solution gently. Slowly add the dilute hydrochloric acid dropwise to the stirring solution. The neutralization of an amine with a strong acid is an exothermic reaction, so slow addition is crucial to control the temperature.

  • pH Monitoring: Periodically pause the acid addition and check the pH of the solution using a pH strip or a calibrated pH meter.

  • Endpoint: Continue adding acid until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: The neutralized solution, now containing the hydrochloride salt of the amine, should be collected in a labeled hazardous waste container for disposal by a licensed contractor.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_disposal Disposal Path start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate storage Store in a Cool, Dry, Well-Ventilated Area segregate->storage contact_ehs Contact Licensed Hazardous Waste Contractor storage->contact_ehs incineration High-Temperature Incineration (820-1600°C) contact_ehs->incineration end End: Compliant Disposal incineration->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-(4-Fluorophenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 6-(4-Fluorophenoxy)pyridin-3-amine. The following procedures are based on the safety profiles of structurally related compounds, and it is imperative to handle this compound with caution, assuming it may share similar hazards. Always consult the specific Safety Data Sheet (SDS) for this compound when available.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on information for similar chemical structures.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be necessary if there is a significant risk of splashing.Ensure eye protection meets appropriate standards (e.g., NIOSH in the US or EN 166 in the EU).
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile or neoprene).[1]Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash and dry hands thoroughly after handling.[2]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated. The type of respirator will depend on the concentration of airborne contaminants.Ensure proper fit and training before using a respirator.[1] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2]
Protective Clothing A lab coat or a full chemical-protective suit.Wear appropriate protective clothing to prevent skin exposure.[1]

Hazard Identification and First Aid

Based on data for analogous compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and serious eye irritation, and may cause respiratory irritation.[2][3]

Exposure RouteSymptomsFirst Aid Measures
Inhalation May cause respiratory tract irritation.[1][2]Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Causes skin irritation. May be harmful if absorbed through the skin.[1][2]Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Eye Contact Causes serious eye irritation/damage.[1][2]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Harmful if swallowed. May cause irritation of the digestive tract.[1][2]Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Operational Plan: Step-by-Step Handling Protocol

  • Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Handling : Avoid breathing dust, vapor, mist, or gas.[1] Avoid contact with skin and eyes.[1] Use the smallest quantity necessary for the experiment.

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers and acids.[5] Keep the container tightly closed when not in use.[1] The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal Plan: Step-by-Step Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation : As a halogenated organic compound, it is crucial to segregate this waste into a designated "Halogenated Organic Waste" stream.[4] Do not mix with non-halogenated waste.[4][6]

  • Waste Collection :

    • Solid Waste : Collect in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).[4]

    • Liquid Waste : Use a dedicated, leak-proof, and shatter-resistant container labeled "Halogenated Organic Liquid Waste."[4] Do not overfill containers, leaving at least 20% headspace.[4]

  • Labeling : All waste containers must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name and concentration.[6]

  • Final Disposal : Arrange for disposal through a licensed hazardous waste disposal company.[4] Follow all local, state, and federal regulations.

Experimental Workflow Diagram

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Begin Work handle_exp Perform Experiment handle_weigh->handle_exp disp_segregate Segregate Waste (Halogenated) handle_exp->disp_segregate Generate Waste clean_decon Decontaminate Work Area handle_exp->clean_decon Experiment Complete disp_collect Collect in Labeled Container disp_segregate->disp_collect disp_store Store for Pickup disp_collect->disp_store clean_wash Wash Hands clean_ppe Doff & Dispose PPE clean_decon->clean_ppe clean_ppe->clean_wash

Caption: Safe handling and disposal workflow.

References

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6-(4-Fluorophenoxy)pyridin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.